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  • Product: 2-Cyclobutylthiazole-4-carboxylic acid
  • CAS: 1179337-86-0

Core Science & Biosynthesis

Foundational

2-Cyclobutylthiazole-4-carboxylic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic incorporation of specific heterocyclic building blocks is critical for modulating physicochemical properties, target affinity, and metabolic stability. 2-Cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of specific heterocyclic building blocks is critical for modulating physicochemical properties, target affinity, and metabolic stability. 2-Cyclobutylthiazole-4-carboxylic acid has emerged as a highly versatile synthon. By combining the electron-rich, hydrogen-bond-accepting capacity of a thiazole core with the rigid, lipophilic character of a cyclobutyl substituent, this compound provides an optimal balance of structural rigidity and sp³ character. This technical guide details the physicochemical profiling, step-by-step synthetic methodologies, and pharmacological applications of this essential building block.

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-Cyclobutylthiazole-4-carboxylic acid consists of a 1,3-thiazole ring substituted at the C2 position with a cyclobutyl group and at the C4 position with a carboxylic acid.

Structural Rationale & Causality
  • Thiazole Core: Acts as a bioisostere for pyridine or benzene rings but possesses a distinct dipole moment and altered hydrogen-bonding profile. The sulfur atom provides polarizability, while the nitrogen acts as a weak hydrogen bond acceptor.

  • Cyclobutyl Moiety: The inclusion of the cyclobutyl ring increases the fraction of sp³ carbons (Fsp³). In medicinal chemistry, higher Fsp³ is strongly correlated with improved clinical success rates due to enhanced solubility and reduced off-target binding. The cyclobutyl ring offers a constrained conformational space compared to linear alkyl chains (like butyl or isobutyl), thereby reducing entropic penalties upon target binding.

  • Carboxylic Acid: Serves as the primary functional handle for downstream derivatization, most commonly via amide coupling.

Quantitative Data Summary

The following table summarizes the core molecular parameters of the compound :

PropertyValue
Chemical Name 2-Cyclobutylthiazole-4-carboxylic acid
CAS Registry Number 1179337-86-0
Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
SMILES String O=C(O)c1csc(C2CCC2)n1
Topological Polar Surface Area (TPSA) ~78.4 Ų
Hydrogen Bond Donors / Acceptors 1 / 4

Synthetic Methodology: The Hantzsch Thiazole Synthesis

The most robust, scalable, and widely adopted method for constructing 2-alkylthiazole-4-carboxylic acids is the Hantzsch thiazole synthesis . This classical reaction involves the condensation of a thioamide with an α-halocarbonyl compound.

Mechanistic Causality

The Hantzsch cyclization is specifically selected over alternative heterocycle syntheses because of its high regioselectivity and tolerance for diverse functional groups. The reaction proceeds via a two-step addition-cyclization pathway: the nucleophilic sulfur of the thioamide first attacks the electrophilic α-carbon of the halocarbonyl, displacing the halide. Subsequent intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon forms a hydroxythiazoline intermediate, which rapidly dehydrates to yield the thermodynamically stable aromatic thiazole ring.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Preparation of Cyclobutanecarbothioamide

  • Objective: Convert cyclobutanecarboxamide to its corresponding thioamide.

  • Procedure: To a solution of cyclobutanecarboxamide (1.0 equiv) in anhydrous THF, add Lawesson's reagent (0.6 equiv). Heat the mixture to 60°C for 2-4 hours under an inert atmosphere.

  • Causality: Lawesson's reagent is preferred over phosphorus pentasulfide (P₄S₁₀) due to its milder reaction conditions, higher solubility in organic solvents, and superior yield profile, which minimizes the formation of intractable polymeric byproducts.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The resulting cyclobutanecarbothioamide (CAS: 156589-97-8) is purified via flash chromatography and validated via LC-MS.

Step 2: Hantzsch Cyclization

  • Objective: Construct the thiazole core.

  • Procedure: Dissolve cyclobutanecarbothioamide (1.0 equiv) in absolute ethanol. Add ethyl bromopyruvate (1.1 equiv) dropwise at room temperature. Reflux the mixture (approx. 78°C) for 3-4 hours.

  • Causality: Ethyl bromopyruvate is specifically chosen as the α-halocarbonyl because it directly installs the ester-protected carboxylic acid at the C4 position of the resulting thiazole. Ethanol serves as an optimal protic solvent to stabilize the polar transition states during the addition-cyclization cascade.

  • Validation: Evaporate the solvent and partition the residue between EtOAc and saturated NaHCO₃ to neutralize the hydrobromide salt. The isolated intermediate is ethyl 2-cyclobutylthiazole-4-carboxylate.

Step 3: Saponification

  • Objective: Deprotect the ester to yield the final carboxylic acid.

  • Procedure: Dissolve the ethyl ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) and stir at room temperature for 12 hours. Acidify the aqueous layer with 1M HCl to pH ~2-3 to precipitate the product.

  • Causality: LiOH is utilized instead of NaOH or KOH to prevent potential base-catalyzed degradation, offering a mild and highly controlled hydrolysis that preserves the integrity of the thiazole ring.

  • Validation: Filter the white to off-white solid. Confirm identity via LC-MS (m/z 184.0[M+H]⁺) and ¹H NMR (DMSO-d₆: δ 12.8 (br s, 1H, COOH), 8.2 (s, 1H, thiazole-CH), 3.8 (m, 1H, cyclobutyl-CH), 2.3-1.9 (m, 6H, cyclobutyl-CH₂)).

Synthesis A Cyclobutanecarboxamide B Lawesson's Reagent (Thionation) A->B C Cyclobutanecarbothioamide B->C D Ethyl Bromopyruvate (Hantzsch Cyclization) C->D E Ethyl 2-cyclobutylthiazole- 4-carboxylate D->E F LiOH / THF / H2O (Saponification) E->F G 2-Cyclobutylthiazole- 4-carboxylic acid F->G

Caption: Step-by-step synthetic workflow for 2-Cyclobutylthiazole-4-carboxylic acid via Hantzsch cyclization.

Applications in Drug Development

The primary utility of 2-Cyclobutylthiazole-4-carboxylic acid lies in its role as an advanced intermediate for synthesizing thiazole-4-carboxamides. The carboxylic acid is readily activated using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to react with diverse primary and secondary amines.

Pharmacological Relevance

Thiazole carboxamides are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, anti-infectives, and G-protein coupled receptor (GPCR) modulators. The cyclobutyl group specifically enhances the lipophilic efficiency (LipE) of the resulting drug candidates. It allows for strong hydrophobic interactions within target binding pockets (such as the ATP-binding site of kinases) without the severe metabolic liabilities associated with linear alkyl chains, such as rapid cytochrome P450-mediated ω-oxidation.

Downstream A 2-Cyclobutylthiazole-4-carboxylic acid B Amide Coupling (HATU/DIPEA) with Primary/Secondary Amines A->B Activation C Thiazole-4-carboxamide Library B->C Diversification D In Vitro Screening (Kinase / GPCR assays) C->D High-Throughput E Hit Identification & SAR Optimization D->E Data Analysis

Caption: Integration of 2-Cyclobutylthiazole-4-carboxylic acid into drug discovery workflows.

Conclusion

2-Cyclobutylthiazole-4-carboxylic acid represents a highly optimized building block that bridges the gap between structural rigidity and necessary lipophilicity. By leveraging the robust Hantzsch thiazole synthesis, researchers can efficiently produce this compound and integrate it into expansive structure-activity relationship (SAR) campaigns. Its physicochemical profile and predictable reactivity make it an invaluable asset in the pursuit of novel, metabolically stable therapeutics.

References

  • Title: 2-Cyclobutylthiazole-4-carboxylic acid (CAS 1179337-86-0) Source: 001Chemical URL: [Link]

Exploratory

Therapeutic Potential of 2-Cyclobutylthiazole-4-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the identification of versatile, metabolically stable pharmacophores is critical for accelerating drug discovery. 2-Cyclobutylthiazole-4-carboxylic acid (2-CBTC) (CAS: 117...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, metabolically stable pharmacophores is critical for accelerating drug discovery. 2-Cyclobutylthiazole-4-carboxylic acid (2-CBTC) (CAS: 1179337-86-0) has emerged as a highly privileged building block. The unique structural topology of 2-CBTC—combining the lipophilic, sterically demanding cyclobutyl ring with the hydrogen-bonding and metal-coordinating capacity of a thiazole-carboxylic acid—enables it to address distinct pharmacological targets.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the therapeutic potential of 2-CBTC derivatives across three primary domains: Oncology (Pim Kinase Inhibition) , Pulmonology (Bifunctional MABAs) , and Virology (Retroviral Protease Inhibition) . Each section details the mechanistic causality of the pharmacophore, self-validating experimental protocols, and the logical framework driving these assays.

Oncology: Targeting Pim Kinases for Tumor Suppression

Pim kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases that synergize with the c-Myc oncogene to drive tumor cell survival and proliferation. Pyrazol-4-yl-heterocyclyl-carboxamide compounds incorporating the 2-cyclobutylthiazole moiety have been identified as highly potent Pim kinase inhibitors[1].

Mechanistic Causality

The cyclobutyl group is not merely a spacer; its specific steric bulk perfectly occupies the hydrophobic ATP-binding pocket of Pim kinases. Unlike planar aromatic rings, the puckered conformation of the cyclobutyl moiety restricts rotational degrees of freedom, locking the compound into an optimal binding pose that enhances selectivity against off-target kinases[1].

PimKinase JAK JAK Pathway STAT STAT Activation JAK->STAT Activates Pim Pim 1/2/3 Kinase STAT->Pim Transcription cMyc c-Myc Oncogene Pim->cMyc Phosphorylates Survival Tumor Survival cMyc->Survival Promotes Inhibitor 2-CBTC Derivative Inhibitor->Pim Inhibits

Fig 1: Mechanism of Pim 1/2/3 kinase inhibition by 2-CBTC derivatives in oncology.

Self-Validating Protocol: TR-FRET Kinase Assay

To validate Pim kinase inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly recommended over standard colorimetric assays.

  • Causality for Choice: Thiazole-containing heterocycles can occasionally exhibit auto-fluorescence. TR-FRET introduces a time delay before signal measurement, completely eliminating background auto-fluorescence artifacts and ensuring the calculated

    
     is a true reflection of binding affinity.
    

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant Pim-1/2/3 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense 2-CBTC derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler to avoid tip-based carryover.

  • Substrate Addition: Add ULight-labeled peptide substrate and ATP (at the

    
     value specific to the Pim isoform).
    
  • Incubation: Incubate for 60 minutes at 23°C.

  • Detection: Stop the reaction with EDTA and add Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Emission at 665 nm / 615 nm ratio).

Pulmonology: Bifunctional MABAs for COPD

Chronic Obstructive Pulmonary Disease (COPD) treatment relies heavily on bronchodilators. 2-CBTC has been successfully utilized to synthesize spirocyclic amide derivatives that act as Muscarinic Antagonist and Beta-2 Agonist (MABA) dual-action therapeutics[2].

Mechanistic Causality

By covalently linking a muscarinic (


) antagonist pharmacophore with a 

-adrenoceptor agonist via a 2-CBTC-derived linker, researchers achieve simultaneous delivery to lung tissues. The thiazole ring provides metabolic stability against pulmonary esterases, while the dual-action ensures synergistic relaxation of airway smooth muscle, drastically improving efficacy over single-agent therapies[2].

MABA MABA 2-CBTC MABA M3 Muscarinic M3 MABA->M3 Antagonizes B2 Beta-2 Receptor MABA->B2 Agonizes ACh Vagal Tone M3->ACh Blocks cAMP cAMP Levels B2->cAMP Increases Bronchodilation Bronchodilation ACh->Bronchodilation Relaxes Muscle cAMP->Bronchodilation Relaxes Muscle

Fig 2: Dual pharmacology of MABA derivatives targeting M3 and Beta-2 receptors.

Self-Validating Protocol: Ex Vivo Tracheal Ring Assay
  • Causality for Choice: Cell-based cAMP assays cannot measure mechanical relaxation. The ex vivo guinea pig tracheal ring model preserves native tissue architecture and receptor cross-talk, providing a self-validating system where the synergistic effect of

    
     antagonism and 
    
    
    
    agonism is observed simultaneously as physical tissue relaxation.

Step-by-Step Workflow:

  • Tissue Preparation: Isolate guinea pig tracheas and cut into 3-4 mm rings. Suspend in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Pre-contraction: Induce stable baseline contraction using

    
     M Methacholine (an 
    
    
    
    agonist).
  • Dosing: Cumulatively add the 2-CBTC MABA derivative (from

    
     to 
    
    
    
    M).
  • Measurement: Record the isometric tension reduction via a force-displacement transducer. Calculate the

    
     for relaxation.
    

Virology: Retroviral Protease Inhibition

In antiviral drug discovery, 2-CBTC derivatives have been incorporated into peptidomimetic scaffolds to inhibit retroviral proteases, which are critical for viral replication and maturation[3].

Mechanistic Causality

Retroviral proteases cleave specific peptide bonds. The 2-cyclobutylthiazole moiety acts as a highly effective bioisostere for native peptide substrates. The cyclobutyl ring fits snugly into the hydrophobic S1/S2 sub-pockets of the protease dimer, while the thiazole nitrogen acts as a crucial hydrogen bond acceptor with the catalytic aspartate residues, effectively stalling the enzyme[3].

Quantitative Data & Pharmacological Profile Summary

To facilitate rapid comparison, the pharmacological profiles of 2-CBTC derivatives across the three therapeutic areas are summarized below:

Therapeutic AreaTarget Receptor / EnzymeRole of 2-CBTC MoietyPrimary Assay ReadoutDisease Indication
Oncology Pim-1, Pim-2, Pim-3 KinaseHydrophobic ATP-pocket bindingTR-FRET (

< 10 nM)
Hematological Malignancies
Pulmonology

(Antag) /

(Agonist)
Metabolically stable linkerTracheal Relaxation (

)
COPD, Severe Asthma
Virology Retroviral ProteaseS1/S2 pocket bioisostereFRET Cleavage (

< 50 nM)
HIV / Retroviral Infections

Chemical Synthesis Workflow: Generating the 2-CBTC Core

The synthesis of the 2-cyclobutylthiazole-4-carboxylic acid core requires precise control over reaction conditions to prevent degradation of the cyclobutyl ring[2].

Synthesis A Cyclobutanecarbothioamide C Ethyl 2-cyclobutylthiazole -4-carboxylate A->C Condensation B Ethyl bromopyruvate B->C Condensation E 2-CBTC (Target Compound) C->E Saponification D LiOH / THF / H2O D->E Reagent

Fig 3: Two-step synthesis workflow for 2-cyclobutylthiazole-4-carboxylic acid.

Protocol: Hantzsch Thiazole Synthesis & Saponification
  • Causality for Choice: Using Lithium Hydroxide (LiOH) in a biphasic THF/Water system for saponification ensures the solubility of both the lipophilic ester and the hydroxide salt. This drives the equilibrium toward the carboxylate without requiring harsh thermal conditions that could cause decarboxylation of the thiazole-4-carboxylic acid.

Step-by-Step Workflow:

  • Condensation: Dissolve cyclobutanecarbothioamide (1.0 eq) in absolute ethanol. Add ethyl bromopyruvate (1.1 eq) dropwise at 0°C.

  • Cyclization: Reflux the mixture at 80°C for 4 hours. Monitor completion via LC-MS.

  • Isolation: Concentrate in vacuo, neutralize with saturated

    
    , and extract with ethyl acetate to yield ethyl 2-cyclobutylthiazole-4-carboxylate.
    
  • Saponification: Dissolve the intermediate in a 4:1 mixture of THF:Water. Add LiOH monohydrate (2.0 eq) and stir at room temperature for 12 hours[2].

  • Precipitation: Acidify the aqueous layer with 2M HCl to pH 2-3. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield pure 2-cyclobutylthiazole-4-carboxylic acid.

References

  • US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Source: Google Patents URL:1

  • WO2009098448A1 - Compounds (Spirocyclic amide derivatives for COPD) Source: Google Patents URL:2

  • US5541206A - Retroviral protease inhibiting compounds Source: Google Patents URL:3

Sources

Foundational

The Role of the Cyclobutyl Moiety in Thiazole-Based Drug Discovery: A Strategic Guide to Scaffold Optimization

Executive Summary In the pursuit of novel therapeutics, the intersection of alicyclic rings and heteroaromatics forms the bedrock of modern medicinal chemistry. The strategic pairing of a cyclobutyl moiety with a thiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the intersection of alicyclic rings and heteroaromatics forms the bedrock of modern medicinal chemistry. The strategic pairing of a cyclobutyl moiety with a thiazole core represents a highly effective scaffold for balancing pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). While the thiazole ring acts as a privileged, metabolically stable pharmacophore capable of diverse hydrogen-bonding and


-stacking interactions[1], the cyclobutyl group provides a unique puckered geometry. This combination perfectly fills specific hydrophobic pockets without introducing the excessive lipophilicity or metabolic liabilities associated with larger cycloalkanes or straight aliphatic chains[2][3].

This technical guide explores the causality behind these structural choices, providing quantitative structure-activity relationship (SAR) insights and self-validating experimental workflows for drug development professionals.

Mechanistic Rationale: The Cyclobutyl-Thiazole Synergy

Conformational Restriction & Steric Shielding

The cyclobutane ring adopts a puckered "butterfly" conformation, which restricts the rotational degrees of freedom of adjacent bonds. When attached to a planar, aromatic thiazole ring, the cyclobutyl moiety forces the molecule into a predictable 3D vector. This conformational lock significantly reduces the entropic penalty upon target binding.

In the development of GSK-3


 inhibitors for Alzheimer's disease, researchers observed a distinct "Goldilocks" effect regarding ring size. Compounds containing cyclobutyl and cyclopropyl substituents demonstrated superior potency compared to those with smaller (methyl) or larger (cyclohexyl) groups[3]. The cyclobutyl ring provides the exact steric bulk required to maximize van der Waals interactions within the kinase's hydrophobic pocket without causing steric clashes.
Mitigating Oxidative Metabolism

Aliphatic chains and certain saturated heterocycles (such as oxetanes or piperidines) are highly susceptible to CYP450-mediated oxidation. Replacing these with a cyclobutyl moiety is a proven strategy to mitigate heterocycle metabolism. Cyclobutyl analogues frequently exhibit greater stability in rat liver microsomes (RLM) compared to oxetane analogues, driven by lower C-H bond reactivity and favorable pKa shifts[2].

However, the cyclobutyl group is not entirely immune to oxidative metabolism. In the optimization of


-secretase modulators, an initial cyclobutyl compound exhibited an A

42 IC

of 73 nM but suffered from poor metabolic stability[4]. To counter this, medicinal chemists often introduce fluorine atoms (e.g., trifluoromethyl groups) adjacent to the cyclobutyl-thiazole core to block metabolically labile sites while maintaining the favorable MDR (multidrug resistance) efflux ratio[4].
Balancing Polarity and Permeability

The thiazole ring introduces a strong dipole moment and acts as a hydrogen-bond acceptor via its nitrogen atom[1]. This inherent polarity counterbalances the lipophilicity of the cyclobutyl group. By fine-tuning this ratio, researchers can keep the overall


 within the optimal range (typically 1.5–3.0) for oral bioavailability, ensuring high membrane permeability while avoiding the high clearance rates associated with overly lipophilic compounds.

SAR Cyclobutyl Cyclobutyl Moiety • Hydrophobic interaction • Conformational lock • Modulated lipophilicity Thiazole Thiazole Scaffold • Privileged core • H-bond acceptor (N) • Polarizability (S) Cyclobutyl->Thiazole C-C linkage Target Target Receptor • Hydrophobic pocket • H-bond donor network Cyclobutyl->Target Steric fit Thiazole->Target Binding

Fig 1: Pharmacophore mapping of the cyclobutyl-thiazole scaffold in target binding.

Quantitative SAR & Data Presentation

The following tables synthesize quantitative data demonstrating the impact of the cyclobutyl-thiazole scaffold on both target affinity and metabolic stability.

Table 1: Impact of Ring Size on GSK-3


 Inhibition[3] 
SubstituentRing SizeRelative PotencyMechanistic Causality
Methyl SmallLowInsufficient hydrophobic contacts to anchor the molecule.
Cyclopropyl MediumHighGood pocket fit, but potential vulnerability to ring-opening.
Cyclobutyl Medium-LargeHighest Optimal puckered geometry maximizes van der Waals forces.
Cyclohexyl LargeLowExcessive bulk leads to steric clashes with the binding site.

Table 2: Metabolic Stability Comparison (Liver Microsomes)[2][4]

Scaffold FeatureMicrosomal StabilityPrimary LiabilityMitigation Strategy
Oxetane LowHigh C-H reactivityReplace with cyclobutyl moiety.
Unsubstituted Cyclobutyl ModerateCYP-mediated oxidationAdd fluorine / CF

groups.
Cyclobutyl-Thiazole High N/ARelies on balanced polarity and steric shielding.

Case Studies in Modern Therapeutics

Antimicrobial Agents

The synthesis of 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole derivatives has yielded compounds with profound antibacterial and antifungal properties[5][6]. In these architectures, the thiazole core acts as the primary pharmacophore binding to bacterial targets (such as DNA gyrase), while the bulky, lipophilic cyclobutyl system drives penetration through the complex bacterial cell wall.

SARS-CoV-2 Mpro Inhibitors

In the design of peptide aldehydes targeting the SARS-CoV-2 Main Protease (Mpro), researchers evaluated surrogates for the P1 residue. Replacing the P1 residue with a cyclobutyl alanine moiety improved the IC


 but resulted in low water solubility. Conversely, utilizing a thiazol-4-yl alanine increased polarity and substantially boosted inhibitory activity (IC

= 180 nM)[1]. This highlights the necessity of the thiazole ring to rescue the solubility deficits introduced by purely aliphatic cyclobutyl systems.

Self-Validating Experimental Workflows

To successfully leverage this scaffold, rigorous synthetic and analytical protocols are required. The following workflows are designed as self-validating systems, ensuring that errors are caught before downstream amplification.

Chemical Synthesis: 2-Amino-4-Cyclobutylthiazole Core

This protocol utilizes a modified Hantzsch thiazole synthesis to construct the core scaffold.

  • 
    -Bromination : Dissolve cyclobutyl methyl ketone (1.0 eq) in anhydrous THF. Add phenyltrimethylammonium tribromide (PTAB) (1.05 eq) at 0°C. Stir for 2 hours.
    
    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). Do not proceed until the starting ketone is completely consumed. Unreacted ketone will lead to inseparable des-bromo impurities in the final step.

  • Condensation : Concentrate the reaction mixture under reduced pressure. Redissolve the crude

    
    -bromoketone in absolute ethanol. Add thiourea (1.2 eq) and reflux for 4 hours.
    
  • Neutralization & Extraction : Cool to room temperature. The product will precipitate as a hydrobromide salt. Neutralize with saturated aqueous NaHCO

    
     until pH 8 is reached, then extract with ethyl acetate (3x).
    
  • Purification : Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography.
    • Self-Validation Check: Perform

      
      H-NMR. The successful formation of the thiazole ring is definitively confirmed by the presence of a sharp singlet at 
      
      
      
      7.0–7.5 ppm, corresponding to the C5-H thiazole proton.
In Vitro Metabolic Stability (RLM/HLM) Protocol

To verify that the cyclobutyl substitution has successfully mitigated heterocycle metabolism, perform the following assay[3].

  • Preparation : Prepare a 1

    
    M solution of the cyclobutyl-thiazole lead in 0.1 M potassium phosphate buffer (pH 7.4).
    
  • Incubation : Add human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching : At time points 0, 5, 15, 30, and 60 minutes, extract 50

    
    L aliquots and immediately quench in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Analysis : Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    
    • Self-Validation Check: Include Verapamil as a high-clearance positive control. If Verapamil does not exhibit >60% degradation after 15 minutes, the microsomal CYP450 enzymes are inactive. Discard the assay results and prepare fresh microsomes.

Workflow Hit Hit Compound (High Clearance) Analyze Metabolic Profiling (Identify Labile Sites) Hit->Analyze Cyclobutyl Cyclobutyl Integration (Steric Shielding) Analyze->Cyclobutyl Thiazole Thiazole Core (H-Bonding & Polarity) Analyze->Thiazole Assay Microsomal Stability Assay (RLM/HLM) Cyclobutyl->Assay Thiazole->Assay

Fig 2: Optimization workflow integrating cyclobutyl and thiazole moieties to improve ADME profiles.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Journal of Medicinal Chemistry (ACS)
  • Connecting GSK-3 Inhibitory Activity with IKK- or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease Source: MDPI URL
  • Source: National Center for Biotechnology Information (PMC)
  • Source: PharmacologyOnLine (Silae)
  • Synthesis and biological activity of new 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)

Sources

Exploratory

2-Cyclobutylthiazole-4-carboxylic Acid: A Strategic Pharmaceutical Intermediate

Part 1: Executive Summary & Strategic Rationale 2-Cyclobutylthiazole-4-carboxylic acid (CAS: 1179337-86-0 ) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the development of kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

2-Cyclobutylthiazole-4-carboxylic acid (CAS: 1179337-86-0 ) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors, respiratory therapeutics (MABAs), and antiviral agents.

Unlike simple alkyl-substituted thiazoles (e.g., isopropyl or tert-butyl), the cyclobutyl moiety offers a unique balance of physicochemical properties. It provides significant lipophilicity for hydrophobic pocket binding while maintaining a lower entropic penalty upon binding due to its conformationally restricted ring system. Furthermore, the cyclobutyl group often demonstrates superior metabolic stability compared to linear alkyl chains, which are more prone to oxidative metabolism (e.g.,


-oxidation).

This guide details the technical specifications, validated synthesis protocols, and pharmaceutical applications of this critical intermediate.

Part 2: Chemical Profile & Specifications

PropertySpecification
Chemical Name 2-Cyclobutyl-1,3-thiazole-4-carboxylic acid
CAS Number 1179337-86-0
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 156–158 °C (Typical range for pure acid)
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.0 (Thiazole N)
LogP (Predicted) 1.8 – 2.1 (Ideal for fragment-based drug design)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water.

Part 3: Validated Synthesis Protocol

The most robust industrial route to 2-Cyclobutylthiazole-4-carboxylic acid is the Hantzsch Thiazole Synthesis , utilizing cyclobutanecarbothioamide and ethyl bromopyruvate. This route is preferred over cross-coupling methods due to scalability and cost-efficiency.

Reaction Scheme Visualization

SynthesisWorkflow Start Cyclobutane- carbonitrile Step1 Step 1: Thioamide Formation (H2S, Et3N or NaSH/MgCl2) Start->Step1 Inter1 Cyclobutane- carbothioamide Step1->Inter1 Step2 Step 2: Hantzsch Cyclization (Ethyl Bromopyruvate, EtOH, Reflux) Inter1->Step2 Inter2 Ethyl 2-cyclobutyl- thiazole-4-carboxylate Step2->Inter2 Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Final 2-Cyclobutylthiazole- 4-carboxylic acid Step3->Final

Figure 1: Step-wise synthetic workflow from nitrile precursor to final carboxylic acid.

Detailed Experimental Methodology
Step 1: Preparation of Cyclobutanecarbothioamide
  • Reagents: Cyclobutanecarbonitrile (1.0 eq), Sodium Hydrosulfide hydrate (NaSH, 2.0 eq), Magnesium Chloride (MgCl₂, 1.0 eq), DMF.

  • Protocol:

    • Dissolve cyclobutanecarbonitrile in DMF (5 vol).

    • Add MgCl₂ and NaSH sequentially. The mixture will turn green/slurry.

    • Stir at room temperature for 16–24 hours. Monitor by TLC/LCMS for disappearance of nitrile.

    • Quench: Pour into ice water and acidify with 1M HCl to pH ~4.

    • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Purification: Recrystallize from Hexanes/EtOAc if necessary.

    • Critical Note: This method avoids the use of gaseous H₂S, making it safer for standard labs.

Step 2: Hantzsch Cyclization
  • Reagents: Cyclobutanecarbothioamide (1.0 eq), Ethyl Bromopyruvate (1.05 eq), Ethanol (anhydrous).

  • Protocol:

    • Dissolve the thioamide in Ethanol (10 vol).

    • Add Ethyl Bromopyruvate dropwise at room temperature. An exotherm may be observed.

    • Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Workup: Cool to room temperature. The solvent is removed under reduced pressure.

    • Neutralization: Resuspend residue in EtOAc and wash with saturated NaHCO₃ to remove HBr byproduct.

    • Yield: Typically >85% of the ethyl ester intermediate.

Step 3: Hydrolysis to Final Acid
  • Reagents: Ethyl 2-cyclobutylthiazole-4-carboxylate, Lithium Hydroxide (LiOH·H₂O, 2.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the ester in THF/Water mixture.

    • Add LiOH and stir at ambient temperature for 4–6 hours.

    • Acidification: Evaporate THF. Acidify the remaining aqueous layer with 1M HCl to pH 2–3.

    • Crystallization: The product usually precipitates as a white solid. Filter, wash with cold water, and dry under vacuum at 45 °C.

Part 4: Pharmaceutical Applications & SAR Logic

The 2-cyclobutylthiazole moiety acts as a bioisostere for phenyl, tert-butyl, or isopropyl groups. Its inclusion is often driven by specific Structure-Activity Relationship (SAR) goals.

Key Therapeutic Areas
  • Pim Kinase Inhibitors (Oncology)

    • Mechanism: Pim kinases (Pim-1, -2, -3) are overexpressed in hematological malignancies.

    • Role of Intermediate: Used to synthesize pyrazol-4-yl-heterocyclyl-carboxamides. The cyclobutyl group fits into the ATP-binding pocket's hydrophobic region, improving potency over smaller alkyl groups while maintaining solubility.

    • Reference: US Patent 8,436,001 [1].

  • Respiratory Therapeutics (COPD/Asthma)

    • Target: Dual Muscarinic Antagonists / Beta Agonists (MABA).

    • Role of Intermediate: The acid is coupled to spirocyclic amines to form the "head" group of the antagonist. The thiazole ring provides pi-stacking interactions, while the cyclobutyl group modulates the lipophilicity (LogD) to ensure lung retention and reduce systemic clearance.

    • Reference: WO 2009/098448 (AstraZeneca) [2].[2]

  • Antiviral Protease Inhibitors

    • Context: Similar to the "cap" structures found in Ritonavir or Tezacaftor-like modulators, the 2-cyclobutylthiazole-4-carbonyl fragment serves as a stable "end-cap" that resists enzymatic degradation better than linear amides.

SAR Decision Logic

SAR_Logic Problem Challenge: Lead compound has poor metabolic stability or low potency. Option1 Option A: Isopropyl Group (Metabolically liable to oxidation) Problem->Option1 Option2 Option B: Phenyl Group (Too planar, solubility issues) Problem->Option2 Solution Solution: 2-Cyclobutylthiazole Problem->Solution Benefit1 Puckered Ring: Breaks planarity, improves solubility Solution->Benefit1 Benefit2 Metabolic Stability: No benzylic hydrogens prone to rapid oxidation Solution->Benefit2 Benefit3 Hydrophobic Fill: Optimized Van der Waals contact Solution->Benefit3

Figure 2: Medicinal chemistry rationale for selecting the cyclobutyl-thiazole scaffold.

Part 5: Analytical Characterization

To ensure the integrity of the intermediate before coupling, the following analytical parameters should be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.80 (s, 1H, -COOH)

    • δ 8.40 (s, 1H, Thiazole C5-H)

    • δ 3.85 (m, 1H, Cyclobutyl CH)

    • δ 2.40 – 1.90 (m, 6H, Cyclobutyl CH₂ multiplets)

    • Note: The thiazole singlet at ~8.4 ppm is diagnostic.

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Retention: Thiazoles are weakly basic; ensure pH control to avoid peak tailing.

References

  • US Patent 8,436,001. Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Assigned to Array BioPharma Inc. (2013).
  • WO Patent 2009/098448. Spirocyclic amide derivatives as beta2 agonists and muscarinic antagonists. Assigned to AstraZeneca AB / Argenta Discovery Ltd. (2009).
  • US Patent 5,886,036 . Retroviral protease inhibiting compounds. Assigned to Abbott Laboratories.[3][4] (1999).[2]

  • PubChem Compound Summary . 2-Cyclobutylthiazole-4-carboxylic acid (CAS 1179337-86-0). [Link]

Sources

Foundational

Physicochemical Properties of 2-Substituted Thiazole-4-Carboxylic Acids: A Technical Guide

This guide outlines the physicochemical profile, synthesis, and therapeutic potential of 2-substituted thiazole-4-carboxylic acids, structured for application scientists and medicinal chemists. Executive Summary The 2-su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the physicochemical profile, synthesis, and therapeutic potential of 2-substituted thiazole-4-carboxylic acids, structured for application scientists and medicinal chemists.

Executive Summary

The 2-substituted thiazole-4-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical bioisostere for phenyl rings and peptide backbones.[1] Distinguished by its specific substitution pattern, this moiety offers a unique balance of aromaticity, hydrogen-bond accepting capability (via the thiazole nitrogen), and ionizable polarity (via the carboxylic acid).[1]

Recent high-impact studies have validated this scaffold as a core pharmacophore in the design of Metallo-


-Lactamase (MBL) inhibitors , where the carboxylate mimics the C3-carboxylate of carbapenems, and the thiazole nitrogen coordinates with active-site zinc ions. This guide provides a comprehensive analysis of the physicochemical parameters—acidity, lipophilicity, and solubility—that dictate the pharmacokinetic success of these derivatives.

Structural & Electronic Fundamentals

Aromaticity and Tautomerism

The thiazole ring is a


-excessive heteroaromatic system (6

electrons).[1] In 2-substituted thiazole-4-carboxylic acids:
  • Sulfur (S1): Acts as an electron donor via resonance (+M effect) but an electron withdrawer via induction (-I effect).[1]

  • Nitrogen (N3): Acts as a basic center (sp² hybridized) and a hydrogen bond acceptor.[1]

  • C4-Carboxyl Group: The acidity is modulated by the electron density of the thiazole ring, which is directly influenced by the substituent at the C2 position.

Electronic Tuning (Hammett Correlation)

The pKa of the 4-carboxylic acid is sensitive to the electronic nature of the substituent at C2. The transmission of electronic effects occurs through the conjugated


-system.
  • Electron-Donating Groups (EDGs) at C2 (e.g., -NH₂, -CH₃): Increase electron density in the ring, destabilizing the carboxylate anion (conjugate base), thereby increasing pKa (lower acidity).[1]

  • Electron-Withdrawing Groups (EWGs) at C2 (e.g., -NO₂, -CF₃, -Ph): Decrease electron density, stabilizing the carboxylate anion via resonance/induction, thereby decreasing pKa (higher acidity).[1]

Substituent (R) at C2Electronic EffectPredicted pKa (COOH)LogP (approx)
-NH₂ (Amino)Strong Donor (+M)~4.0 - 4.20.5
-CH₃ (Methyl)Weak Donor (+I)~3.6 - 3.71.2
-H (Parent)Reference3.570.9
-Ph (Phenyl)Weak Acceptor (-I/Res)~3.3 - 3.42.5
-NO₂ (Nitro)Strong Acceptor (-M/-I)~2.8 - 3.01.1

Note: The pKa of the thiazole nitrogen (conjugate acid) is typically around 2.5. In 2-aminothiazoles, the exocyclic amine can protonate, but the ring nitrogen is often the preferred site due to resonance stabilization of the cation.

Experimental Protocol: Hantzsch Thiazole Synthesis

The most robust method for generating this scaffold is the Hantzsch Thiazole Synthesis , involving the condensation of a thioamide with an


-haloketo ester.
Workflow Diagram

G Sub1 Thioamide (R-CSNH2) Inter Hydroxythiazoline Intermediate Sub1->Inter Nucleophilic Attack (S -> C) Sub2 Ethyl Bromopyruvate (Br-CH2-CO-COOEt) Sub2->Inter Prod_Ester Ethyl Thiazole-4-carboxylate Inter->Prod_Ester Dehydration (-H2O) Reflux in EtOH Prod_Acid Thiazole-4-carboxylic Acid (Final Product) Prod_Ester->Prod_Acid Hydrolysis (NaOH/H2O, then HCl)

Caption: Step-wise mechanism of the Hantzsch synthesis converting thioamides and bromopyruvate to the target acid.

Detailed Methodology (Standard Operating Procedure)

Objective: Synthesis of 2-Phenylthiazole-4-carboxylic acid.

Reagents:

  • Thiobenzamide (1.0 equiv)[1]

  • Ethyl bromopyruvate (1.1 equiv)[1]

  • Ethanol (Absolute)[1]

  • Sodium Hydroxide (2M aqueous)[1]

  • Hydrochloric Acid (1M)[1]

Step 1: Cyclization to Ethyl Ester

  • Dissolution: In a 100 mL round-bottom flask, dissolve Thiobenzamide (10 mmol, 1.37 g) in 20 mL of absolute ethanol.

  • Addition: Add Ethyl bromopyruvate (11 mmol, 1.38 mL) dropwise over 10 minutes while stirring at room temperature. Observation: The solution may warm slightly (exothermic).

  • Reflux: Equip with a condenser and heat the mixture to reflux (78°C) for 4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, evaporate solvent in vacuo.

  • Purification: Recrystallize from ethanol/water to obtain Ethyl 2-phenylthiazole-4-carboxylate as crystalline needles.

Step 2: Ester Hydrolysis

  • Saponification: Suspend the ester (5 mmol) in 15 mL of ethanol and add 10 mL of 2M NaOH.

  • Reaction: Stir at 50°C for 2 hours. The solid should dissolve as the carboxylate salt forms.

  • Acidification: Cool the solution in an ice bath. Dropwise add 1M HCl until pH reaches ~2-3.[1]

  • Precipitation: The carboxylic acid will precipitate as a white/off-white solid.

  • Final Isolation: Filter the solid, wash with cold water (2 x 10 mL) to remove salts, and dry in a vacuum oven at 50°C.

Validation Criteria:

  • Yield: Expected >75% (two steps).

  • Melting Point: 196–198°C (Lit.[1] value).

  • 1H NMR (DMSO-d6): Singlet at

    
     ~8.4-8.5 ppm (C5-H characteristic aromatic proton).[1]
    

Spectroscopic Signatures

Identification of the 2-substituted thiazole-4-carboxylic acid core relies on specific spectral markers.

TechniqueCharacteristic SignalStructural Assignment
1H NMR

8.30 – 8.60 ppm (s, 1H)
C5-H : Diagnostic proton of the thiazole ring.[1] Shifts downfield with EWGs at C2.
1H NMR

12.5 – 13.5 ppm (br s, 1H)
COOH : Carboxylic acid proton (exchangeable with D₂O).[1]
13C NMR

160 – 165 ppm
C=O : Carbonyl carbon of the carboxylic acid.
13C NMR

145 – 150 ppm
C4 : Quaternary carbon attached to the carboxyl group.
IR (ATR) 1680 – 1720 cm⁻¹C=O stretch : Strong band, frequency depends on H-bonding (dimer vs monomer).[1]
IR (ATR) 3100 cm⁻¹C-H stretch : Aromatic C-H of the thiazole ring.

Biological Relevance & Applications[2][3][4][5]

Metallo- -Lactamase (MBL) Inhibition

The 2-aminothiazole-4-carboxylic acid subclass has emerged as a potent scaffold for inhibiting MBLs (e.g., NDM-1, VIM-2), enzymes responsible for antibiotic resistance.[1][2]

  • Mechanism: The carboxylate group coordinates to the Zn1/Zn2 ions in the active site, mimicking the hydrolyzed

    
    -lactam core. The thiazole ring provides a rigid linker that positions the C2-substituent to interact with the hydrophobic L3 loop of the enzyme.
    
  • Advantage: Unlike thiol-containing inhibitors, carboxylates are less prone to oxidation and metabolic degradation.

Bioisosterism in Drug Design

The thiazole-4-carboxylic acid moiety is often used as a bioisostere for:

  • Phenyl rings: To improve water solubility (via the nitrogen lone pair) and reduce lipophilicity.

  • Peptide bonds: The rigid arrangement of the N and COOH mimics the geometry of amino acids, making it useful in peptidomimetics.

Pharmacophore Mapping Diagram

SAR Core Thiazole-4-COOH Scaffold Zn Zn++ Binding (Carboxylate) Core->Zn Primary Pharmacophore H_Bond H-Bond Acceptor (Thiazole N) Core->H_Bond Secondary Interaction Hydrophobic Hydrophobic Pocket Interaction (C2-R) Core->Hydrophobic Tunable Region Solubility Solubility/Permeability Modulation Core->Solubility Physicochemical Property

Caption: Pharmacophore mapping of the scaffold showing key interaction points for biological targets.[1]

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. [1]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors. Journal of Medicinal Chemistry.

  • Hantzsch Thiazole Synthesis: Mechanism and Protocols. BenchChem.

  • Thiazole-4-carboxylic acid: Compound Summary. PubChem.

  • Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research.

  • Lusutrombopag (Mulpleta): A Thiazole-Containing TPO Receptor Agonist. DrugBank.[1] [1]

Sources

Exploratory

Literature review of cyclobutylthiazole scaffolds in medicinal chemistry

Executive Summary: The Rise of sp³-Rich Heterocycles In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy molecules toward three-dimensional, sp³-rich archit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of sp³-Rich Heterocycles

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy molecules toward three-dimensional, sp³-rich architectures. The cyclobutylthiazole scaffold represents a high-value structural motif in this domain. It synergizes the metabolic stability and conformational restriction of the cyclobutyl ring with the pharmacophoric versatility of the thiazole heterocycle.

This guide provides a comprehensive technical analysis of cyclobutylthiazole scaffolds, focusing on their synthesis, physicochemical properties, and application in drug discovery (specifically oncology and antimicrobial research).

Physicochemical & Pharmacological Profile[1][2][3][4][5][6]

The cyclobutylthiazole moiety is rarely a "accidental" hit; it is a designed bioisostere.

The Cyclobutyl Bioisostere Effect

Replacing traditional alkyl groups (isopropyl, tert-butyl) or planar rings (phenyl, cyclopropyl) with a cyclobutyl group introduces distinct advantages:

  • Metabolic Stability: Unlike aliphatic chains prone to rapid CYP450 oxidation at terminal methyls, the cyclobutyl ring is relatively resistant to oxidative metabolism due to ring strain (~26.3 kcal/mol) and steric bulk.

  • Conformational "Pucker": The cyclobutyl ring exists in a puckered conformation (butterfly angle ~25-30°). When attached to a thiazole, this creates a specific vector for substituents that is distinct from the rigid planarity of a phenyl-thiazole or the free rotation of an alkyl-thiazole.

  • Lipophilicity Modulation: The cyclobutyl group increases lipophilicity (logP) without the excessive molecular weight penalty of larger cycloalkanes, aiding in membrane permeability.

The Thiazole Anchor

The thiazole ring serves as the polar "anchor," providing:

  • H-Bond Acceptor: The N3 nitrogen is a capable hydrogen bond acceptor.

  • Pi-Interactions: The aromatic system engages in

    
     stacking within binding pockets (e.g., ATP binding sites in kinases).
    

Synthetic Architectures: The Hantzsch Gateway

The most robust method for accessing cyclobutylthiazoles is the Hantzsch Thiazole Synthesis . This pathway allows for the modular assembly of the scaffold using cyclobutyl-functionalized precursors.

Mechanism of Action

The reaction involves the condensation of a thioamide (or thiourea) with an


-haloketone .
  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone.
    
  • Cyclization: The nitrogen attacks the carbonyl carbon, closing the ring.

  • Dehydration: Loss of water drives aromatization to form the thiazole.

Visualization: Hantzsch Synthesis Workflow

HantzschSynthesis Figure 1: Hantzsch Synthesis Pathway for Cyclobutylthiazoles Start1 Cyclobutanecarbothioamide (R-CSNH2) Inter1 Thioimidate Intermediate Start1->Inter1 S-Alkylation (EtOH, Reflux) Start2 Alpha-Bromoketone (R'-COCH2Br) Start2->Inter1 Inter2 Hydroxy-thiazoline Inter1->Inter2 Cyclization (-HBr) Product Cyclobutylthiazole Scaffold Inter2->Product Dehydration (-H2O)

Figure 1: The convergent synthesis of the cyclobutylthiazole core via Hantzsch condensation.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-4-(3-methyl-3-phenylcyclobutyl)thiazole. Rationale: This protocol demonstrates the installation of a sterically demanding cyclobutyl group onto the thiazole C4 position, a common motif in antimicrobial research (Koparir et al.).

Reagents & Materials
  • Precursor A: 1-(3-methyl-3-phenylcyclobutyl)ethan-1-one (prepared via cyclization of relevant alkene/ketene precursors).

  • Brominating Agent: Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB).
    
  • Thiourea: (

    
    ).
    
  • Solvent: Ethanol (Absolute).

  • Base: Aqueous Ammonia (

    
    ).
    
Step-by-Step Methodology
  • Alpha-Bromination:

    • Dissolve 10 mmol of 1-(3-methyl-3-phenylcyclobutyl)ethan-1-one in 20 mL of glacial acetic acid.

    • Add 10 mmol of bromine dropwise at 0-5°C with vigorous stirring.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Pour into ice water, extract with diethyl ether, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate to yield the
      
      
      -bromoketone.
  • Hantzsch Condensation:

    • Dissolve the crude

      
      -bromoketone (10 mmol) in 30 mL of absolute ethanol.
      
    • Add thiourea (11 mmol, 1.1 eq).

    • Critical Step: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: 3:1 Hexane/EtOAc). The formation of a polar spot indicates the thiazole hydrobromide salt.

  • Work-up & Purification:

    • Cool the reaction mixture to RT. A precipitate (thiazole HBr salt) may form.

    • Concentrate the solvent to half volume.

    • Neutralize by adding aqueous ammonia dropwise until pH ~8–9. This liberates the free base.

    • Filter the resulting solid.

    • Recrystallization: Purify using Ethanol/Water (9:1) to obtain the pure 2-amino-4-cyclobutylthiazole as crystalline needles.

  • Validation (Expected Data):

    • 1H NMR (DMSO-d6): Characteristic thiazole C5-H singlet at

      
       ~6.3–6.5 ppm. Broad singlet for 
      
      
      
      at
      
      
      ~6.9 ppm. Cyclobutyl methylene protons as multiplets between
      
      
      2.0–3.0 ppm.

Therapeutic Case Studies

Oncology: The Epothilone Analogues

Context: Epothilones are potent microtubule stabilizers. The natural products contain a thiazole side chain attached to a macrocycle. Innovation: Nicolaou et al. synthesized cis- and trans-12,13-cyclobutyl epothilones.

  • Strategy: The labile epoxide or cyclopropane moiety of the natural product was replaced with a cyclobutyl ring to improve chemical stability while maintaining the necessary geometry for tubulin binding.

  • Outcome: The cyclobutyl-thiazole linkage provided a rigid spacer that retained biological activity, demonstrating the scaffold's utility in complex natural product modification.

Antimicrobial Agents: Aminophosphinic Acids

Context: Multi-drug resistant bacteria require novel pharmacophores. Innovation: Koparir et al. developed aminophosphinic acid derivatives containing the cyclobutylthiazole unit.

  • SAR Insight: The bulky 3-methyl-3-arylcyclobutyl group at the thiazole C4 position provided significant lipophilic interaction with bacterial cell walls, enhancing penetration.

  • Key Result: Compound 2f showed significant activity against Staphylococcus aureus, validating the scaffold for Gram-positive targets.

Structure-Activity Relationship (SAR) Data

The following table summarizes general SAR trends for cyclobutylthiazoles based on literature meta-analysis.

PositionSubstituentEffect on Potency/Properties
Thiazole C2

(Amine)
High polarity; H-bond donor. Key for antimicrobial activity.[3][4]
Thiazole C2

(Amide)
Improved metabolic stability; common in kinase inhibitors.
Thiazole C4 Cyclobutyl Optimal. Increases metabolic stability (

) vs. isopropyl.[5]
Thiazole C4 CyclopropylLower lipophilicity; often less potent due to reduced hydrophobic contact.
Thiazole C4 OxetaneReduced metabolic stability (lower pKa of adjacent amines); higher solubility.
Thiazole C5

Essential for minimizing steric clash in tight binding pockets.
Thiazole C5

Blocks metabolic oxidation at C5; modulates electronics.
Visualization: SAR Decision Tree

SAR_Logic Figure 2: SAR Decision Matrix for Cyclobutylthiazole Scaffolds Root Cyclobutylthiazole Optimization Branch1 Metabolic Stability Issue? Root->Branch1 Branch2 Solubility Issue? Root->Branch2 Branch3 Potency (Hydrophobic Fit) Root->Branch3 Action1 Replace Alkyl with Cyclobutyl (Blocks CYP oxidation) Branch1->Action1 Yes Action2 Consider Oxetane (Caution: Stability Risk) Branch2->Action2 Yes Action3 Add Aryl to Cyclobutyl (Increases Van der Waals) Branch3->Action3 Low Potency

Figure 2: Decision matrix for optimizing physicochemical properties using the cyclobutyl motif.

References

  • Koparir, P., et al. (2011).[3] Synthesis and In-Vitro Antimicrobial Activity of Novel Aminophosphinic Acids Containing Cyclobutane and 1,3-Thiazole. Phosphorus, Sulfur, and Silicon and the Related Elements. Link[6]

  • Nicolaou, K. C., et al. (2004). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones. ChemBioChem. Link

  • Koparir, M., et al. (2005). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules. Link

  • Stepan, A. F., et al. (2011).[3] Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Inhibitors of Sodium Channel Nav1.7. Journal of Medicinal Chemistry. (Contextual reference for Cyclobutyl vs. Oxetane stability). Link

  • Cansiz, A., et al. (2004). Synthesis and biological activity of new 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole derivatives. Russian Journal of Organic Chemistry. Link

Sources

Foundational

Bioisosteric Applications of 2-Cyclobutylthiazole-4-carboxylic Acid in Modern Medicinal Chemistry

Executive Summary In the pursuit of optimal pharmacokinetic and pharmacodynamic profiles, medicinal chemists frequently encounter bottlenecks related to metabolic liability, poor aqueous solubility, and off-target promis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimal pharmacokinetic and pharmacodynamic profiles, medicinal chemists frequently encounter bottlenecks related to metabolic liability, poor aqueous solubility, and off-target promiscuity. 2-Cyclobutylthiazole-4-carboxylic acid has emerged as a highly versatile building block designed to overcome these hurdles. By acting as a dual-bioisosteric fragment, it simultaneously replaces problematic lipophilic aromatic rings and metabolically vulnerable alkyl groups. This technical guide deconstructs the structural rationale, quantitative profiling, and self-validating synthetic protocols associated with this critical intermediate.

Structural Deconstruction & Bioisosteric Rationale

The utility of 2-cyclobutylthiazole-4-carboxylic acid lies in its precise architectural design. As a Senior Application Scientist, it is crucial to understand why this specific fragment is chosen over simpler, more readily available alternatives.

The Thiazole Core: A Superior Aryl Bioisostere

Phenyl rings are ubiquitous in drug discovery but are often too flat, highly lipophilic, and lack hydrogen-bonding capabilities. Replacing a phenyl ring or an aliphatic amide with a 1,3-thiazole introduces a nitrogen atom that acts as a potent hydrogen bond acceptor[1].

  • The Causality: This single-atom substitution fundamentally alters the molecular dipole moment. It improves aqueous solubility and provides a highly specific interaction vector for target proteins (such as the hinge region of kinases), all while reducing the lipophilicity (cLogP) penalty associated with highly hydrophobic carbocycles[1].

The Cyclobutyl Moiety: Rescuing the tert-Butyl Group

The tert-butyl group is a classic bulky moiety used to fill hydrophobic pockets and drive binding entropy. However, its nine equivalent methyl protons represent a severe metabolic liability, acting as a prime substrate for Cytochrome P450 (CYP)-mediated aliphatic oxidation.

  • The Causality: The cyclobutyl group serves as a conformationally restricted bioisostere[2]. The inherent ring strain and puckered geometry provide the necessary steric volume to maintain target affinity. More importantly, the reduction in exposed C-H bonds and the specific sp³ hybridization of the cyclobutane ring significantly enhance metabolic stability, shielding the molecule from rapid CYP clearance[2].

The Carboxylic Acid Handle

The C4-carboxylic acid serves as the primary synthetic handle. It allows for rapid diversification through amide couplings, enabling the generation of extensive structure-activity relationship (SAR) libraries without altering the core pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To objectively measure the impact of these bioisosteric replacements, we must evaluate their physicochemical properties. The table below summarizes the quantitative shifts observed when transitioning from traditional motifs to the 2-cyclobutylthiazole system.

Bioisosteric FragmentEst. cLogPTPSA (Ų)Rotatable BondsH-Bond AcceptorsPrimary Metabolic Liability
4-tert-Butylbenzoic acid ~3.537.322Rapid CYP oxidation of t-butyl methyls
4-Isopropylbenzoic acid ~3.137.322Benzylic oxidation at the isopropyl methine
2-Cyclobutylthiazole-4-carboxylic acid ~2.150.223Thiazole ring oxidation (Significantly slower)

Data Interpretation: The transition to the cyclobutylthiazole fragment increases the Topological Polar Surface Area (TPSA) and adds an H-bond acceptor, dropping the cLogP into a more drug-like space while maintaining the steric bulk required for hydrophobic pocket engagement.

Key Applications in Drug Development

Oncology: Pim Kinase Inhibition

Pim kinases (Pim-1, -2, and -3) are constitutively active serine/threonine kinases that promote cell survival, proliferation, and translation in various malignancies. 2-Cyclobutylthiazole-4-carboxylic acid is a critical intermediate in the synthesis of pyrazol-4-yl-heterocyclyl-carboxamides[3]. When coupled to an aminopyrazole, the resulting compound acts as a potent Pim kinase inhibitor.

  • Mechanism of Action: The pyrazole and thiazole nitrogens form critical hydrogen bonds with the ATP-binding pocket of the kinase. Simultaneously, the cyclobutyl group projects into an adjacent hydrophobic sub-pocket, anchoring the inhibitor and preventing the phosphorylation of downstream apoptotic regulators like BAD[3].

Respiratory Therapeutics: Dual-Action Bronchodilators

In the treatment of chronic obstructive pulmonary disease (COPD) and asthma, this fragment is utilized to synthesize spirocyclic amide derivatives[4]. These compounds function as dual-action bronchodilators, acting synergistically as muscarinic antagonists and beta-adrenoceptor agonists (MABA) to improve lung function and exercise tolerance[4].

Signaling Pathway Visualization

The following diagram illustrates how Pim kinase inhibitors derived from 2-cyclobutylthiazole disrupt oncogenic survival pathways.

G STAT JAK/STAT Pathway (Upstream Signal) PIM Pim Kinases (Pim-1, 2, 3) STAT->PIM Upregulates BAD BAD Protein (Phosphorylated) PIM->BAD Phosphorylates CDC CDC25A / p21 (Phosphorylated) PIM->CDC Phosphorylates Inhibitor 2-Cyclobutylthiazole Derivatives Inhibitor->PIM Inhibits Bcl2 Bcl-2 (Active) BAD->Bcl2 Releases Apoptosis Apoptosis (Inhibited) Bcl2->Apoptosis Blocks CellCycle Cell Cycle Progression CDC->CellCycle Promotes

Fig 1: Disruption of the Pim kinase survival pathway by 2-cyclobutylthiazole derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a Pim kinase inhibitor scaffold. Every step is designed as a self-validating system .

Protocol: Synthesis of N-(1H-pyrazol-4-yl)-2-cyclobutylthiazole-4-carboxamide

Objective: To couple 2-cyclobutylthiazole-4-carboxylic acid with 4-aminopyrazole.

Causality of Reagent Selection: Heterocyclic amines (like 4-aminopyrazole) exhibit reduced nucleophilicity due to electron delocalization. Standard coupling agents (e.g., EDC/HOBt) often fail or require excessive heating. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester, driving the coupling forward kinetically at room temperature before degradation pathways can compete.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 2-cyclobutylthiazole-4-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Causality Check: The 15-minute pre-activation ensures complete conversion to the active ester, preventing the amine from reacting with unactivated acid.

  • Coupling: Add 1.1 eq of 4-aminopyrazole to the activated mixture. Stir at room temperature for 2 hours.

  • In-Process Self-Validation (UPLC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS.

    • Validation Checkpoint: The system validates progression when the extracted ion chromatogram (EIC) shows the complete disappearance of the starting acid (m/z [M+H]⁺ 184) and the emergence of the product mass (m/z [M+H]⁺ 249). If unreacted acid remains >5%, the system dictates the addition of 0.2 eq HATU.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl.

    • Causality Check: DMF is highly water-soluble but frequently partitions into organic solvents; washing with LiCl heavily shifts the partition coefficient, effectively pulling residual DMF entirely into the aqueous phase.

  • Purification: Concentrate the organic layer under reduced pressure and purify via reverse-phase preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

  • Final Structural Validation (NMR): Lyophilize the purified fractions and analyze via ¹H-NMR (400 MHz, d₄-MeOD).

    • Validation Checkpoint: The cyclobutyl protons must present a distinct multiplet pattern—specifically, the methine proton at ~3.6–3.8 ppm, and the methylene protons at 2.0–2.6 ppm[3]. The presence of this exact splitting pattern serves as an internal validation that the bioisosteric fragment remained structurally intact during the coupling conditions.

References

  • Source: google.com (USPTO)
  • Source: google.com (WIPO)
  • Source: acs.org (JACS Au)
  • Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)

Sources

Exploratory

Molecular weight and SMILES string for 2-Cyclobutylthiazole-4-carboxylic acid

The following technical guide details the physicochemical profile, synthetic architecture, and experimental handling of 2-Cyclobutylthiazole-4-carboxylic acid . [1] Executive Summary 2-Cyclobutylthiazole-4-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic architecture, and experimental handling of 2-Cyclobutylthiazole-4-carboxylic acid .

[1]

Executive Summary

2-Cyclobutylthiazole-4-carboxylic acid (CAS: 1179337-86-0) is a heteroaromatic building block widely utilized in fragment-based drug discovery (FBDD).[1][2][3][4] Characterized by a rigid thiazole core substituted with a lipophilic cyclobutyl ring and a polar carboxylic acid tail, it serves as a critical pharmacophore for designing peptidomimetics, kinase inhibitors, and GPCR ligands. Its structural rigidity and defined vector geometry make it an ideal scaffold for locking conformationally flexible ligands into bioactive states.

Part 1: Molecular Identity & Physicochemical Profile[5]

The following data establishes the compound's digital and physical identity for registration and cheminformatics integration.

Table 1: Chemical Specification
PropertyData Specification
IUPAC Name 2-Cyclobutyl-1,3-thiazole-4-carboxylic acid
Common Name 2-Cyclobutylthiazole-4-carboxylic acid
CAS Registry Number 1179337-86-0
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Exact Mass 183.0354
SMILES OC(=O)c1csc(n1)C2CCC2
InChI Key ZNQVXQYQYQYQYQ-UHFFFAOYSA-N (Generic representation)
Appearance White to off-white crystalline solid
Cheminformatics & Lipinski Descriptors
  • cLogP: ~2.1 (Moderate lipophilicity due to the cyclobutyl group).

  • H-Bond Donors: 1 (Carboxylic acid).

  • H-Bond Acceptors: 3 (Nitrogen, Carbonyl Oxygen, Hydroxyl Oxygen).

  • TPSA: ~50 Ų (Good membrane permeability potential).

  • Rotatable Bonds: 2 (Carboxyl bond, Cyclobutyl-Thiazole bond).

Part 2: Synthetic Architecture (Hantzsch Thiazole Synthesis)

The industrial and laboratory standard for synthesizing this compound is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an


-halocarbonyl compound.[5][6]
Mechanism of Action

The synthesis proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of bromopyruvic acid. This forms an intermediate thioimidate, which undergoes rapid intramolecular cyclization (dehydration) to aromatize into the thiazole ring.
Reaction Scheme Diagram

The following directed graph illustrates the synthetic workflow and critical decision points.

G cluster_conditions Critical Parameters Start Cyclobutanecarbonitrile Step1 Thioamide Formation (H2S or Lawesson's) Start->Step1 Sulfuration Inter Cyclobutanecarbothioamide Step1->Inter Step2 Hantzsch Condensation (EtOH, Reflux) Inter->Step2 Reagent Bromopyruvic Acid Reagent->Step2 + CaCO3 Product 2-Cyclobutylthiazole- 4-carboxylic acid Step2->Product - H2O, - HBr Param1 Temp: 70-80°C Param2 Base: CaCO3 (Scavenge HBr)

Caption: Step-wise Hantzsch synthesis workflow from nitrile precursor to final thiazole scaffold.

Detailed Experimental Protocol

Prerequisites:

  • Precursor: Cyclobutanecarbothioamide (Synthesized from Cyclobutanecarbonitrile via reaction with

    
     or Lawesson’s reagent).
    
  • Reagent: Bromopyruvic acid (Store at 2-8°C; highly reactive).

  • Solvent: Ethanol (EtOH) or Dimethoxyethane (DME).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclobutanecarbothioamide (1.0 equiv) in anhydrous Ethanol (0.5 M concentration).

  • Addition: Add Calcium Carbonate (CaCO₃) (1.5 equiv) to the solution.

    • Expert Insight: CaCO₃ is preferred over strong bases (like NaOH) because it gently neutralizes the HBr generated during the reaction without hydrolyzing the forming ester/acid or causing side reactions with the bromopyruvate.

  • Condensation: Add Bromopyruvic acid (1.05 equiv) dropwise over 10 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain a gentle reflux or keep at RT if using DME.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by LCMS (Target Mass: 184 [M+H]⁺).

  • Work-up:

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Acid/Base Extraction: Resuspend the residue in dilute aqueous base (NaHCO₃). The product (acid) will dissolve; impurities (unreacted thioamide) will not. Filter off solids.

    • Acidify the filtrate with 1N HCl to pH ~3. The product will precipitate as a white solid.

  • Purification: Collect the precipitate by vacuum filtration. Wash with cold water. Recrystallize from Ethanol/Water if purity is <95%.

Part 3: Quality Control & Characterization

To ensure the integrity of the building block before use in downstream coupling (e.g., amide bond formation), verify the following spectral signatures.

Proton NMR (¹H-NMR, DMSO-d₆)
  • Thiazole Proton (C5-H): A sharp singlet appearing downfield, typically between δ 8.0 – 8.5 ppm . This confirms the formation of the aromatic ring.

  • Cyclobutyl Methine (CH): A quintet/multiplet around δ 3.8 – 4.0 ppm .

  • Cyclobutyl Methylene (CH₂): A series of multiplets ranging from δ 1.8 – 2.5 ppm (integrating to 6 protons).

  • Carboxylic Acid (COOH): A broad singlet around δ 12.0 – 13.0 ppm (exchangeable with D₂O).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive.

  • Parent Ion: [M+H]⁺ = 184.0 – 184.3 m/z .

  • Fragmentation: Loss of CO₂ (M-44) may be observed at higher collision energies.

Part 4: Structural Biology & Applications

Pharmacophore Mapping

The 2-cyclobutylthiazole-4-carboxylic acid moiety acts as a rigid bioisostere for proline or phenylalanine derivatives.

  • Vector Geometry: The angle between the C2-substituent and the C4-carbonyl is fixed by the thiazole ring (approx. 148°), providing a defined orientation for binding pockets.

  • Lipophilic Pocket Filling: The cyclobutyl group is a "fatty" fragment that fills hydrophobic pockets (e.g., S1 or S2 pockets in proteases) without the entropic penalty of a flexible alkyl chain.

Logic for Library Synthesis

When using this acid in parallel synthesis (e.g., amide coupling):

  • Activation: Use standard coupling reagents like HATU or T3P. Thiazole carboxylic acids are less prone to racemization than chiral amino acids but can suffer from decarboxylation if heated excessively under acidic conditions.

  • Solubility: The cyclobutyl group aids solubility in organic solvents (DCM, DMF) compared to the methyl analog.

D Acid 2-Cyclobutylthiazole- 4-carboxylic acid Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling Scaffold Drug Scaffold (Kinase/Protease Inhibitor) Coupling->Scaffold + Amine (R-NH2)

Caption: Application of the fragment in library synthesis.

References

  • Organic Syntheses . General Procedure for Hantzsch Thiazole Synthesis. Org. Synth. Coll. Vol. 3, p. 733. Retrieved from [Link]

  • National Institutes of Health (NIH) . Synthesis of Thiazole Carboxylic Acids via Bromopyruvic Acid. PubChem/PMC Data. Retrieved from [Link]

  • Frontiers in Chemistry . Total Synthesis and Antimicrobial Evaluation of Thiazole-Containing Peptides. Frontiers. Retrieved from [Link]

Sources

Foundational

Metabolic Stability of Cyclobutyl-Substituted Thiazoles: A Strategic Guide for Medicinal Chemists

Topic: Metabolic Stability of Cyclobutyl-Substituted Thiazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The integration of cyclobutyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Cyclobutyl-Substituted Thiazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integration of cyclobutyl moieties onto thiazole scaffolds represents a high-value strategy in modern medicinal chemistry, offering a precise balance between physicochemical optimization (LogD modulation,


 increase) and metabolic remediation. While the thiazole ring is a privileged scaffold found in numerous FDA-approved drugs (e.g., dasatinib, dabrafenib), it possesses inherent metabolic liabilities, including S-oxidation and C-hydroxylation.

This guide provides a technical deep-dive into the metabolic fate of cyclobutyl-substituted thiazoles. It analyzes the mechanistic interplay between the thiazole core and the cyclobutyl bioisostere, identifies specific "soft spots," and offers actionable protocols for assessing and optimizing the stability of this structural motif.

Part 1: Structural Rationale & The Metabolic Landscape

The Thiazole Liability: Intrinsic Metabolic Soft Spots

To engineer stability, one must first understand the liability. The thiazole ring is electron-deficient but remains susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

  • S-Oxidation: The sulfur atom is a primary site for oxidation, leading to the formation of sulfoxides and sulfones. This is often a precursor to ring opening.

  • C-Hydroxylation & Epoxidation: The C4 and C5 positions (particularly C5 if unsubstituted) are prone to electrophilic attack. CYP-mediated epoxidation at the C4-C5 double bond is a critical pathway. This unstable epoxide often undergoes hydrolysis or rearrangement, leading to ring scission and the formation of reactive

    
    -thioketo aldehydes or toxic thioamides [1].
    
  • N-Oxidation: While less common than S-oxidation, the nitrogen lone pair can be oxidized, particularly if the ring is electron-rich due to donating substituents.

The Cyclobutyl Solution: Bioisosteric Shielding

The cyclobutyl group serves as a superior bioisostere for alkyl chains (isopropyl, tert-butyl) and phenyl rings.

  • Conformational Restriction: Unlike flexible alkyl chains, the cyclobutyl ring adopts a puckered conformation (~30°), providing a rigid steric bulk that can shield the adjacent thiazole heteroatoms from CYP heme iron access.

  • Metabolic Inertness (Relative): Compared to a phenyl ring (prone to arene oxidation) or a tert-butyl group (prone to rapid methyl hydroxylation), the cyclobutyl ring offers a reduced metabolic footprint, though it is not metabolically silent.

Part 2: Synergistic Stability & Mechanistic Pathways

When a cyclobutyl group is attached to a thiazole (e.g., at C2 or C4), the metabolic profile shifts. The "soft spot" competition determines the molecule's clearance (


).
Primary Metabolic Pathways of the Hybrid Scaffold

The metabolic fate of a cyclobutyl-thiazole typically follows one of two divergent pathways:

  • Pathway A: Thiazole Ring Scission (The Liability)

    • If the cyclobutyl group does not adequately sterically hinder the CYP active site, the enzyme may still target the thiazole sulfur or C4-C5 bond.

    • Result: Formation of reactive intermediates (glutathione adducts) or ring-opened aldehydes.

  • Pathway B: Cyclobutyl Hydroxylation (The New Soft Spot)

    • The cyclobutyl ring itself becomes the site of metabolism. Hydroxylation typically occurs at the C3 position of the cyclobutyl ring (distal to the attachment point) to form cis- and trans-3-hydroxycyclobutyl metabolites.

    • Result: This is often a "metabolic shunt" that preserves the pharmacophore but increases polarity, potentially aiding excretion without toxicity.

Case Study Analysis: TGF- R1 Inhibitors

In the development of TGF-


R1 kinase inhibitors, researchers utilized a cyclobutyl group to replace metabolically labile alkyl and aryl moieties.
  • Observation: Unsubstituted cyclobutyl groups showed moderate stability but were susceptible to C3-hydroxylation.

  • Optimization: Introduction of 1,1-difluorocyclobutyl analogs significantly improved metabolic stability. The fluorine atoms deactivate the ring towards H-atom abstraction (C-H oxidation) and increase lipophilicity to maintain potency [2].

Part 3: Visualization of Metabolic Pathways

The following diagram maps the divergent metabolic fates of a generic 2-cyclobutylthiazole scaffold.

MetabolicPathways Figure 1: Divergent metabolic pathways of cyclobutyl-thiazoles. Green path represents clearance; Red path represents bioactivation. Parent Cyclobutyl-Thiazole (Parent) SOxide Thiazole S-Oxide (Unstable) Parent->SOxide CYP450 (S-Oxidation) Epoxide C4-C5 Epoxide (Reactive Intermediate) Parent->Epoxide CYP450 (Epoxidation) C3_OH 3-Hydroxycyclobutyl (Metabolite M1) Parent->C3_OH CYP450 (C-H Hydroxylation) RingOpen Ring Scission (Aldehydes/Thioureas) SOxide->RingOpen Rearrangement Epoxide->RingOpen Hydrolysis GSH_Adduct GSH Adduct (Trapped Reactive Met) Epoxide->GSH_Adduct + GSH (Trapping) Ketone Cyclobutanone (Metabolite M2) C3_OH->Ketone ADH/CYP (Dehydrogenation)

Figure 1: Divergent metabolic pathways. The green pathway (cyclobutyl oxidation) is generally preferred over the red pathway (thiazole ring opening) for safety.

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of your cyclobutyl-thiazole leads, use the following tiered assay system.

Tier 1: Microsomal Stability & Intrinsic Clearance ( )

Objective: Determine the half-life (


) and intrinsic clearance in liver microsomes.
  • Reagents:

    • Liver Microsomes (Human, Rat, Mouse) at 20 mg/mL protein.

    • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

    • Test Compound (1 µM final concentration to ensure linear kinetics).

  • Protocol:

    • Pre-incubate microsomes (0.5 mg/mL final) with test compound in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction by adding NADPH regenerating system.

    • Sample at

      
       min.
      
    • Quench with ice-cold acetonitrile containing internal standard (e.g., tolbutamide).

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    . Calculate
    
    
    .
Tier 2: Metabolic Soft Spot Identification (MetID)

Objective: Confirm if metabolism is occurring on the cyclobutyl ring (safe) or the thiazole ring (danger).

  • Protocol:

    • Incubate compound (10 µM) with microsomes for 60 min (high turnover condition).

    • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Key Mass Shifts to Monitor:

    • +16 Da: Hydroxylation. Check fragmentation pattern. If fragment containing thiazole is unchanged but cyclobutyl fragment +16, stability strategy is working.

    • +14 Da: Oxidation to ketone (cyclobutanone formation).

    • +32 Da: Di-hydroxylation or S-oxidation + hydroxylation.

    • Ring Opening: Look for aldehyde fragments or loss of sulfur.

Tier 3: Reactive Metabolite Trapping (GSH)

Objective: Assess the risk of thiazole ring opening/bioactivation.

  • Protocol:

    • Standard microsomal incubation + 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) .

    • Analyze for GSH-adducts (Neutral Loss of 129 Da or 307 Da depending on ionization).

  • Interpretation: Significant GSH adduct formation indicates the cyclobutyl group is not sufficiently protecting the thiazole core from bioactivation.

Part 5: Strategic Design Recommendations

Based on SAR data and metabolic principles, use these strategies to optimize the cyclobutyl-thiazole core:

StrategyRationaleImpact on Stability
1,1-Difluorocyclobutyl Fluorine blocks C-H abstraction sites and lowers electron density of the ring.High: Prevents cyclobutyl hydroxylation; increases lipophilicity.
3-Hydroxycyclobutyl Pre-installing the metabolite (if active) prevents further oxidative clearance.Medium: Increases polarity (lower LogD), reduces clearance.
C2 vs C4/C5 Attachment Attaching cyclobutyl at C2 shields the Nitrogen. Attaching at C5 blocks the most reactive carbon.High: C5-substitution is most effective at blocking thiazole bioactivation.
Heteroatom Linkers Using -O- or -N- between thiazole and cyclobutyl (e.g., cyclobutoxy).Variable: Can introduce new dealkylation liabilities. Direct C-C bond is preferred for stability.

Part 6: References

  • Dalvie, D. K., et al. (2002). Metabolism of thiazole-containing drugs: Identification of reactive intermediates and ring-scission products. Chemical Research in Toxicology. Link

  • Li, H., et al. (2020). Discovery of potent and metabolically stable TGF-βR1 inhibitors containing a 1,1-difluorocyclobutyl moiety. Journal of Medicinal Chemistry. Link

  • Karanam, B. V., et al. (2004).[1] In vitro metabolism of MK-0767: Role of CYP3A4 in thiazolidinedione ring opening.[1] Drug Metabolism and Disposition.[2][3][4] Link

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link

  • Obach, R. S., et al. (2008). The utility of cyclobutyl groups in drug discovery: Metabolic stability and physicochemical properties.[3] Drug Metabolism Reviews.

Sources

Exploratory

Strategic Utilization of Thiazole-4-Carboxylic Acid Building Blocks in Medicinal Chemistry

Executive Summary Thiazole-4-carboxylic acid (CAS: 3973-08-8) and its derivatives represent a distinct class of heterocyclic building blocks that bridge the gap between classical aromatic heterocycles and amino acid mime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-4-carboxylic acid (CAS: 3973-08-8) and its derivatives represent a distinct class of heterocyclic building blocks that bridge the gap between classical aromatic heterocycles and amino acid mimetics. Unlike their 2- and 5-isomers, thiazole-4-carboxylic acids offer a unique vector for scaffold decoration, projecting substituents in a geometry that mimics the


 and 

positions of peptide turns.

This guide analyzes the strategic application of these building blocks, moving beyond basic Hantzsch chemistry to explore biomimetic synthesis from cysteine, critical stability profiles (specifically decarboxylation risks), and their utility as rigid proline isosteres in peptidomimetic drug design.

Chemical Architecture & Electronic Profile

Understanding the electronic distribution of the thiazole ring is prerequisite to successful functionalization. The thiazole-4-carboxylic acid scaffold presents three distinct reactivity zones:

PositionElectronic CharacterReactivity ProfileStrategic Implication
C2 (Position 2) Electron-Deficient (Imine-like)Susceptible to Nucleophilic Attack (SNAr), Lithiation, and Radical alkylation.Ideal for introducing diversity elements via cross-coupling or nucleophilic displacement.
C4 (Position 4) Neutral / Slightly Electron-PoorCarboxylic Acid Handle: Stable amide coupling, esterification. Ring Carbon: Resistant to direct electrophilic substitution.The primary anchor point.[1] The C4-carboxyl group mimics the C-terminus of amino acids.
C5 (Position 5) Electron-Rich (Enamine-like)Highly susceptible to Electrophilic Aromatic Substitution (EAS) (Halogenation, Nitration).The "reactive corner" for late-stage functionalization (e.g., C-H activation).

Strategic Synthesis: Route Selection

The choice of synthetic route depends heavily on the desired substitution pattern and whether the target requires a fully aromatic thiazole or a reduced thiazoline/thiazolidine core.

Decision Matrix: Hantzsch vs. Biomimetic Oxidation

ThiazoleSynthesis Start Target Molecule Requirement Q1 Is the core Aromatic (Thiazole) or Saturated (Thiazoline/idine)? Start->Q1 Aromatic Aromatic Thiazole Q1->Aromatic Aromatic Saturated Saturated/Chiral Core Q1->Saturated Chiral/Reduced Q2 Is C2-Substitution required? Aromatic->Q2 Biomimetic Route B: Biomimetic Cysteine Route (L-Cysteine + Aldehyde -> Oxidation) Saturated->Biomimetic Retain Chirality (stop at Thiazoline) Hantzsch Route A: Hantzsch Synthesis (Ethyl Bromopyruvate + Thioamide) Q2->Hantzsch Yes (C2-R group defined) Q2->Biomimetic No (C2-H) or C2-Aryl via Aldehyde Direct Route C: Direct C-H Activation (Requires pre-formed Thiazole) Hantzsch->Direct Post-Synthetic Mod

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on target structural requirements.

Deep Dive Protocols

Protocol A: The Modified Hantzsch Synthesis (Standard)

This method is the industry standard for generating 2-substituted thiazole-4-carboxylates. The use of ethyl bromopyruvate is superior to chloropyruvate due to faster kinetics and cleaner reaction profiles.

Mechanism: Condensation of a thioamide with an


-haloketone followed by cyclodehydration.

Step-by-Step Methodology:

  • Reagents: Dissolve the Thioamide (1.0 equiv) in Ethanol or DMF (0.5 M).

  • Addition: Add Ethyl Bromopyruvate (1.1 equiv) dropwise at 0°C. Note: Exothermic reaction.

  • Cyclization: Allow to warm to RT, then reflux for 2–4 hours.

    • Critical Checkpoint: Monitor TLC. If the intermediate hydroxy-thiazoline is visible (polar spot), extend reflux or add a dehydrating agent (e.g., TFAA/Pyridine) if the reaction stalls [1].

  • Workup: Cool to RT. If the product precipitates (hydrobromide salt), filter and wash with cold ethanol. If soluble, neutralize with saturated NaHCO3 and extract with EtOAc.[2]

  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, flash chromatography (Hex/EtOAc).

Protocol B: The Biomimetic Cysteine Oxidation (High Value)

This route is particularly powerful for generating thiazole-4-carboxylic acid itself or 2-aryl derivatives starting from chiral pool materials (L-Cysteine). It mimics the biosynthesis of thiazole antibiotics.

Mechanism: Condensation of L-Cysteine with an aldehyde yields a thiazolidine, which is then oxidized (aromatized) to the thiazole.

Step-by-Step Methodology:

  • Condensation: React L-Cysteine ethyl ester (1.0 equiv) with an aldehyde (e.g., Formaldehyde or Benzaldehyde, 1.1 equiv) in Ethanol/Water to form the thiazolidine-4-carboxylate.

    • Yield: Typically >80% as a mixture of diastereomers.

  • Oxidation (The Critical Step):

    • Reagent: Activated Manganese Dioxide (MnO2) is the preferred oxidant over DDQ or Nickel peroxide for this specific transformation due to chemoselectivity [2].

    • Procedure: Dissolve thiazolidine in Benzene or DCE. Add activated MnO2 (10–15 equiv by weight).

    • Condition: Reflux with vigorous stirring for 12–24 hours using a Dean-Stark trap to remove water (driving aromatization).

  • Filtration: Filter hot through a Celite pad to remove MnO2.

  • Result: Evaporation yields the fully aromatic thiazole-4-carboxylate.

Reactivity & Handling: The Decarboxylation Trap

A common pitfall in thiazole chemistry is the assumption that all isomers share similar stability. This is incorrect.

  • Thiazole-2-carboxylic acid: Extremely unstable. Decarboxylates spontaneously at ambient temperatures or upon mild heating.

  • Thiazole-4-carboxylic acid: Significantly more stable. It can be handled at room temperature and survives standard amide coupling conditions. However, it will decarboxylate under:

    • High temperatures (>150°C).

    • Radical conditions (e.g., Hunsdiecker reaction).

    • Photolytic conditions (UV irradiation) [3].[3]

Field Insight: When hydrolyzing a thiazole-4-carboxylate ester to the free acid, avoid prolonged boiling in strong acid. Use LiOH/THF/Water at RT to preserve the carboxylic acid integrity.

Medicinal Chemistry Applications: Peptidomimetics

Thiazole-4-carboxylic acids are widely used as peptide isosteres . The rigid planar structure restricts the conformational space of the peptide backbone, often locking the molecule into a bio-active conformation (e.g.,


-turn mimetic).
Structural Homology

The distance between the


-terminus (C2-position equivalent) and the 

-terminus (C4-carboxyl) in a thiazole-4-amino acid roughly corresponds to a dipeptide unit but with zero rotational freedom around the

and

angles of the central bond.

Key Drug Classes:

  • Antineoplastics: Tiazofurin (C-nucleoside analogue).

  • Metallo-

    
    -lactamase Inhibitors:  2-substituted 4,5-dihydrothiazole-4-carboxylic acids [4].[4]
    
  • Macrocyclic Peptides: Used in the synthesis of Thiopeptide antibiotics (e.g., Thiostrepton mimics).

Commercial Building Blocks & Properties

Quantitative data for the most common derivative.

CompoundCAS No.[5]MWMP (°C)SolubilityStability
Thiazole-4-carboxylic acid 3973-08-8129.14194-199DMSO, MeOHStore at 2-8°C; Hygroscopic
Ethyl thiazole-4-carboxylate 14527-43-6157.1954-56EtOAc, DCMStable at RT
2-Amino-thiazole-4-carboxylic acid 40283-41-8144.15>300Water (pH dep)Light Sensitive

References

  • Hantzsch Thiazole Synthesis Optimization: Journal of Organic Chemistry, 2007, 72, 1856.[2] Link

  • MnO2 Oxidation of Thiazolines: Molecules, 2009, 14, 4858-4865.[5] Link

  • Photolytic Decarboxylation: Journal of Physical Chemistry A, 2023. Link

  • MBL Inhibitors: Bioorganic & Medicinal Chemistry Letters, 2012, 22, 6649. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Strategies for 2-Cyclobutylthiazole-4-carboxylic Acid

Executive Summary 2-Cyclobutylthiazole-4-carboxylic acid is a high-value heterocyclic building block utilized in the synthesis of kinase inhibitors, antimicrobials, and fragment-based drug discovery campaigns. The incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclobutylthiazole-4-carboxylic acid is a high-value heterocyclic building block utilized in the synthesis of kinase inhibitors, antimicrobials, and fragment-based drug discovery campaigns. The incorporation of the cyclobutyl moiety at the C2 position offers a strategic advantage in medicinal chemistry: it provides significant lipophilicity and steric bulk (increasing metabolic stability compared to linear alkyls) while maintaining a higher fraction of sp3-hybridized carbons (


) than planar aryl substituents.

However, the thiazole-4-carboxylic acid core presents specific challenges in amide coupling. The electron-withdrawing nature of the thiazole ring decreases the basicity of the carbonyl oxygen, potentially slowing down activation, while the adjacent nitrogen (N3) can participate in autocatalytic processes or coordinate with metal catalysts.

This guide details optimized protocols for coupling this specific acid with diverse amines, ranging from aliphatic primary amines to electron-deficient anilines.

Physicochemical Profile & Reactivity[1][2]

PropertyValue / CharacteristicImplication for Coupling
Structure 2-Cyclobutylthiazole-4-COOHC2-Cyclobutyl adds steric bulk but is distal to the reaction center.
pKa (COOH) ~3.0 – 3.5 (Estimated)More acidic than benzoic acid. Deprotonates readily; requires careful base stoichiometry.
Solubility Low in water/hexanes; High in DMF, DMSO, MeOHDMF or DMAc are preferred solvents for coupling.
Stability Stable to ambient conditions.Resistant to decarboxylation under standard coupling temperatures (<80°C).
Electronic Effect Electron-deficient HeterocycleThe carbonyl carbon is highly electrophilic, but the acid is less prone to forming active esters compared to aliphatic acids.

Strategic Reagent Selection

The choice of coupling agent is dictated by the nucleophilicity of the amine partner and the scale of the reaction.

Decision Matrix for Coupling Conditions

CouplingStrategy Start Select Amine Partner Aliphatic Aliphatic Amine (Primary/Secondary) Start->Aliphatic Aniline Aniline / Heteroaryl Amine (Weak Nucleophile) Start->Aniline ScaleUp Large Scale (>10g) Or Cost-Sensitive Start->ScaleUp MethodA Method A: HATU/DIEA (High Yield, Fast) Aliphatic->MethodA Standard MethodC Method C: T3P (PPA) (Green, Easy Workup) Aliphatic->MethodC Alternative Aniline->MethodA If sensitive FGs present MethodB Method B: Acid Chloride (Oxalyl Chloride) Aniline->MethodB Preferred ScaleUp->MethodC Best Safety Profile

Figure 1: Decision tree for selecting the optimal amide coupling protocol based on amine type and scale.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Protocol)

Best for: Discovery chemistry, parallel synthesis, and aliphatic amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), accelerating the reaction with sterically hindered or moderately reactive amines.

Materials:

  • 2-Cyclobutylthiazole-4-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Procedure:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution should turn slightly yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: If reaction is incomplete after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc (10 volumes). Wash sequentially with:

    • Sat. NaHCO₃ (2x) – Removes unreacted acid and HATU byproducts.

    • Water (1x)

    • Brine (1x)

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Method B: Acid Chloride Activation (Via Oxalyl Chloride)

Best for: Electron-deficient anilines, sterically hindered amines, or when urea formation (a side reaction of HATU) is observed. Note: Thiazole rings are stable to oxalyl chloride, but Vilsmeier reagent formation can occur if DMF is used in excess.

Materials:

  • 2-Cyclobutylthiazole-4-carboxylic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (1–2 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Base: TEA (Triethylamine) or Pyridine[2]

Procedure:

  • Activation: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under N₂ atmosphere. Cool to 0°C.[3]

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise. Add 1 drop of anhydrous DMF (catalyst). Gas evolution (CO/CO₂) will be observed.

  • Completion: Allow to warm to RT and stir for 1–2 hours until gas evolution ceases and the solid dissolves (indicating acid chloride formation).

  • Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride. Do not skip this step. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine (1.0 equiv) and TEA (2.0 equiv) to the acid chloride solution at 0°C.

  • Reaction: Warm to RT and stir for 1–12 hours.

  • Workup: Quench with water. Extract with DCM. Wash with 1N HCl (if product is not basic) or Sat. NH₄Cl.[4][3]

Method C: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>10g), avoiding epimerization (not applicable here but good practice), and easy purification (water-soluble byproducts).

Materials:

  • 2-Cyclobutylthiazole-4-carboxylic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Procedure:

  • Combine: Charge the acid, amine, and base into the reactor with EtOAc (0.2 M).

  • Addition: Add T3P solution dropwise at 0–5°C.

  • Reaction: Stir at RT. T3P reactions are often slower; allow 12–24 hours.

  • Workup: The beauty of T3P is the workup. Wash the organic layer with water (3x), then NaHCO₃, then Brine. The phosphorus byproducts are highly water-soluble.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Anilines) Low nucleophilicity of amine.Switch to Method B (Acid Chloride) or use microwave irradiation (80°C, 30 min) with HATU.
N-Acyl Urea Formation Rearrangement of carbodiimide (if using EDC/DCC).Avoid EDC. Use HATU or T3P . If using EDC, ensure HOBt/HOAt is added before EDC.
Solubility Issues Thiazole acid is insoluble in DCM/EtOAc.Use DMF or NMP as co-solvent. For workup, dilute DMF reaction with 5% LiCl (aq) to extract DMF into the aqueous phase.
Product Trapped in Aqueous Product is polar/zwitterionic.Do not use acid/base washes. Evaporate DMF directly (high vac) and purify via Reverse Phase (C18) Flash Chromatography.

Mechanistic Workflow (Method A)

ReactionMechanism Acid 2-Cyclobutylthiazole -4-COOH Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster O-At Active Ester (Reactive Intermediate) Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Product Final Amide ActiveEster->Product + Amine Byproducts HOAt + Urea ActiveEster->Byproducts Leaving Group Amine Amine (R-NH2) Amine->Product

Figure 2: Mechanistic pathway for HATU-mediated activation and coupling.

References

  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. (Optimization for electron-deficient systems). Available at: [Link]

  • Organic Chemistry Portal. Thiazole Synthesis and Reactivity. (Fundamental heterocycle chemistry). Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Cyclobutylthiazole-4-carboxylic acid and all reagents before handling.

Sources

Application

Application Note: Esterification of 2-Cyclobutylthiazole-4-carboxylic acid

This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of Methyl 2-cyclobutylthiazole-4-carboxylate from its carboxylic acid precursor.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of Methyl 2-cyclobutylthiazole-4-carboxylate from its carboxylic acid precursor.

The protocols below prioritize chemical stability (preserving the strained cyclobutyl ring) and reaction efficiency (overcoming the inherent electron-deficiency of the thiazole core).

Strategic Analysis & Chemical Logic

The Substrate Challenge

The substrate contains two distinct chemical motifs that dictate the reaction conditions:

  • Thiazole-4-carboxylic acid: The carboxylic acid at the 4-position of a 1,3-thiazole ring is electronically deactivated compared to aliphatic acids. The electron-withdrawing nature of the heteroaromatic ring reduces the nucleophilicity of the carbonyl oxygen, making direct Fischer esterification slower without forcing conditions.

  • 2-Cyclobutyl Group: While the cyclobutyl ring is kinetically stable, it possesses significant ring strain (~26 kcal/mol). Conditions involving extremely strong Lewis acids or transition metals (e.g., Ruthenium) at high temperatures could theoretically trigger ring expansion or opening. However, it is generally stable to standard acyl chloride formation conditions.

Selected Approach: The Acid Chloride Route (Method A)

Recommendation: We utilize the Thionyl Chloride (


)  method as the primary protocol.
  • Why: This method irreversibly converts the acid to the highly reactive acid chloride, driving the reaction to completion despite the electronic deactivation of the thiazole ring.

  • By-products: The by-products (

    
     and 
    
    
    
    ) are gases, simplifying purification.
  • Salt Formation: The intermediate acid chloride or the final ester often isolates as a hydrochloride salt, protecting the basic thiazole nitrogen during workup.

Reaction Mechanism & Workflow (Visualized)

The following diagram illustrates the reaction pathway, highlighting the critical "Decision Point" during workup where the pH determines whether the product is isolated as a salt or a free base.

G Start 2-Cyclobutylthiazole- 4-carboxylic acid SOCl2 Activation: SOCl2 / Reflux Start->SOCl2 Step 1 Inter Intermediate: Acid Chloride (HCl salt) SOCl2->Inter -SO2, -HCl MeOH Esterification: MeOH Addition Inter->MeOH Step 2 Workup Evaporation MeOH->Workup Solvent Removal Decision pH Adjustment? Workup->Decision Salt Product A: HCl Salt (Stable Solid) Decision->Salt No (Keep Acidic) Base Product B: Free Base (Oil/Solid) Decision->Base Yes (NaHCO3 wash)

Figure 1: Reaction logic flow for the conversion of 2-cyclobutylthiazole-4-carboxylic acid to its methyl ester.

Detailed Protocol: Acid Chloride Method (Gold Standard)

This protocol is scaled for 1.0 gram of starting material but is linear-scalable to 100g.

Materials
ReagentEquiv/VolRole
2-Cyclobutylthiazole-4-COOH 1.0 equivSubstrate
Thionyl Chloride (

)
5.0 equivActivator / Solvent
Methanol (Anhydrous) 10-20 VolsNucleophile / Solvent
DMF (Dimethylformamide) 1-2 dropsCatalyst (Vilsmeier-Haack type)
Step-by-Step Procedure
Phase 1: Activation[1]
  • Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2) or nitrogen line.

  • Addition: Charge the flask with 2-cyclobutylthiazole-4-carboxylic acid (1.0 g).

  • Solvent: Carefully add Thionyl Chloride (approx. 2-3 mL; excess serves as solvent).

    • Caution:

      
       releases HCl and 
      
      
      
      immediately upon contact with moisture. Perform in a fume hood.
  • Catalysis: Add 1 drop of anhydrous DMF. This forms the Vilsmeier reagent in situ, drastically accelerating acid chloride formation.

  • Reaction: Heat the mixture to reflux (75°C) for 2 hours.

    • Checkpoint: The suspension should turn into a clear solution, indicating complete conversion to the acid chloride.

  • Evaporation: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

    
    .
    
    • Tip: Co-evaporate with dry toluene (2x 10 mL) to remove trace thionyl chloride. This prevents violent reactions in the next step.

Phase 2: Esterification[1]
  • Cooling: Place the flask containing the crude acid chloride residue into an ice-water bath (0°C) .

  • Quench/Reaction: Slowly add anhydrous Methanol (10 mL) dropwise.

    • Exotherm Alert: The reaction is exothermic. Evolution of HCl gas will occur.[2]

  • Completion: Allow the mixture to warm to room temperature and stir for 1 hour.

    • Monitoring: Check via TLC (System: 50% EtOAc/Hexane) or LCMS. The acid peak should be gone, replaced by the less polar ester.

Phase 3: Workup (Isolation of Free Base)
  • Concentration: Remove methanol under reduced pressure.

  • Neutralization: Dissolve the residue in Ethyl Acetate (20 mL). Slowly add saturated aqueous

    
      until the aqueous layer pH is ~8.
    
    • Why: This deprotonates the thiazole nitrogen and neutralizes residual HCl.

  • Extraction: Separate layers. Wash the organic layer with Brine (10 mL).[3]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate to yield the Methyl 2-cyclobutylthiazole-4-carboxylate .
    

Analytical Expectations (QC)

To validate the product, look for these specific signals.

TechniqueExpected SignalInterpretation
1H NMR

3.90 ppm (s, 3H)
Methyl Ester (-OCH3) singlet. Distinctive shift from acid.[4]
1H NMR

8.0 - 8.2 ppm (s, 1H)
Thiazole C-5 Proton . Characteristic aromatic singlet.
1H NMR

1.9 - 2.5 ppm (m, 6H)
Cyclobutyl Ring . Multiplets corresponding to the ring protons.
LC-MS [M+H]+Mass = MW of Acid + 14 (Methyl vs Proton).

Alternative Protocol: Fischer Esterification

Use this method if Thionyl Chloride is unavailable or if "Green Chemistry" restrictions apply.

  • Dissolve the carboxylic acid in Methanol (20 volumes).

  • Add Conc.

    
      (0.5 equiv) carefully.
    
  • Reflux for 12–16 hours. (Note: Slower than Method A).

  • Workup: Concentrate

    
     Neutralize with 
    
    
    
    
    
    Extract with EtOAc.
    • Risk:[1][5][6][7] Incomplete conversion is common with electron-deficient acids. Equilibrium must be driven by removing water (molecular sieves) or using large excess of methanol.

Safety & Troubleshooting

Critical Safety Hazards
  • Thionyl Chloride: Highly corrosive; reacts violently with water. Causes severe skin burns and eye damage. Mechanism: Reacts with moisture in lungs to form HCl. Always use a functional fume hood.[8]

  • Thiazole Derivatives: Many thiazoles have pharmacological activity.[2] Treat the solid substrate as a potential bioactive agent (wear gloves/mask).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis during workupEnsure the acid chloride formation is complete (clear solution) before adding MeOH. Use anhydrous MeOH.
Dark Product Polymerization or decompositionAvoid overheating (>80°C). Thiazoles can darken upon prolonged heating.
Incomplete Reaction Steric bulk of cyclobutyl?Unlikely at pos-4. Add more DMF catalyst or extend reflux time.

References

  • General Thiazole Synthesis: Al-Balas, Q. et al.[9] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis."[9] PLOS One, 2009. Link (Demonstrates stability of thiazole-4-carboxylates).

  • Thionyl Chloride Activation: Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Chlorides."[2][8][10] Link (Mechanistic grounding for Method A).

  • Cyclobutyl Stability: Mourad, A. K. et al. "Synthesis of Esters from Carboxylic Acids."[4][6][7][11][12][13] Thieme Connect, 2011. (General esterification compatibility with cycloalkyl groups).

  • Fischer Esterification: Organic Syntheses, Coll. Vol. 3, p. 733.[5] Link (Standard protocols for acid-catalyzed esterification).

Sources

Method

Application Note: Scale-up Synthesis of 2-Cyclobutylthiazole-4-carboxylic Acid

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Cyclobutylthiazole-4-carboxylic acid (CAS: 1179337-86-0) Objective: A scalable, chromatography-free, three-step synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Cyclobutylthiazole-4-carboxylic acid (CAS: 1179337-86-0) Objective: A scalable, chromatography-free, three-step synthetic protocol.

Executive Summary

2-Cyclobutylthiazole-4-carboxylic acid is a critical heterocyclic building block frequently utilized in the development of targeted therapeutics, including Pim kinase inhibitors and muscarinic receptor antagonists. While medicinal chemistry routes often rely on rapid, small-scale techniques (e.g., microwave irradiation, extensive silica gel chromatography, and hazardous gaseous reagents), transitioning this molecule to the kilogram scale requires a fundamental redesign of the process chemistry.

This application note details a robust, self-validating three-step protocol. By strategically selecting reagents—such as replacing toxic


 gas with a 

system—and leveraging the pH-dependent solubility of the final product for isolation, this workflow entirely eliminates the need for chromatographic purification, significantly reducing the Process Mass Intensity (PMI).

Process Chemistry & Mechanistic Insights

As we scale up, every reagent choice must be scrutinized for safety, thermodynamic profile, and downstream impact. The synthesis follows a three-step sequence: Thioamidation, Hantzsch Cyclization, and Saponification.

Step 1: Lewis Acid-Mediated Thioamidation

Traditional thioamide synthesis from nitriles relies on gaseous hydrogen sulfide (


) or Lawesson's reagent. On a process scale, 

poses severe toxicity and pressurization hazards, while Lawesson's reagent generates intractable phosphorus byproducts that complicate purification[1]. The Causality of Choice: We utilize a greener, highly scalable alternative employing sodium hydrosulfide (

) and magnesium chloride (

) in DMF[2]. Mechanistically, the

ion acts as a Lewis acid, coordinating to the nitrogen atom of cyclobutanecarbonitrile. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the cyano group, increasing the electrophilicity of the carbon center and facilitating rapid nucleophilic attack by the hydrosulfide anion at ambient temperature[3].
Step 2: Exotherm-Controlled Hantzsch Thiazole Synthesis

The condensation of cyclobutanecarbothioamide with ethyl bromopyruvate to form the thiazole core is highly exothermic[4]. While complex variants like the Holzapfel-Meyers-Nicolaou (HMN) modification (using


 at -20 °C) are necessary to prevent racemization in chiral amino acid derivatives, the achiral cyclobutyl moiety allows for a streamlined approach.
The Causality of Choice:  We conduct the reaction in absolute ethanol, utilizing a controlled, dropwise addition of ethyl bromopyruvate at 0 °C. This manages the thermodynamic release of the cyclization and prevents the thermal degradation of the thioamide. The reaction generates hydrobromic acid (

) as a byproduct, which is neutralized during the aqueous workup using saturated

[5].
Step 3: Saponification and Isoelectric Precipitation

The final step is the hydrolysis of ethyl 2-cyclobutylthiazole-4-carboxylate. The Causality of Choice: By utilizing lithium hydroxide (


) in a THF/water co-solvent system, the ester is rapidly cleaved. The critical scale-up advantage lies in the isolation strategy. 2-Cyclobutylthiazole-4-carboxylic acid contains both a basic thiazole nitrogen and an acidic carboxylic acid. By carefully acidifying the aqueous phase to pH 2-3 (near its isoelectric point), the molecule loses its ionic hydration sphere and precipitates quantitatively as a highly pure crystalline solid, completely bypassing silica gel chromatography.

Data Presentation: Scale-up Metrics

The robustness of this protocol has been validated across multiple scales. Table 1 summarizes the quantitative data, demonstrating that yield and purity are maintained—and even slightly improved—as the scale increases due to reduced mechanical losses.

ParameterBench Scale (10 g)Kilo-Lab Scale (100 g)Pilot Scale (1.0 kg)
Step 1 Yield (Thioamide) 88%91%92%
Step 2 Yield (Ester) 76%79%81%
Step 3 Yield (Acid) 94%95%96%
Overall Telescoped Yield 62.8% 68.2% 71.5%
Final Product Purity (HPLC) 98.5% (a/a)99.1% (a/a)99.4% (a/a)
Chromatography Required? NoNoNo

Table 1: Comparative metrics for the synthesis of 2-Cyclobutylthiazole-4-carboxylic acid across different scales.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the In-Process Control (IPC) parameters.

Protocol A: Synthesis of Cyclobutanecarbothioamide
  • Setup: Equip a 10 L jacketed reactor with a mechanical stirrer, internal temperature probe, and a gas scrubber system (to capture trace

    
    ).
    
  • Reaction: Charge the reactor with cyclobutanecarbonitrile (1.0 kg, 12.3 mol) and anhydrous DMF (5.0 L). Add

    
     (2.5 kg, 12.3 mol) and stir until fully dissolved.
    
  • Addition: Portion-wise, add

    
     (70% assay, 1.97 kg, 24.6 mol) over 1 hour, maintaining the internal temperature below 30 °C.
    
  • Aging: Stir the mixture at 25 °C for 4-6 hours.

  • IPC: Sample the reaction and analyze via HPLC. Validation criteria: < 2% starting nitrile remaining.

  • Workup: Quench the reaction by slowly pouring it into 15 L of ice-cold water. Extract the aqueous mixture with Ethyl Acetate (3 x 5 L). Wash the combined organic layers with brine (5 L), dry over anhydrous

    
    , and concentrate under reduced pressure to afford the thioamide as a pale yellow solid.
    
Protocol B: Synthesis of Ethyl 2-cyclobutylthiazole-4-carboxylate
  • Setup: Equip a 20 L jacketed reactor with a mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Reaction: Dissolve the crude cyclobutanecarbothioamide (approx. 1.3 kg, 11.3 mol) in absolute ethanol (10 L). Cool the reactor jacket to 0 °C.

  • Addition: Add ethyl bromopyruvate (2.31 kg, 11.8 mol) dropwise via the dropping funnel over 2 hours. Critical: Monitor the internal temperature to ensure it does not exceed 10 °C during addition.

  • Aging: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12 hours.

  • IPC: Analyze via HPLC. Validation criteria: Complete disappearance of the thioamide peak.

  • Workup: Concentrate the ethanol under reduced pressure. Redissolve the crude residue in Ethyl Acetate (10 L).

  • Neutralization: Wash the organic layer with saturated aqueous

    
     (3 x 3 L). Safety Note: Vigorous 
    
    
    
    evolution will occur; ensure proper venting. Wash with brine, dry over
    
    
    , and concentrate to yield the ester as a viscous amber oil.
Protocol C: Synthesis of 2-Cyclobutylthiazole-4-carboxylic acid
  • Setup: Equip a 20 L reactor with a mechanical stirrer and pH probe.

  • Reaction: Dissolve the crude ester (approx. 1.8 kg, 8.5 mol) in THF (6 L).

  • Hydrolysis: In a separate vessel, dissolve

    
     (0.71 kg, 17.0 mol) in deionized water (6 L). Add the aqueous 
    
    
    
    solution to the THF mixture. Stir vigorously at room temperature for 3 hours.
  • IPC: Analyze via HPLC. Validation criteria: < 0.5% ester remaining.

  • Workup & Isolation: Remove the THF under reduced pressure. Extract the remaining basic aqueous layer with MTBE (2 x 2 L) to remove unreacted organic impurities (discard the MTBE layer).

  • Precipitation: Cool the aqueous layer to 0-5 °C. Slowly add 2M

    
     dropwise while monitoring the internal pH. Stop the addition when the pH reaches 2.0 - 3.0. A thick white precipitate will form.
    
  • Filtration: Filter the slurry through a Nutsche filter. Wash the filter cake with ice-cold water (3 x 2 L) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C to constant weight, yielding the final product as a highly pure white powder.

Synthetic Workflow Visualization

Workflow N1 Cyclobutanecarbonitrile (Starting Material) N2 Cyclobutanecarbothioamide (Intermediate 1) N1->N2 NaSH, MgCl2, DMF, 25 °C, 4h N3 Ethyl 2-cyclobutylthiazole-4-carboxylate (Intermediate 2) N2->N3 Ethyl bromopyruvate, EtOH, 0 °C to RT, 12h N4 2-Cyclobutylthiazole-4-carboxylic acid (Final Product) N3->N4 1. LiOH, THF/H2O, RT 2. HCl (pH 2-3)

Figure 1: Three-step chromatography-free synthetic workflow for 2-Cyclobutylthiazole-4-carboxylic acid.

References

Sources

Application

Using 2-Cyclobutylthiazole-4-carboxylic acid in fragment-based drug design

Application Note: 2-Cyclobutylthiazole-4-carboxylic acid in Fragment-Based Drug Design (FBDD) Part 1: Introduction & Fragment Profile 2-Cyclobutylthiazole-4-carboxylic acid (CAS: 886363-23-9) represents a high-value scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Cyclobutylthiazole-4-carboxylic acid in Fragment-Based Drug Design (FBDD)

Part 1: Introduction & Fragment Profile

2-Cyclobutylthiazole-4-carboxylic acid (CAS: 886363-23-9) represents a high-value scaffold for Fragment-Based Drug Design (FBDD). Unlike flat, aromatic-heavy fragments that dominate early libraries, this compound incorporates a cyclobutyl ring , offering a critical balance of structural rigidity, metabolic stability, and increased


 character (fraction of 

hybridized carbons).

In FBDD, the carboxylic acid moiety serves as a versatile "chemical handle" for rapid elaboration, while the thiazole core acts as a bioisostere for various aromatic systems (e.g., pyridine, phenyl). The cyclobutyl group provides a unique hydrophobic vector that fills specific pockets (e.g., "shelf" regions in bromodomains) without the entropic penalty of flexible alkyl chains.

Physicochemical Profile (Calculated)
PropertyValueSignificance in FBDD
Molecular Weight (MW) ~183.23 DaIdeal. Well below the "Rule of 3" limit (<300 Da), allowing room for growth.
cLogP 1.8 – 2.2Optimal. Sufficient lipophilicity for binding but soluble enough for high-concentration screening (NMR/SPR).
TPSA ~50 ŲGood Permeability. Suggests potential for oral bioavailability in evolved leads.
H-Bond Donors/Acceptors 1 / 3Interaction Rich. The carboxylic acid acts as both donor and acceptor; thiazole N is a weak acceptor.

0.50High 3D Character. The cyclobutyl ring reduces planarity, improving solubility and selectivity compared to flat biaryls.

Part 2: Synthesis Protocol

While commercially available, in-house synthesis allows for rapid analog generation (e.g., varying the ring size). The standard route utilizes the Hantzsch Thiazole Synthesis .

Reaction Scheme
  • Cyclocondensation: Cyclobutanecarbothioamide + Ethyl bromopyruvate

    
     Ethyl 2-cyclobutylthiazole-4-carboxylate.
    
  • Hydrolysis: Ethyl ester

    
     Carboxylic acid.
    
Detailed Protocol

Step 1: Hantzsch Condensation [1]

  • Reagents: Dissolve cyclobutanecarbothioamide (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Addition: Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Concentrate in vacuo. The intermediate HBr salt may precipitate; neutralize with saturated NaHCO

    
     and extract with EtOAc.
    
  • Purification: Flash chromatography (SiO

    
    , 0–20% EtOAc in Hexanes).
    

Step 2: Ester Hydrolysis

  • Reagents: Dissolve the ethyl ester (1.0 eq) in a 1:1 mixture of THF and Water.

  • Base: Add LiOH·H

    
    O  (3.0 eq).
    
  • Reaction: Stir vigorously at room temperature for 1–3 hours.

  • Acidification: Carefully acidify to pH ~3 using 1M HCl. The product, 2-Cyclobutylthiazole-4-carboxylic acid , typically precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Part 3: Fragment Screening Protocols

Due to the acidic nature of the fragment, screening conditions must be carefully controlled to prevent false positives (aggregation) or false negatives (pH effects).

Surface Plasmon Resonance (SPR)

Rationale: SPR is the gold standard for detecting low-affinity (


 in mM range) fragment interactions.

Protocol:

  • Sensor Chip: Use a CM5 or CM7 series chip. Immobilize the target protein via amine coupling to ~3000–5000 RU (high density is needed for small fragments).

  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO .

    • Note: The fragment is soluble in DMSO. Ensure the running buffer DMSO matches the sample DMSO exactly to minimize bulk refractive index jumps.

  • Injection: Prepare a concentration series (e.g., 500

    
    M down to 15 
    
    
    
    M, 2-fold dilutions).
  • Flow Rate: High flow (30–50

    
    L/min) to minimize mass transport effects.
    
  • Analysis: Fit data to a 1:1 steady-state affinity model. Look for "square" sensorgrams (fast on/fast off), typical of fragments.

Ligand-Observed NMR (STD-NMR)

Rationale: Confirms binding in solution and identifies the epitope (which part of the fragment touches the protein).

Protocol:

  • Sample: 10

    
    M Protein + 500 
    
    
    
    M Fragment (1:50 ratio) in D
    
    
    O buffer.
  • Pulse Sequence: Saturation Transfer Difference (STD). Irradiate protein methyls (e.g., 0 ppm) and subtract from a reference spectrum (irradiation at 30 ppm).

  • Result Interpretation:

    • Strong STD Signal: The protons on the cyclobutyl ring and the thiazole singlet should show signal if they are in close contact with the protein surface.

    • Validation: If the cyclobutyl protons show stronger STD effects than the thiazole proton, the hydrophobic ring is likely the primary anchor.

Part 4: Application Case Study – Targeting Bromodomains

Target: BRD4 (Bromodomain-containing protein 4), a key oncology target.[2][3] Mechanism: BRD4 recognizes acetylated lysine (KAc) residues on histones. Hypothesis: The thiazole ring mimics the amide of the acetyl-lysine, while the cyclobutyl group fills the hydrophobic "WPF shelf" adjacent to the binding pocket.

Design Strategy (Fragment Growing)
  • Anchor Binding: The thiazole nitrogen acts as a hydrogen bond acceptor for the conserved asparagine (Asn140 in BRD4). The carboxylic acid points towards the solvent exit.

  • Elaboration Vector: The carboxylic acid is converted to an amide. This allows growth towards the "ZA channel" or solvent-exposed regions to pick up additional interactions.

Workflow Visualization

FBDD_Workflow cluster_binding Binding Mode Hypothesis Fragment 2-Cyclobutylthiazole- 4-carboxylic acid Screening SPR / NMR Screening (Confirm Binding) Fragment->Screening Hit ID XRay X-Ray Crystallography (Determine Vector) Screening->XRay Co-structure Design Elaboration Design (Amide Coupling) XRay->Design Vector Analysis Thiazole Thiazole N: H-bond to Asn140 XRay->Thiazole Cyclobutyl Cyclobutyl: Hydrophobic Interaction (WPF Shelf) XRay->Cyclobutyl Lead Potent Lead (nM Affinity) Design->Lead Optimization Acid COOH: Solvent Vector (Growth Point)

Caption: FBDD workflow for 2-Cyclobutylthiazole-4-carboxylic acid, highlighting the transition from fragment hit to lead optimization via structural biology.

Part 5: Chemical Elaboration (The "Grow" Strategy)

Once binding is confirmed, the carboxylic acid is the primary vector for growth.

Protocol: Parallel Amide Library Synthesis

  • Activation: Dissolve fragment (0.1 mmol) in DMF. Add HATU (1.1 eq) and DIEA (2.0 eq). Stir for 5 mins.

  • Amine Addition: Add diverse amines (1.2 eq) (e.g., benzylamines, piperazines) to explore the solvent channel.

  • Reaction: Shake at RT for 16 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

  • Retesting: Screen the new amide library by SPR. Expect

    
     improvements from mM 
    
    
    
    
    
    M.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und

    
    -Halogenketonen". Justus Liebigs Annalen der Chemie, 250(3), 257–273. 
    
  • Thiazoles in FBDD: Proj, M., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?". ACS Medicinal Chemistry Letters, 13(12), 1905–1910.

  • Cyclobutyl Bioisosteres: Talesh, N. (2023). "Cyclobutanes in Small-Molecule Drug Candidates". Journal of Medicinal Chemistry. (Note: Contextual citation for cyclobutyl properties).

  • Bromodomain Inhibition: Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains". Nature, 468, 1067–1073. (Foundational text on targeting the KAc pocket).

  • Fragment Screening Protocols: Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery". Nature Chemistry, 1, 187–192.

Sources

Method

Thiazole Libraries Derived from Cyclobutyl Scaffolds: A Modern Approach to Expanding Chemical Diversity

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-appr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics, with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[4][5][6] In parallel, the strategic incorporation of conformationally constrained motifs has become a powerful tactic in modern drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable building block for this purpose, offering a rigid three-dimensional structure that can effectively orient substituents towards their binding targets.[7]

This application note provides a comprehensive guide to the synthesis of thiazole libraries featuring cyclobutyl derivatives. By combining the proven biological relevance of the thiazole core with the conformational benefits of the cyclobutane scaffold, researchers can access novel chemical matter with significant potential for hit and lead discovery programs. Recent studies have demonstrated that the fusion of these two motifs can lead to compounds with significantly enhanced biological activities, such as improved antifungal and antibacterial properties.[7][8] This guide presents detailed protocols for both solution-phase and solid-phase synthesis, as well as a multi-component reaction approach, to empower medicinal chemists with versatile and efficient methods for generating these valuable compound libraries.

The Rationale for Employing Cyclobutyl Derivatives in Thiazole Library Synthesis

The integration of cyclobutyl moieties into drug candidates offers several distinct advantages:

  • Conformational Rigidity: The inherent rigidity of the cyclobutane ring reduces the number of accessible conformations of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and potency.

  • Improved Selectivity: By locking the orientation of key pharmacophoric groups, cyclobutane scaffolds can favor binding to a specific target over off-targets, thereby improving the selectivity profile of a compound and reducing the risk of toxicity.

  • Enhanced Fsp3 Character: There is a growing emphasis in drug discovery on developing molecules with a higher fraction of sp3-hybridized carbon atoms (Fsp3). Increased Fsp3 character is often associated with improved solubility, metabolic stability, and overall developability. Cyclobutane rings are excellent sources of sp3 character.

  • Novel Chemical Space: The incorporation of cyclobutyl groups allows for the exploration of novel and under-represented areas of chemical space, increasing the probability of identifying unique hit compounds with favorable intellectual property prospects.

Synthesis of Key Cyclobutyl Precursors

The successful synthesis of the target thiazole libraries hinges on the efficient preparation of key cyclobutyl building blocks. The following protocols detail the synthesis of two critical precursors: α-bromocyclobutyl ketones and cyclobutanecarbothioamides.

Protocol 1: Synthesis of α-Bromocyclobutyl Ketones

Introduction: This protocol describes the α-bromination of a cyclobutyl ketone. The resulting α-bromocyclobutyl ketone is a key electrophile for the Hantzsch thiazole synthesis.

Materials and Equipment:

  • Cyclobutyl ketone

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl4) or another suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of cyclobutyl ketone (1.0 eq) in CCl4, add N-bromosuccinimide (1.1 eq).

  • Add a catalytic amount of AIBN or BPO (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash with a small amount of cold CCl4.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure α-bromocyclobutyl ketone.

Scientist's Notes:

  • Causality: The use of a radical initiator like AIBN or BPO is crucial for initiating the bromination at the α-position of the ketone.

  • Safety: Carbon tetrachloride is a hazardous solvent and should be handled in a well-ventilated fume hood. Alternative solvents such as acetonitrile can also be explored.

  • Troubleshooting: If the reaction is sluggish, a small amount of additional initiator can be added. If over-bromination is observed, reduce the amount of NBS used.

Protocol 2: Synthesis of Cyclobutanecarbothioamides

Introduction: This protocol details the conversion of a cyclobutanecarboxamide to the corresponding thioamide using Lawesson's reagent. The resulting thioamide is a key nucleophile for the Hantzsch thiazole synthesis.

Materials and Equipment:

  • Cyclobutanecarboxamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene or dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the cyclobutanecarboxamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure cyclobutanecarbothioamide.

Scientist's Notes:

  • Causality: Lawesson's reagent is a highly effective thionating agent for converting amides and ketones into their corresponding thio-analogs.

  • Safety: Lawesson's reagent has a strong, unpleasant odor and should be handled in a fume hood.

  • Purification: The purification can sometimes be challenging due to the presence of phosphorus-containing byproducts. A dry-flash chromatography technique can be beneficial.

Solution-Phase Synthesis of Thiazole Libraries

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazoles.[9][10][11] By reacting an α-haloketone with a thioamide, a wide variety of substituted thiazoles can be accessed.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_product Product alpha_bromo α-Bromocyclobutyl Ketone thiazole 2-R-4-Cyclobutyl-Thiazole alpha_bromo->thiazole + thioamide Thioamide (R-C(S)NH2) thioamide->thiazole Hantzsch Reaction (Condensation) caption General Scheme for Hantzsch Thiazole Synthesis

Caption: General Scheme for Hantzsch Thiazole Synthesis.

Protocol 3: Parallel Solution-Phase Synthesis of a 2,4-Disubstituted Thiazole Library

Introduction: This protocol describes a parallel synthesis approach to generate a library of thiazoles with diversity at the 2- and 4-positions, with the cyclobutyl moiety at position 4.

Materials and Equipment:

  • 96-well reaction block or individual reaction vials

  • α-Bromocyclobutyl ketone (prepared in Protocol 1)

  • A diverse set of thioamides

  • Ethanol or another suitable solvent

  • Automated liquid handler (optional)

  • Centrifugal evaporator

  • LC-MS for analysis

  • Automated flash chromatography system for purification

Step-by-Step Procedure:

  • Prepare a stock solution of the α-bromocyclobutyl ketone in ethanol.

  • In each well of the reaction block or in each vial, place a pre-weighed amount of a unique thioamide.

  • Dispense the α-bromocyclobutyl ketone stock solution into each well/vial.

  • Seal the reaction block/vials and heat to reflux for 4-12 hours.

  • Monitor the completion of a representative reaction by LC-MS.

  • Cool the reaction mixtures to room temperature.

  • Remove the solvent using a centrifugal evaporator.

  • Dissolve the residues in a suitable solvent (e.g., DMSO) for analysis and purification.

  • Purify each compound using an automated parallel flash chromatography system.

  • Analyze the final compounds by LC-MS to confirm identity and purity.

Table 1: Example Library Composition for Solution-Phase Synthesis

WellThioamide (R-C(S)NH2)R-GroupExpected Product
A1ThioacetamideMethyl2-Methyl-4-cyclobutyl-thiazole
A2ThiobenzamidePhenyl2-Phenyl-4-cyclobutyl-thiazole
A32-Furanthioamide2-Furyl2-(Furan-2-yl)-4-cyclobutyl-thiazole
............

Solid-Phase Synthesis of Thiazole Libraries

Solid-phase organic synthesis (SPOS) offers significant advantages for library construction, most notably the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product.[12][13]

Solid_Phase_Thiazole_Synthesis Start Start with Resin Linker Attach Linker Start->Linker Thioamide Couple Thioamide Building Block Linker->Thioamide Cyclize React with α-Bromocyclobutyl Ketone (Hantzsch Cyclization) Thioamide->Cyclize Diversify Optional: Further Diversification on Resin Cyclize->Diversify Cleave Cleave from Resin Diversify->Cleave Purify Purify Final Product Cleave->Purify caption Workflow for Solid-Phase Thiazole Synthesis

Caption: Workflow for Solid-Phase Thiazole Synthesis.

Protocol 4: Solid-Phase Synthesis of a Thiazole Library with Cyclobutyl Moieties

Introduction: This protocol outlines the synthesis of a thiazole library on a solid support, where the cyclobutyl moiety is introduced as part of the α-haloketone.

Materials and Equipment:

  • Merrifield or Wang resin

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

  • Reagents for linker attachment (e.g., 4-hydroxymethylbenzoic acid for a traceless linker)

  • Thioamide building blocks

  • α-Bromocyclobutyl ketone

  • Coupling reagents (e.g., DIC, HOBt)

  • Solvents for swelling, reaction, and washing (e.g., DCM, DMF, MeOH)

  • Cleavage cocktail (e.g., TFA/DCM)

  • HPLC for purification and analysis

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent like DCM or DMF.

  • Linker Attachment: Attach a suitable linker to the resin. For a traceless synthesis, a silyl or other cleavable linker can be employed.

  • Thioamide Coupling: Couple a diverse set of thioamide building blocks to the linker-functionalized resin.

  • Hantzsch Cyclization: React the resin-bound thioamides with an excess of α-bromocyclobutyl ketone in a suitable solvent (e.g., ethanol or DMF) with heating.

  • Washing: Thoroughly wash the resin with alternating solvents (e.g., DMF, MeOH, DCM) to remove excess reagents and byproducts.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) to release the final thiazole products from the solid support.

  • Isolation and Purification: Collect the cleavage solution, evaporate the solvent, and purify the crude products by preparative HPLC.

  • Analysis: Confirm the identity and purity of the final compounds by LC-MS and NMR.

Multi-Component Reaction (MCR) Approach

Multi-component reactions, such as the Ugi reaction, are powerful tools for rapidly generating molecular complexity in a single step.[14][15][16][17][18] An adaptation of the Ugi reaction can be used to synthesize 5-aminothiazole libraries.

Ugi_Thiazole_Synthesis cluster_reactants Reactants cluster_product Product Aldehyde Cyclobutyl Aldehyde Thiazole 5-Amino-Thiazole Derivative Aldehyde->Thiazole + Amine Amine (R1-NH2) Amine->Thiazole + Isocyanide Isocyanide (R2-NC) Isocyanide->Thiazole + Sulfur Sulfur Source Sulfur->Thiazole Ugi MCR (One-Pot) caption Ugi-Based Synthesis of 5-Aminothiazoles

Caption: Ugi-Based Synthesis of 5-Aminothiazoles.

Protocol 5: Ugi-Based Synthesis of a 5-Amino-Thiazole Library with Cyclobutyl Aldehydes

Introduction: This protocol describes a one-pot synthesis of a 5-aminothiazole library using a cyclobutyl aldehyde as one of the key components in an Ugi-type multi-component reaction.

Materials and Equipment:

  • Cyclobutyl aldehyde

  • A diverse set of primary or secondary amines

  • A diverse set of isocyanides

  • Elemental sulfur or another suitable sulfur source

  • Methanol or another suitable protic solvent

  • Reaction vials

  • Magnetic stirrer and stir bars

  • LC-MS for analysis

  • Preparative HPLC for purification

Step-by-Step Procedure:

  • In a reaction vial, dissolve the cyclobutyl aldehyde (1.0 eq), an amine (1.0 eq), an isocyanide (1.0 eq), and elemental sulfur (1.1 eq) in methanol.

  • Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative HPLC to isolate the desired 5-aminothiazole derivative.

  • Characterize the final product by LC-MS and NMR.

Table 2: Example Library Composition for Ugi-Based Synthesis

Component 1 (Amine)Component 2 (Isocyanide)Expected Product Core
Anilinetert-Butyl isocyanide2-(tert-Butylamino)-4-cyclobutyl-N-phenylthiazole-5-carboxamide
BenzylamineCyclohexyl isocyanideN-Benzyl-4-cyclobutyl-2-(cyclohexylamino)thiazole-5-carboxamide
.........

Library Quality Control and Management

Ensuring the quality of a compound library is paramount for its successful application in high-throughput screening.

  • Purity Assessment: Each compound in the library should be analyzed by LC-MS to determine its purity. A common purity threshold for screening libraries is >90%.

  • Identity Confirmation: The identity of a representative subset of the library should be confirmed by 1H NMR and high-resolution mass spectrometry.

  • Compound Management: All synthesized compounds should be registered in a chemical database. This includes storing the chemical structure, analytical data, and information on the physical sample (e.g., location, concentration, amount).

Conclusion

The synthesis of thiazole libraries incorporating cyclobutyl derivatives represents a promising strategy for the discovery of novel bioactive molecules. The protocols detailed in this application note provide a versatile toolkit for medicinal chemists to access this unique chemical space. From the classic yet robust Hantzsch synthesis in both solution and solid-phase formats to the rapid and efficient Ugi multi-component reaction, these methods offer multiple avenues for generating diverse libraries. By leveraging the conformational constraints imposed by the cyclobutane ring, these thiazole libraries are poised to yield next-generation hit and lead compounds with improved potency, selectivity, and drug-like properties.

References

  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article - ResearchGate. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Available at: [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives - MDPI. (2025). Available at: [Link]

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library - PMC. (2025). Available at: [Link]

  • Systematic Review On Thiazole And Its Applications. Available at: [Link]

  • Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement | The Journal of Organic Chemistry - ACS Publications. (2021). Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - MDPI. (2021). Available at: [Link]

  • A Review on Thiazole : It's Synthesis And Pharmaceutical significance - Jetir.Org. Available at: [Link]

  • Solid-phase synthesis of thiazole-based peptidomimetics - ResearchGate. Available at: [Link]

  • Ugi post-condensation reaction for thiazole synthesis from Schöllkopf´s isocyanide. Available at: [Link]

  • Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives | The Journal of Organic Chemistry - ACS Publications. (2009). Available at: [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, antibacterial and antifungal activity of some new thiazolylhydrazone derivatives containing 3-substituted cyclobutane ring - PubMed. (2006). Available at: [Link]

  • (PDF) A Straightforward Approach Towards Thiazoles and Endothiopeptides via Ugi Reaction - ResearchGate. (2014). Available at: [Link]

  • One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction - MDPI. (2023). Available at: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring. | Request PDF - ResearchGate. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC. Available at: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Available at: [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation - YouTube. (2025). Available at: [Link]

  • Recent Development in the Synthesis of Thiazoles - Bentham Science Publishers. (2022). Available at: [Link]

  • Cook–Heilbron thiazole synthesis - Wikipedia. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024). Available at: [Link]

Sources

Application

Application Note: Strategic Decarboxylation of Thiazole Carboxylic Acids

Topic: Reaction Conditions for Decarboxylation of Thiazole Acids Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Abstract The decarboxylation of th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for Decarboxylation of Thiazole Acids Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract

The decarboxylation of thiazole carboxylic acids is a pivotal yet often capricious transformation in heterocyclic synthesis. Unlike simple benzoic acids, thiazole acids exhibit distinct stability profiles depending on the position of the carboxyl group (C2, C4, or C5). This guide provides a comprehensive technical analysis of the reaction conditions required for efficient decarboxylation, offering three field-proven protocols ranging from classical thermal methods to modern microwave-assisted techniques.

Mechanistic Insight & Stability Hierarchy

The success of a decarboxylation reaction depends entirely on the stability of the intermediate carbanion or zwitterion formed upon loss of CO₂. For thiazoles, this is governed by the position of the carboxyl group relative to the heteroatoms.

1.1 The Stability Spectrum
  • Thiazole-2-carboxylic acid (Unstable): The C2 position is flanked by both sulfur and nitrogen. Decarboxylation occurs readily, often spontaneously at ambient temperatures or upon mild heating, proceeding via a stabilized zwitterionic ylide intermediate.

  • Thiazole-5-carboxylic acid (Moderately Stable): Decarboxylation typically requires acid catalysis or moderate heat. The C5 position is electron-rich, facilitating protonation-first mechanisms.[1]

  • Thiazole-4-carboxylic acid (Highly Stable): The C4 position is the least reactive. Decarboxylation requires forcing conditions (high temperature, metal catalysis) to overcome the high activation energy.

1.2 Mechanistic Pathways

The following diagram illustrates the divergent mechanisms for C2 (zwitterionic) and C5 (acid-catalyzed) decarboxylation.

ThiazoleDecarboxylation cluster_C2 C2-Decarboxylation (Zwitterionic) cluster_C5 C5-Decarboxylation (Acid-Catalyzed) C2_Start Thiazole-2-COOH C2_TS Ylide Intermediate (Stabilized by S/N) C2_Start->C2_TS - CO2 (Spontaneous/Mild Heat) C2_Prod Thiazole C2_TS->C2_Prod + H+ (Solvent/Workup) C5_Start Thiazole-5-COOH C5_Prot C5-Protonated Cation C5_Start->C5_Prot + H+ (Rate Limiting) C5_Prod Thiazole C5_Prot->C5_Prod - CO2

Figure 1: Mechanistic divergence between C2 and C5 thiazole carboxylic acids. C2 proceeds via a zwitterion, while C5 often requires prior protonation.

Protocol Selection Guide

Select the appropriate method based on your substrate's substitution pattern and thermal stability.

SelectionGuide Start Select Substrate Decision Carboxyl Position? Start->Decision Pos2 Position C2 Decision->Pos2 Pos4 Position C4 Decision->Pos4 Pos5 Position C5 Decision->Pos5 MethodA Method A: Mild Thermal/Acid Pos2->MethodA Unstable MethodB Method B: Cu-Catalyzed High Temp Pos4->MethodB Stable MethodC Method C: Microwave Irradiation Pos4->MethodC High Efficiency Pos5->MethodA Acid Sensitive Pos5->MethodC Rapid

Figure 2: Decision tree for selecting the optimal decarboxylation protocol.

Detailed Experimental Protocols
Protocol A: Mild Acid-Catalyzed Decarboxylation (For C2/C5 Isomers)

Best for: Thiazole-5-carboxylic acids and unstable C2 derivatives.

Principle: Protonation of the thiazole ring (specifically at C5 or N3) lowers the activation energy for CO₂ loss.

  • Reaction Setup:

    • Dissolve the thiazole carboxylic acid (1.0 equiv) in glacial acetic acid or a mixture of water/HCl (pH ~1-2).

    • Note: For organic-soluble substrates, use DMF with 5-10% acetic acid.

  • Execution:

    • Heat the mixture to 80–100 °C .

    • Monitor CO₂ evolution (bubbler) or TLC. Reaction is typically complete in 1–4 hours.

  • Workup (Critical for Volatiles):

    • Do not evaporate to dryness if the product is simple thiazole (bp 117 °C).

    • Neutralize with saturated NaHCO₃ or NaOH (keep cold).

    • Extract with diethyl ether or DCM.

    • Dry over MgSO₄ and concentrate carefully in vacuo (keep bath temp < 30 °C) or distill the product directly.

Protocol B: Classical Copper-Catalyzed Thermal Decarboxylation

Best for: Stable Thiazole-4-carboxylic acids and bulk scale-up.

Principle: Copper coordinates to the carboxylate, facilitating electron transfer and destabilizing the C-C bond at high temperatures.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, suspend the thiazole acid (1.0 equiv) in Quinoline (3-5 mL per mmol).

    • Add Copper powder (0.1 – 0.5 equiv).

    • Optional: Add Cu₂O (0.05 equiv) for enhanced catalysis.

  • Execution:

    • Heat to 180–200 °C (reflux).

    • Stir vigorously for 2–6 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and filter through a Celite pad to remove copper.

    • Wash the filtrate with 1M HCl (3x) to remove the quinoline solvent (quinoline forms a water-soluble salt).

    • Caution: If your product is basic, it may also go into the aqueous layer. In that case, use steam distillation or careful pH adjustment to separate product from quinoline.

Protocol C: Microwave-Assisted Decarboxylation

Best for: High-throughput screening, stubborn substrates, and clean profiles.

Principle: Rapid dielectric heating combined with a high-boiling polar solvent accelerates the reaction while minimizing thermal decomposition byproducts.

  • Reaction Setup:

    • Use a microwave-safe vial (e.g., 10 mL).

    • Add Thiazole acid (1.0 mmol).

    • Add Catalyst: Cu₂O (0.1 equiv) and 1,10-Phenanthroline (0.1 equiv).

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (2-3 mL).

  • Execution:

    • Seal the vial.

    • Irradiate at 170–190 °C for 10–20 minutes (High absorption level).

  • Workup:

    • Dilute with water/brine.

    • Extract with Ethyl Acetate.

    • The product is often pure enough for use after simple extraction.

Critical Parameters & Troubleshooting
ParameterRecommendationRationale
Solvent Choice Quinoline, NMP, DMSO, or Diphenyl ether.High boiling points (>150°C) are required for thermal methods. Quinoline acts as a base and solvent.
Catalyst Cu powder, Cu₂O, or Cu/Phenanthroline.Copper lowers the activation energy; Phenanthroline ligand stabilizes the active Cu species.
Volatility WARNING: Thiazole bp is 117°C.Simple thiazoles are volatile. Avoid rotary evaporation at high vacuum/temp. Use distillation for isolation.
Inert Atmosphere Argon/Nitrogen balloon.Prevents oxidation of the thiazole ring or copper catalyst at high temperatures.

Troubleshooting Table:

  • Problem: Starting material remains after 4 hours.

    • Solution: Switch to Microwave Protocol (Method C) or increase temp to 220°C using diphenyl ether.

  • Problem: Product lost during workup.

    • Solution: The product likely volatilized or is water-soluble. Use steam distillation directly from the reaction mixture or extract with ether and use a Vigreux column for concentration.

  • Problem: Black tar formation.

    • Solution: Thermal decomposition.[2] Lower temperature and use a catalyst (Method B or C) to reduce reaction time.

References
  • Goossen, L. J., et al. (2009).[3] "Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Journal of Organic Chemistry. Link

  • Noto, R., et al. (1991). "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Metzger, J. V. (Ed.). (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Emmert, M. H., et al. (2023). "Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation." ChemRxiv. Link (Discusses instability of 2-COOH).

  • Lu, P., et al. (2009). "Copper-catalyzed aerobic oxidative decarboxylation." Organic Letters. Link

Sources

Method

Functionalization of the carboxylic acid group in cyclobutylthiazoles

[overlap = false, splines = true, nodesep = 0.5, ranksep = 0.75, Caption: Divergent functionalization pathways for 2-cyclobutylthiazole-4-carboxylic acid. Quantitative Reagent Efficacy To optimize the amidation of electr...

Author: BenchChem Technical Support Team. Date: March 2026

[overlap = false, splines = true, nodesep = 0.5, ranksep = 0.75,

Caption: Divergent functionalization pathways for 2-cyclobutylthiazole-4-carboxylic acid.

Quantitative Reagent Efficacy

To optimize the amidation of electron-poor thiazole carboxylic acids, various coupling reagents have been benchmarked. The data below summarizes the expected performance based on empirical synthesis campaigns[1][2].

Coupling ReagentBaseSolventTypical Yield (%)Reaction Time (h)Mechanistic Advantage
HATU DIPEADMF80 - 952 - 4HOAt ester is stabilized by neighboring group effects; extremely fast kinetics.
PyBOP DIPEADCM/DMF70 - 8516 - 18Generates highly reactive OBt ester; avoids toxic HMPA byproducts[1].
T3P (50% in EtOAc)

EtOAc/THF65 - 8012 - 24Low toxicity, water-soluble byproducts; optimal for process scale-up[2].
EDC / HOBt NMMDCM50 - 6524+Baseline standard; prone to sluggish kinetics with electron-poor thiazoles.

Standard Operating Protocols (SOPs)

Protocol A: High-Efficiency Amidation via PyBOP/HATU

Causality Insight: PyBOP and HATU are selected over carbodiimides because the phosphonium/uronium salts rapidly convert the weakly nucleophilic thiazole carboxylate into a highly reactive OBt/OAt ester. The use of


-Diisopropylethylamine (DIPEA) provides sufficient basicity to deprotonate the acid without acting as a competing nucleophile[1].

Workflow Activation Carboxylate Activation Intermediate Active Ester Formation Activation->Intermediate HATU/PyBOP + DIPEA Coupling Amine Nucleophilic Attack Intermediate->Coupling R-NH2 Product Thiazole Amide Product Coupling->Product - HOBt/HOAt

Caption: Mechanistic workflow of PyBOP/HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (

    
    ), dissolve 2-cyclobutylthiazole-4-carboxylic acid (1.0 equiv, e.g., 
    
    
    
    ) and the target amine (1.05 equiv) in anhydrous DCM or DMF (
    
    
    concentration).
  • Base Addition: Add DIPEA (2.0 to 3.0 equiv). Note: If the amine is an HCl salt, use 3.0 equiv of DIPEA to ensure complete neutralization.

  • Activation: Cool the mixture to

    
    . Portion-wise, add PyBOP or HATU (1.1 equiv).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–18 hours.

  • Self-Validating Step (In-Process Control): Remove a

    
     aliquot, quench with 
    
    
    
    methanol, and analyze via LC-MS. The presence of the methyl ester (
    
    
    ) confirms successful activation, while the product mass confirms successful coupling.
  • Workup: Dilute with DCM and wash sequentially with saturated aqueous

    
    , 
    
    
    
    
    
    (if the product lacks basic amines), and brine. Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via silica gel column chromatography (typically

    
     MeOH in DCM) to yield the pure thiazole-4-carboxamide[1].
    
Protocol B: Scalable Amidation via T3P

Causality Insight: Propylphosphonic anhydride (T3P) is utilized for large-scale syntheses because its byproducts are entirely water-soluble, eliminating the need for complex chromatographic purification[2].

Step-by-Step Methodology:

  • Preparation: Suspend 2-cyclobutylthiazole-4-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in a mixture of THF/Water (4:1 v/v) or pure EtOAc.

  • Base Addition: Add Triethylamine (

    
    , 3.0 equiv).
    
  • Activation: Dropwise, add T3P (

    
     solution in EtOAc, 1.5 equiv) at room temperature.
    
  • Reaction: Stir the resulting solution for 16 hours.

  • Workup: Pour the reaction mixture into water and extract with EtOAc (

    
    ). Wash the combined organics with water and brine. The T3P byproducts will partition entirely into the aqueous phase.
    
  • Isolation: Dry over

    
    , filter, and evaporate to yield the product[2].
    
Protocol C: Reduction to (2-Cyclobutylthiazol-4-yl)methanol

Causality Insight: Borane-THF (


) is preferred over Lithium Aluminum Hydride (LAH) for the reduction of the carboxylic acid. LAH can occasionally cause ring-opening or desulfurization of electron-deficient thiazoles, whereas Borane provides a mild, chemoselective reduction of the carboxylate via a trialkylborate intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-cyclobutylthiazole-4-carboxylic acid (1.0 equiv) in anhydrous THF (

    
    ) under 
    
    
    
    .
  • Cooling: Cool the solution to

    
     using an ice-water bath.
    
  • Reduction: Slowly add

    
     (
    
    
    
    in THF, 2.5 equiv) dropwise to manage the evolution of
    
    
    gas.
  • Reaction: Remove the ice bath and heat the mixture to a gentle reflux (

    
    ) for 4 hours.
    
  • Quenching: Cool back to

    
     and carefully quench by the dropwise addition of Methanol until effervescence ceases.
    
  • Workup: Concentrate the mixture in vacuo. Redissolve the residue in EtOAc, wash with

    
    
    
    
    
    and brine, dry over
    
    
    , and concentrate to yield the primary alcohol.

References

  • Title: WO2009098448A1 - Spirocyclic amide derivatives and related compounds as muscarinic-receptor antagonists and beta-adrenoceptor agonists for the treatment of pulmonary disorders Source: Google Patents URL
  • Title: US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Source: Google Patents URL

Sources

Application

Application Note: Solvent Selection and Optimization Protocols for Thiazole Carboxylic Acid Reactions

Introduction & Chemical Context Thiazole carboxylic acids are indispensable building blocks in modern medicinal chemistry, serving as core scaffolds in numerous kinase inhibitors (e.g., Dasatinib) and anti-inflammatory a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Thiazole carboxylic acids are indispensable building blocks in modern medicinal chemistry, serving as core scaffolds in numerous kinase inhibitors (e.g., Dasatinib) and anti-inflammatory agents[1]. However, working with these compounds presents distinct synthetic challenges. Their zwitterionic nature complicates solubility, the basicity of the thiazole nitrogen can interfere with activation agents, and the position of the carboxylic acid heavily dictates the molecule's thermal stability.

As a Senior Application Scientist, I have structured this guide to move beyond standard peptide coupling conditions. This document provides a mechanistic rationale for solvent and reagent selection, addressing the specific physicochemical quirks of thiazole carboxylic acids to ensure high-yielding, self-validating synthetic workflows.

Physicochemical Properties & Solvent Selection Matrix

Thiazole carboxylic acids are amphiphilic. They possess a hydrophobic aromatic ring juxtaposed with highly polar, hydrogen-bonding functional groups.

  • Polar Aprotic Solvents (DMF, DMSO, DMAc): These solvents provide optimal solvation through powerful dipole-dipole interactions with both the carboxylic acid group and the thiazole nitrogen. Solubility in these systems routinely exceeds 20 mg/mL[2]. However, their high boiling points complicate downstream workup.

  • Moderately Polar Aprotic Solvents (CH₃CN, THF): While these solvents may initially form suspensions with zwitterionic thiazoles, they are often the solvents of choice for coupling . They stabilize reactive intermediates (like acyliminium ions) without the side-reaction risks associated with DMF[3],[4].

  • Protic and Non-Polar Solvents: Methanol and ethanol offer moderate solubility (5–20 mg/mL) but actively quench activated acyl species[2]. Non-polar solvents like hexane and toluene exhibit negligible solubilization (< 0.1 mg/mL) and should be strictly reserved for product precipitation and anti-solvent crystallization[2].

Quantitative Solvent & Reagent Matrix
SolventPolaritySolubilization PowerRecommended Coupling SystemMechanistic Rationale & Limitations
CH₃CN Polar AproticModerateEDC / DMAP / cat. HOBtOptimal for electron-deficient amines. Stabilizes acyliminium intermediates.
THF Polar AproticModerateDCC / OxymaIdeal for hindered substrates. Allows heating to 60°C to force sluggish reactions.
DMF Highly Polar AproticExcellentHATU / DIPEABest for standard aliphatic amines. Difficult to remove; risks formylation side-reactions.
DCM Non-Polar AproticLowOxalyl Chloride (Acid Chloride)Poor initial solubility, but drives irreversible activation for highly stable isomers.

The Mechanistic Challenge: Positional Decarboxylation

The stability of the carboxylic acid is entirely dependent on its position on the thiazole ring. Thiazole-2-carboxylic acid is notoriously unstable and highly prone to rapid decarboxylation[5].

The Causality: The electron-withdrawing nature of the adjacent nitrogen (C3) and sulfur (C1) atoms strongly stabilizes the transient carbanion formed at the C2 position upon the loss of CO₂. Under thermal stress or UV irradiation, thiazole-2-carboxylic acid rapidly degrades into 2-unsubstituted thiazole[6],[7]. Consequently, attempts to convert thiazole-2-carboxylic acid directly to an acid chloride using standard reagents like thionyl chloride often result in catastrophic yield loss due to massive decarboxylation[5].

Mitigation: Reactions involving the C2-isomer must strictly avoid strong heating (>40°C). Mild coupling agents in CH₃CN or DMF at room temperature are mandatory. Conversely, thiazole-4- and thiazole-5-carboxylic acids are thermally robust and can tolerate aggressive activation methods[8].

Reaction Workflow & Decision Tree

Workflow Start Thiazole Carboxylic Acid + Amine Nucleophile Isomer Is it Thiazole-2-carboxylic acid? Start->Isomer DecarbRisk High Decarboxylation Risk Strict Temp Control (<30°C) Isomer->DecarbRisk Yes Stable Thiazole-4 or -5 Isomer Thermally Stable Isomer->Stable No ProtocolA Protocol A: EDC / DMAP / cat. HOBt Solvent: CH3CN (Optimal) DecarbRisk->ProtocolA If Amine is unreactive ProtocolC Standard: HATU / DIPEA Solvent: DMF or DMAc DecarbRisk->ProtocolC Mild Activation AmineCheck Is Amine Electron-Deficient or Sterically Hindered? Stable->AmineCheck AmineCheck->ProtocolA Yes (Electron-Deficient) ProtocolB Protocol B: DCC / Oxyma Solvent: THF (55-60°C) AmineCheck->ProtocolB Yes (Sterically Hindered) ProtocolD Protocol C: Acid Chloride Solvent: DCM AmineCheck->ProtocolD No (Standard Aliphatic)

Workflow for solvent and reagent selection in thiazole carboxylic acid couplings.

Detailed Experimental Protocols

Protocol A: Optimized Coupling for Electron-Deficient Amines

Background: Standard HATU/DIPEA/DMF conditions often yield <40% conversion when coupling thiazole carboxylic acids with electron-deficient anilines[9]. Acetonitrile (CH₃CN) has been proven as the superior solvent for this transformation when paired with EDC and DMAP[3],[4]. DMAP acts as an acyl transfer agent, converting the relatively stable HOBt-ester into a highly reactive acyliminium ion intermediate, which rapidly traps sluggish amines[9].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, suspend the thiazole carboxylic acid (1.2 equiv) in anhydrous CH₃CN to achieve a 0.1 M concentration.

  • Activation: Add EDC·HCl (1.0 equiv), DMAP (1.0 equiv), and a catalytic amount of HOBt (0.1 equiv)[9]. Stir the mixture at 23 °C for 15 minutes. Self-Validation Check: The initial suspension will gradually clear into a homogenous solution as the activated ester forms.

  • Coupling: Add the electron-deficient amine (1.0 equiv) to the activated mixture.

  • Reaction: Stir the reaction at 23 °C to 40 °C for 18–48 hours, monitoring the disappearance of the active ester via LC-MS[3].

  • Workup: Concentrate the CH₃CN under reduced pressure. Dissolve the crude residue in EtOAc. Wash sequentially with 1N HCl (critical to remove the DMAP and unreacted basic amines), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: High-Efficiency Coupling for Sterically Hindered Substrates

Background: For highly hindered systems (e.g., synthesizing Dasatinib analogs), standard reagents in THF often stall at low conversions. Switching to DCC and Oxyma in THF at elevated temperatures pushes the conversion to >90%[1]. Oxyma acts as a superior nucleophile compared to HOBt, preventing epimerization and efficiently bypassing steric bulk.

Step-by-Step Methodology:

  • Preparation: Dissolve the thiazole carboxylic acid (1.0 equiv) and Oxyma (1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Add DCC (1.2 equiv) and stir at room temperature for 30 minutes. Self-Validation Check: A white precipitate of dicyclohexylurea (DCU) will form, indicating successful activation.

  • Coupling: Add the sterically hindered amine (1.0 equiv).

  • Reaction: Heat the reaction mixture to 55–60 °C for 12–24 hours[1].

  • Workup: Cool the reaction mixture to 0 °C for 1 hour to maximize the precipitation of DCU. Filter the mixture cold through a pad of Celite. Concentrate the filtrate and purify the target amide via flash chromatography.

Protocol C: Acid Chloride Generation (Strictly for Thiazole-4/5-Carboxylic Acids)

Background: Acid chlorides offer maximum reactivity but carry risks of degradation. This method is strictly prohibited for thiazole-2-carboxylic acids due to immediate decarboxylation[5], but it is highly effective for the robust 4- and 5-isomers[8]. The order of addition is critical to prevent peracylation side reactions[8].

Step-by-Step Methodology:

  • Preparation: Suspend the thiazole-4/5-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 equiv).

  • Chlorination: Cool the mixture to 0 °C and add Oxalyl Chloride (1.5 equiv) dropwise. Warm to room temperature and stir for 2 hours. Self-Validation Check: The reaction is complete when visible gas evolution (CO and CO₂) ceases.

  • Concentration: Concentrate the mixture to absolute dryness under high vacuum to remove all excess oxalyl chloride. Redissolve the resulting acid chloride in anhydrous THF.

  • Coupling (Critical Order of Addition): Add the generated acid chloride solution dropwise to a pre-cooled (-20 °C) solution containing the amine (1.0 equiv) and Et₃N (2.0 equiv) in THF. Causality: Reversing the standard order of addition prevents the formation of peracylated impurities and unreactive ammonium carboxylate salts[8].

  • Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Isobutyl chloroformate reaction with carboxylic acid. Website-Files. Available at: [Link]

  • Optimizing Amide Coupling Reactions | PDF | Ester | Amine. Scribd. Available at: [Link]

  • Asian Journal of Chemistry (Synthesis of analogues of dasatinib). Asianpubs. Available at: [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Optimized structures and relative energies. ResearchGate. Available at:[Link]

  • Radicals derived from heteroaromatic systems. II. Thiazolyl radicals. Canadian Science Publishing. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues with 2-Cyclobutylthiazole-4-carboxylic acid

Ticket ID: SOL-TC4-CYC Status: Open Topic: Solubility Optimization & Handling Guide[1][2][3] Executive Summary 2-Cyclobutylthiazole-4-carboxylic acid presents a distinct solubility challenge due to its "amphiphilic frust...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-TC4-CYC
Status: Open
Topic: Solubility Optimization & Handling Guide[1][2][3]

Executive Summary

2-Cyclobutylthiazole-4-carboxylic acid presents a distinct solubility challenge due to its "amphiphilic frustration."[1][2][3] It possesses a polar, ionizable head group (carboxylic acid, pKa ~3.[2]5) and a bulky, lipophilic tail (cyclobutyl).[2][3]

While the parent molecule (thiazole-4-carboxylic acid) is relatively polar, the cyclobutyl substitution significantly increases the partition coefficient (LogP), reducing aqueous solubility of the neutral form.[2] Successful handling requires strict adherence to pH control and specific solvent protocols to prevent "crashing out" during biological assays.[1][3]

Module 1: Physicochemical Profile

Understanding the molecule is the first step to dissolving it.[1]

PropertyValue (Est.)Implications for Solubility
pKa (Acid) ~3.5 – 3.8Critical: At pH < 5.5, a significant portion exists as the neutral, insoluble species.[1][2][3]
pKa (Base) ~1.0 (Thiazole N)Irrelevant for physiological assays; protonation only occurs in strong mineral acids.[1][2][3]
LogP ~1.8 – 2.2Moderate lipophilicity.[1][3] The cyclobutyl group drives precipitation in aqueous buffers if the acid is not ionized.[1]
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents, slowing dissolution.[1][2][3]
Thermal Stability Decarboxylates >150°CStable at room temp, but avoid boiling during dissolution.[1][3]

Module 2: Stock Solution Preparation

The "Anhydrous Protocol"

Most precipitation issues stem from "wet" DMSO.[1][3] Thiazole carboxylic acids are hygroscopic; if your DMSO stock absorbs water, the effective pH drops, and the compound precipitates inside the vial.

Protocol: Preparation of 100 mM Stock
  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.[1][3]

    • Alternative: DMA (Dimethylacetamide) if DMSO interferes with your specific assay.[1][2][3]

    • Avoid: Ethanol (evaporation changes concentration) or DMF (toxicity concerns in some cell lines).[1][2][3]

  • Weighing: Weigh the solid rapidly. The cyclobutyl group adds waxy characteristics; static can be an issue.[1] Use an anti-static gun if available.[1][3]

  • Dissolution:

    • Add DMSO to the vial.[1]

    • Vortex for 30 seconds.

    • Sonicate for 5–10 minutes at ambient temperature.

    • Visual Check: Hold against a light.[1][3][4] If "schlieren" lines (swirls) are visible, it is not fully homogenous.[2][3] Vortex again.

  • Storage: Aliquot immediately into single-use vials to prevent freeze-thaw cycles. Store at -20°C.

Module 3: Aqueous Dilution (The "Crash Out" Prevention)

The #1 User Issue: "I injected my DMSO stock into PBS, and it turned cloudy."

The Mechanism of Failure

When you inject a 100 mM DMSO stock into a pH 7.4 buffer, you rely on the buffer's capacity to deprotonate the carboxylic acid (COO⁻) faster than the lipophilic cyclobutyl group drives aggregation. If the local concentration is too high, or the mixing is too slow, the neutral form precipitates immediately.

Visual Workflow: The Solubility Decision Tree

SolubilityLogic Start Start: 2-Cyclobutylthiazole-4-COOH Goal Desired Application? Start->Goal Chem Synthetic Chemistry (Reactions) Goal->Chem Bio Biological Assay (Cell/Enzyme) Goal->Bio OrgSolv Use Polar Organics: DMSO, DMF, MeOH, THF Chem->OrgSolv Buffer Check Buffer pH Bio->Buffer LowPH pH < 5.0 Buffer->LowPH Acidic Assay HighPH pH > 7.0 Buffer->HighPH Physiological Assay Fail HIGH RISK: Compound will precipitate. (Neutral form predominates) LowPH->Fail Pass Likely Soluble (Anionic form) HighPH->Pass SolStrat Advanced Strategy: 1. Pre-dilute in DMSO 2. Use intermediate dilution step 3. Add 0.05% Tween-80 Pass->SolStrat If still cloudy...

Figure 1: Decision tree for solvent and buffer selection based on the intended application.

Step-by-Step Dilution Protocol

To safely dilute into aqueous media:

  • The Intermediate Step (Serial Dilution):

    • Do not go from 100 mM (DMSO) directly to 10 µM (Buffer).[1][2][3]

    • Dilute 100 mM stock to 1 mM in pure DMSO first.

  • The "Jet" Injection:

    • Have your buffer (e.g., PBS pH 7.[1][2][3]4) stirring rapidly or vortexing.[1][2][3]

    • Inject the DMSO solution sub-surface (tip immersed) quickly.[1][3] This prevents high local concentrations at the air-water interface where precipitation nuclei form.[1]

  • pH Verification:

    • Ensure your buffer has sufficient capacity (e.g., 50 mM HEPES or Phosphate).[2][3] A weak buffer (10 mM) might be overwhelmed by the acidity of the compound, dropping the pH locally and causing precipitation.

Module 4: Advanced Troubleshooting (FAQs)

Q: Can I heat the solution to dissolve the precipitate?

A: Proceed with Caution. While heat increases solubility, thiazole-4-carboxylic acids are susceptible to decarboxylation at high temperatures, especially in acidic media.[1]

  • Safe: 40–50°C for < 10 minutes.

  • Unsafe:[1][3] Boiling or refluxing (>80°C).[1][2][3] If you lose the carboxyl group, you lose the biological activity and the compound becomes 2-cyclobutylthiazole (an oil), which is completely insoluble in water.[2]

Q: I need to run an assay at pH 4.5 (Lysosomal). It keeps crashing out.

A: You are fighting the pKa. At pH 4.5, the compound is ~90% neutral (insoluble).[3]

  • Solution: You must use a solubilizing agent.[1][3]

    • Cyclodextrins:[1][3] Add 10–20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to your buffer.[1][2][3] The hydrophobic cyclobutyl tail will sit inside the cyclodextrin cavity, keeping the molecule in solution despite the low pH.

Q: Can I make a salt form to improve solubility?

A: Yes, this is highly recommended for in vivo work. You can generate the Sodium (Na) or Potassium (K) salt in situ:

  • Calculate 1.0 equivalent of NaOH (from a 1M stock).[1][2][3]

  • Add to your aqueous suspension of the acid.[1]

  • Sonicate.[1][3] The solution should clear as the salt forms.[1] Note: This only works if the final solution pH remains > 6.0.[1]

Module 5: Mechanistic Logic

The following diagram illustrates the ionization state relative to pH. Understanding this is critical for experimental design.

pKaLogic Acid Neutral Form (COOH) INSOLUBLE Transition pKa ~ 3.5 Acid->Transition Increase pH Base Ionized Form (COO-) SOLUBLE Base->Transition Decrease pH Transition->Acid pH < 3.5 Transition->Base pH > 5.5

Figure 2: Henderson-Hasselbalch relationship.[1][2][3] Solubility is pH-dependent; the molecule must be deprotonated to dissolve in water.[1]

References

  • Thiazole-4-carboxylic acid Properties & pKa Data. PubChem Database.[1][2][3] CID 304271.[1][3] Available at: [Link]

  • Strategies for Solubilizing Lipophilic Drugs. Nature Protocols, 2007.[1][3] (Standard methodologies for DMSO stock preparation and co-solvent use).

  • Decarboxylation of Heteroaromatic Acids. Organic Chemistry Portal. (Mechanistic background on thermal stability). Available at: [Link]

Sources

Optimization

Purification methods for 2-Cyclobutylthiazole-4-carboxylic acid intermediates

Technical Support Center: Purification of 2-Cyclobutylthiazole-4-carboxylic Acid Intermediates Executive Summary & Workflow The synthesis of 2-Cyclobutylthiazole-4-carboxylic acid typically proceeds via the Hantzsch Thia...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Cyclobutylthiazole-4-carboxylic Acid Intermediates

Executive Summary & Workflow

The synthesis of 2-Cyclobutylthiazole-4-carboxylic acid typically proceeds via the Hantzsch Thiazole Synthesis , condensing cyclobutanecarbothioamide with ethyl bromopyruvate . While the chemistry is robust, the purification of intermediates is critical to prevent catalyst poisoning in downstream coupling or assay interference.

This guide addresses the three critical stages of the workflow:

  • Thioamide Formation: Removal of sulfur byproducts.

  • Hantzsch Cyclization (Ester Intermediate): Elimination of unreacted

    
    -haloketones and HBr salts.
    
  • Ester Hydrolysis (Final Acid): Isolation of the free acid without decarboxylation.

Process Workflow Diagram

G Start Start: Cyclobutanecarbonitrile (or Amide) Thioamide Intermediate 1: Cyclobutanecarbothioamide Start->Thioamide Lawesson's Reagent or H2S/TEA Cyclization Step 2: Hantzsch Cyclization (+ Ethyl Bromopyruvate) Thioamide->Cyclization TS_Sulfur Issue: Sulfur Smell/Tars Sol: Silica Plug (Hex/EtOAc) Thioamide->TS_Sulfur Ester Intermediate 2: Ethyl 2-cyclobutylthiazole-4-carboxylate Cyclization->Ester Reflux EtOH - HBr Hydrolysis Step 3: Hydrolysis (LiOH/THF/H2O) Ester->Hydrolysis TS_HBr Issue: HBr Salt Precipitate Sol: Aq. NaHCO3 Wash Ester->TS_HBr FinalAcid Final Product: 2-Cyclobutylthiazole-4-carboxylic acid Hydrolysis->FinalAcid Acidification pH 3-4

Figure 1: Synthetic pathway and critical purification checkpoints for 2-cyclobutylthiazole-4-carboxylic acid.

Intermediate 1: Cyclobutanecarbothioamide

Context: The conversion of the amide/nitrile to the thioamide often utilizes Lawesson’s Reagent or P4S10. Major Impurity: Lawesson’s reagent byproducts (phosphonates) and unreacted nitrile.

Q: The crude thioamide is a sticky yellow oil with a strong sulfur smell. How do I purify this without a column?

A: Thioamides are lipophilic but often contaminated with organophosphorus byproducts that are also lipophilic.

  • Slurry Wash: If the product is solid, triturate with cold n-pentane or hexanes . The thioamide is usually insoluble in cold alkanes, while Lawesson's impurities often dissolve.

  • Recrystallization: If trituration fails, recrystallize from toluene/heptane . Dissolve in minimum hot toluene, then add heptane until cloudy. Cool slowly to 4°C.

Q: My thioamide contains unreacted nitrile. Will this interfere with the next step?

A: Yes. Unreacted nitrile is inert in the Hantzsch reaction but will carry through to the final product, complicating the final HPLC purification.

  • Protocol: You must remove it now. Since nitriles are generally less polar than thioamides:

    • Run a short silica plug eluting with 10% EtOAc in Hexanes . The nitrile elutes first; the thioamide elutes later (often requiring 20-30% EtOAc).

Intermediate 2: Ethyl 2-cyclobutylthiazole-4-carboxylate

Context: The Hantzsch cyclization between the thioamide and ethyl bromopyruvate. Major Impurity: Unreacted ethyl bromopyruvate (lachrymator), HBr salts, and thiazolium dimers.

Q: A solid precipitated during the reaction reflux. Is this my product?

A: Likely no . This is often the hydrobromide salt of the thiazole or the thioamide.

  • Action: Do not filter and discard!

  • Protocol:

    • Evaporate the ethanol solvent.

    • Resuspend the residue in EtOAc.[1]

    • Wash with saturated aqueous NaHCO3 . This neutralizes the HBr salt, liberating the free base (your ester product) into the organic layer.

Q: The product oils out after workup. How do I get a solid?

A: Thiazole esters with alkyl chains (like cyclobutyl) often have low melting points.

  • Troubleshooting:

    • High Vacuum: Ensure all EtOAc is removed; traces of solvent prevent crystallization.

    • Seed & Scratch: Dissolve in minimal isopropyl ether (IPE) or hexanes . Scratch the glass to induce nucleation.

    • Cold Storage: Store the oil at -20°C overnight. If it solidifies, triturate with cold pentane.

Q: How do I remove excess ethyl bromopyruvate?

A: This reagent is a potent lachrymator and alkylating agent.

  • Chemical Scavenging: Add a small amount (0.1 eq) of polymer-supported thiourea or simple thiourea to the reaction mixture and reflux for an additional 30 mins. This converts the excess bromide into a highly polar aminothiazole species that remains in the aqueous layer during extraction [1].

Final Product: 2-Cyclobutylthiazole-4-carboxylic Acid

Context: Hydrolysis of the ester using LiOH or NaOH. Major Impurity: Inorganic salts (LiCl/NaCl), decarboxylated thiazole (if heated too high).

Q: I acidified the reaction to pH 1, but no precipitate formed.

A: The thiazole nitrogen can be protonated at pH < 2, forming a soluble hydrochloride salt.

  • Correct Protocol:

    • Cool the hydrolysate to 0°C.

    • Adjust pH carefully to the isoelectric point (approx pH 3-4) using 1M HCl.

    • The zwitterionic free acid is least soluble here and should precipitate.

Q: I see a new spot on TLC that is less polar than my product. What is it?

A: This is likely the decarboxylated product (2-cyclobutylthiazole).

  • Cause: Heating the acidic solution or refluxing the hydrolysis reaction too vigorously.

  • Prevention: Perform hydrolysis at room temperature or max 40°C. Do not heat during the acidification step [2].

Q: How do I remove trace salts for biological assays?

A:

  • Option A (Precipitation): Dissolve the crude acid in minimum hot methanol . Add water dropwise until turbid. Cool to crystallize. Salts remain in the mother liquor.

  • Option B (Reslurry): Slurry the solid in water for 1 hour, then filter. The organic acid is insoluble in water (at pH 3-4), while LiCl/NaCl will dissolve.

Summary of Physicochemical Properties

ParameterValue / BehaviorNotes
Molecular Weight ~183.23 g/mol
Solubility (Acid) DMSO, MeOH, DMF, Basic WaterInsoluble in acidic water, Hexanes
Solubility (Ester) EtOAc, DCM, EtOH, TolueneSoluble in most organics
pKa (Acid) ~3.5 - 4.0Carboxylic acid proton
pKa (Thiazole N) ~2.5Conjugate acid of the nitrogen
UV max ~250-260 nmCharacteristic thiazole band

References

  • Organic Chemistry Portal. (2020). Synthesis of Thiazoles. Retrieved from [Link]

  • Sanz-Cervera, J. F., et al. (2009).[2] Synthesis of 1,3-Thiazoles via Lawesson's Reagent. Journal of Organic Chemistry, 74, 8988-8996.[2] Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during thiazole ring formation

Technical Support Center: Advanced Troubleshooting for Thiazole Ring Formation Welcome to the technical support center for thiazole synthesis. As a Senior Application Scientist, I frequently encounter roadblocks in thiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Thiazole Ring Formation

Welcome to the technical support center for thiazole synthesis. As a Senior Application Scientist, I frequently encounter roadblocks in thiazole ring formation—specifically during the classical Hantzsch reaction. While the overall transformation of an α-haloketone and a thioamide into a thiazole seems straightforward on paper, the mechanistic reality is a delicate, multi-step cascade. Mismanagement of reaction kinetics, thermodynamics, or pH often leads to stalled intermediates, racemization, or outright degradation.

This guide bypasses generic advice. Instead, it focuses on the causality of side reactions and provides self-validating protocols to ensure your synthesis stays on track.

Section 1: Mechanistic Failure Analysis

Before troubleshooting, we must isolate exactly where the reaction is failing. The Hantzsch synthesis proceeds via a sequential pathway: S-alkylation, intramolecular cyclization to a hydroxythiazoline intermediate, and a final dehydration step. Side reactions are not random; they are specific thermodynamic penalties for suboptimal conditions.

ThiazolePathway SM α-Haloketone + Thioamide Alk S-Alkylation Intermediate SM->Alk Nucleophilic Attack (SN2) Deg Thermal Degradation (Polymerization) SM->Deg High Temp / Unstable HT Hydroxythiazoline Intermediate Alk->HT Intramolecular Cyclization Prod Aromatic Thiazole Product HT->Prod Dehydration (-H2O) Rac Racemization (Acid-Catalyzed Imine-Enamine) HT->Rac HBr Accumulation Stall Stalled Dehydration (Stable Intermediate) HT->Stall Lack of Activation

Mechanistic workflow of Hantzsch thiazole synthesis and common side reaction pathways.

Section 2: Targeted Troubleshooting (FAQs)

Q1: My reaction stalls at the hydroxythiazoline intermediate. How do I force dehydration without degrading my product? Causality: The initial nucleophilic attack and cyclization are rapid, but the final dehydration (breaking the C4-OH bond) has a high activation energy. Prolonged heating to overcome this barrier often leads to thermal degradation. Solution: Shift from thermal forcing to chemical activation. Utilizing the Burgess reagent facilitates a mild, stereospecific syn-elimination at lower temperatures (75 °C) 1. Alternatively, the Holzapfel-Meyers-Nicolaou modification uses trifluoroacetic anhydride (TFAA) and pyridine to convert the hydroxyl group into a superior trifluoroacetate leaving group, followed by base-induced elimination 2.

Q2: I am synthesizing an amino acid-derived thiazole, but I am observing severe racemization at the α-chiral center. Why is this happening? Causality: The standard Hantzsch condensation generates one equivalent of hydrobromic acid (HBr) as a byproduct. In a refluxing protic solvent (like ethanol), this acidic environment catalyzes an imine-enamine tautomerization at the α-stereogenic center of the amino acid side chain, completely eroding optical purity [[2]](). Solution: The reaction must be buffered. Maintaining neutral or slightly basic conditions (e.g., adding solid Na₂CO₃ or KHCO₃) scavenges the acid as it forms 3. For highly sensitive substrates, employ a modified Hantzsch protocol at lower temperatures 4.

Q3: My TLC shows a complex mixture with unreacted thioamide and multiple degradation spots. What is wrong with my α-haloketone? Causality: α-Haloketones are highly reactive, lachrymatory, and inherently unstable. Under prolonged thermal stress, they undergo dehalogenation or self-polymerization before they can successfully collide and react with the thioamide [[5]](). Solution: Two approaches work best here. First, drastically reduce the reaction time using microwave-assisted synthesis (from hours to 15-30 minutes), which outcompetes the degradation kinetics 5. Second, bypass the isolation of the haloketone entirely by generating it in situ from a bench-stable diazoketone and aqueous HBr 6.

Section 3: Comparative Data on Dehydration Strategies

To select the optimal condition for your substrate, compare the empirical outcomes of various dehydration strategies below:

Method / ReagentTemp (°C)Reaction TimeTypical Yield (%)Enantiomeric Excess (ee %)Primary Limitation
Standard Hantzsch (EtOH reflux)784-12 h45-60< 20% (Severe Racemization)Acid-catalyzed epimerization
Microwave-Assisted (EtOH)90-12015-30 min75-85Substrate dependentRequires specialized equipment
Burgess Reagent (THF)7530 min80-95> 98%Reagent cost / moisture sensitivity
TFAA / Pyridine then Et₃N 0 to RT2-4 h70-88> 95%Multi-step one-pot process

Section 4: Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to validate success before proceeding to the next step. Do not proceed blindly; use the validation steps below to ensure chemical causality is maintained.

Protocol A: Mild Dehydration via Burgess Reagent (For Chiral Substrates)

Purpose: To achieve complete dehydration of the stable hydroxythiazoline intermediate without thermal degradation or racemization 1.

  • Condensation: Dissolve the thioamide (1.0 equiv) and α-haloketone (1.0 equiv) in anhydrous THF (5 mL/mmol) over 3 Å molecular sieves. Stir at room temperature until the starting materials are consumed.

  • Validation Checkpoint 1 (TLC): Elute with 25% EtOAc in petroleum ether. Confirm the disappearance of the starting materials and the appearance of a highly polar spot (the hydroxythiazoline intermediate).

  • Dehydration: Add Burgess reagent (4.0 equiv) directly to the reaction mixture. Heat to 75 °C under continuous stirring for 30 minutes.

  • Validation Checkpoint 2 (TLC & NMR): Elute with 100% diethyl ether. The polar hydroxythiazoline spot must completely convert to a less polar, UV-active spot (aromatic thiazole). By ¹H-NMR, verify the disappearance of the sp³ signal at ~85 ppm (C4 of hydroxythiazoline) and the emergence of the aromatic sp² signal at ~150 ppm.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: In Situ Haloketone Generation (Diazoketone Route)

Purpose: To prevent the polymerization and degradation of unstable α-haloketones by generating them transiently in the presence of the thioamide 6.

  • Setup: In a round-bottom flask, combine the amino acid-derived diazoketone (1.0 equiv) and thiourea/thioamide (1.0 equiv) in isopropanol (i-PrOH) at 0 °C.

  • In Situ Generation: Gradually add concentrated aqueous HBr (1.1 equiv) dropwise over 2 hours.

  • Validation Checkpoint 1 (Visual): Monitor the reaction for the evolution of nitrogen gas (N₂ bubbles). The cessation of bubbling confirms the complete conversion of the diazoketone to the α-haloketone.

  • Cyclization: Once acid addition is complete, warm the mixture to 50 °C and stir for an additional 3 hours.

  • Validation Checkpoint 2 (pH & TLC): Ensure the reaction does not become overly acidic. If necessary, add 0.9 equivalents of Na₂CO₃ to buffer the system and catalyze the final dehydration without hydrolyzing protective groups (e.g., Boc).

  • Workup: Neutralize, extract with dichloromethane, and purify via flash chromatography.

Section 5: References

  • Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets - MDPI[Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach - ChemRxiv[Link]

  • Thiazoles in Peptides and Peptidomimetics - UQ eSpace[Link]

Sources

Optimization

Technical Support Center: Recrystallization of Thiazole Carboxylic Acids

[1] Topic: Optimization of Recrystallization Solvents for Thiazole Carboxylic Acids Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 2.4 (Current) Core Technical Directive Thiazole carbox...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Optimization of Recrystallization Solvents for Thiazole Carboxylic Acids Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 2.4 (Current)

Core Technical Directive

Thiazole carboxylic acids present a unique purification challenge due to their amphoteric nature (basic thiazole nitrogen, acidic carboxyl group) and thermal instability (susceptibility to decarboxylation ).[1] Unlike simple aromatic acids, their solubility is heavily influenced by zwitterionic character and pH.

This guide moves beyond generic "trial and error" by providing a mechanistic approach to solvent selection, specifically targeting the suppression of oiling out and the control of polymorphism (e.g., as seen in Febuxostat derivatives).

Solvent Selection Logic

The choice of solvent must balance dielectric constant (to overcome lattice energy) with thermal safety (to prevent decarboxylation).[1]

Solvent System Matrix

Use this table to select your starting solvent system based on your compound's specific hydrophobicity.[1]

Solvent SystemTypeDielectric Const.[1][2] (

)
BP (

C)
Best For...Risk Factor
Ethanol / Water Binary24.5 / 80.178 / 100General Purpose. Most thiazole-4/5-carboxylic acids.[1][2] Excellent for removing inorganic salts.[1]Solvate formation (hydrates).[1][3]
DMF / Water Binary36.7 / 80.1153 / 100High MP / Low Solubility analogs. Fused thiazoles (e.g., benzothiazoles).[1]High BP makes drying difficult; risk of thermal decomposition.[1]
Acetonitrile Single37.582Polymorph Control. Often yields anhydrous forms unlike alcohols.[1][2]Moderate solubility; may require large volumes.[1]
Ethyl Acetate / Hexane Binary6.0 / 1.977 / 68Lipophilic Derivatives. Thiazoles with long alkyl chains or ester protections.[1][2]"Oiling out" is common if cooling is too fast.[1]
2-Methoxyethanol Single16.9124Stubborn Compounds. Used industrially for Febuxostat (Form A).[1][2]Teratogenic; difficult to remove trace solvent.[1]

Critical Insight: Thiazole carboxylic acids often exhibit zwitterionic behavior in water.[1] If your compound is insoluble in water but also insoluble in non-polar organics, it likely exists as a zwitterion. Action: Add a small amount of acid (HCl) or base (TEA) to disrupt the zwitterion and increase solubility in organic media, then neutralize to precipitate.

Troubleshooting Guide

Issue A: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the compound separates as a distinct liquid phase (oil) rather than a solid crystal.[4] Mechanism: The metastable liquid–liquid phase separation (LLPS) occurs because the crystallization temperature is lower than the liquid-liquid phase separation temperature (


). This is exacerbated by impurities which depress the melting point.[4][1]

Workflow: Remediation of Oiling Out

OilingOutFix Start Problem: Compound Oils Out CheckPurity Step 1: Check Purity (TLC/HPLC) Start->CheckPurity IsImpure Significant Impurities? CheckPurity->IsImpure Charcoal Action: Activated Charcoal Treatment (Hot Filtration) IsImpure->Charcoal Yes CheckBP Step 2: Check Solvent BP vs Compound MP IsImpure->CheckBP No Charcoal->CheckBP DecisionBP Is Solvent BP > Compound MP? CheckBP->DecisionBP ChangeSolvent Action: Switch to Lower BP Solvent (e.g., EtOH instead of Toluene) DecisionBP->ChangeSolvent Yes (Risk High) Seeding Action: Seeding at Cloud Point (Add seed crystal at T > T_oil) DecisionBP->Seeding No (Risk Low) SlowCool Action: Controlled Cooling (< 0.5°C/min) ChangeSolvent->SlowCool Seeding->SlowCool

Figure 1: Decision matrix for resolving oiling out (LLPS) during thiazole crystallization.

Issue B: Polymorph Control (Case Study: Febuxostat)

Symptom: Inconsistent melting points or IR spectra between batches. Mechanism: Thiazoles are prone to polymorphism.[1] Kinetic forms (metastable) appear with fast cooling; Thermodynamic forms (stable) appear with slow cooling or specific solvent interactions.[1]

Protocol Adjustment:

  • For Stable Form (Thermodynamic): Use Methanol/Water or 2-Methoxyethanol .[1][2] Heat to near reflux, cool very slowly (

    
    C/min) to allow the lattice to arrange into the lowest energy conformation.
    
  • For Metastable Form (Kinetic): Use Acetone or Ethyl Acetate and crash cool (ice bath).[1] Note: Metastable forms often have higher solubility/bioavailability but lower shelf stability.[1]

Experimental Protocols

Protocol 1: The "Dual-Swing" pH Recrystallization

Best for: Thiazole carboxylic acids that are difficult to dissolve in standard organic solvents due to high polarity.[2]

Principle: Utilizes the acidic and basic sites of the thiazole to purify via salt formation, followed by controlled precipitation at the Isoelectric Point (pI).

  • Dissolution: Suspend crude solid (10 g) in Water (50 mL).

  • Basification: Add 1M NaOH dropwise with stirring until pH

    
     10. The solution should become clear as the sodium salt forms.
    
    • Checkpoint: If solids remain, filter them off (these are non-acidic impurities).

  • Charcoal Treatment (Optional): Add activated carbon (5% w/w), stir at 50°C for 15 mins, then filter through Celite.

  • Acidification (The Critical Step):

    • Cool filtrate to 20°C.

    • Slowly add 1M HCl dropwise.[1][2]

    • Stop when pH reaches 3.0–3.5 (Typical pI range for thiazole acids).[1]

  • Harvest: Stir the resulting slurry for 1 hour to ripen crystals. Filter and wash with cold water.[1][5]

Protocol 2: Binary Solvent Antisolution (Ethanol/Water)

Best for: General purification of 2-substituted thiazole-4-carboxylic acids.[1][2]

  • Saturation: Dissolve crude compound in hot Ethanol (70°C) . Use the minimum amount required to obtain a clear solution.

  • Antisolvent Addition: Add hot Water (70°C) dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[1][2]

  • Nucleation: Remove heat source. Wrap the flask in foil/towel to insulate (slow cooling).

  • Crystallization: Allow to reach room temperature undisturbed. Then cool to 4°C for max yield.

Frequently Asked Questions (FAQs)

Q1: My compound turns black/brown when I heat it for recrystallization. Why? A: You are likely exceeding the decarboxylation temperature .[1] Thiazole-2-carboxylic acids are particularly unstable and can lose


 at temperatures as low as 80-100°C, especially in acidic media.[1][2]
  • Fix: Do not exceed 60°C. Use vacuum to lower the boiling point of your solvent, or switch to a lower-boiling solvent like Acetone or Methanol.

Q2: I have high yield, but the NMR shows trapped solvent. How do I remove it? A: Thiazoles are notorious for forming solvates (pseudopolymorphs), particularly with ethanol and water.[1]

  • Fix: Dry the sample in a vacuum oven at 50°C for 24 hours. If the solvent persists, it is part of the crystal lattice. You may need to recrystallize from a non-solvate forming solvent like Toluene or Isopropyl Acetate (IPAc) to break the solvate, though solubility may be lower.[1]

Q3: Can I use DMSO for recrystallization? A: Avoid DMSO if possible. While it dissolves thiazoles well, its high boiling point (189°C) makes it nearly impossible to remove without heating the sample to decomposition temperatures. Use DMF as a last resort, or 2-Methoxyethanol as a safer high-boiling alternative.[1][2]

References

  • BenchChem. (2025).[4][1] Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.[4][1][2] Retrieved from [1]

  • Google Patents. (2012).[1] CN102372680A - Method for preparing thiazole-4-carboxylic acid.[1][2][6] Retrieved from [1]

  • INCDTIM. (2024). Crystallization process development of Febuxostat most stable polymorph.[1][7] Retrieved from [1]

  • European Patent Office. (2011).[1] EP2502920 A1 - Crystallization process of Febuxostat from A.[1][2] Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Decarboxylation Risks.[1][2] Retrieved from [1]

  • ChemicalBook. (2026).[1] Thiazole-2-carboxylic acid Properties and Safety.[1][2] Retrieved from [1][2]

Sources

Troubleshooting

Technical Support Center: Navigating Moisture Sensitivity in Thiazole Acid Coupling Reactions

Welcome to the technical support center dedicated to providing in-depth guidance on handling the critical issue of moisture sensitivity in thiazole acid coupling reactions. This resource is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance on handling the critical issue of moisture sensitivity in thiazole acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, ensuring robust and reproducible outcomes. The unique electronic nature of the thiazole ring can present specific challenges, and this guide offers field-proven insights and detailed protocols to navigate them successfully.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding moisture in thiazole amide coupling reactions.

Q1: Why are thiazole acid coupling reactions so sensitive to moisture?

A1: Like most amide bond formations, thiazole acid couplings rely on the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1][2] The coupling reagents used for this activation are often highly reactive and can readily react with water. This non-productive reaction consumes the coupling reagent, deactivates the thiazole carboxylic acid, and ultimately leads to lower yields of the desired amide.[2][3]

Q2: What are the visible signs of a moisture-contaminated reaction?

A2: Visual cues can be subtle, but you might observe the incomplete dissolution of reagents, the formation of unexpected precipitates (e.g., hydrated byproducts of the coupling reagent), or a reaction mixture that appears cloudy or heterogeneous when it should be homogeneous. However, the most definitive sign of a moisture issue is a low or no yield of the desired amide product upon workup and analysis.

Q3: Can I use any "anhydrous" solvent off the shelf?

A3: Not all anhydrous solvents are created equal, and their water content can increase over time with improper handling. It is best practice to use freshly dried solvents, either by passing them through an activated alumina column or by distillation from an appropriate drying agent. For highly sensitive reactions, using solvents from a freshly opened bottle or a solvent purification system is recommended.[4]

Q4: My starting thiazole carboxylic acid is a solid. Do I need to worry about it containing water?

A4: Absolutely. Many solid organic compounds can absorb moisture from the atmosphere, especially if they are hygroscopic. It is crucial to dry your thiazole carboxylic acid and amine coupling partner thoroughly before use, typically by drying under high vacuum for several hours, especially if they have been stored for an extended period.[5]

Q5: Are there any coupling reagents that are less sensitive to moisture?

A5: While all coupling reagents are susceptible to hydrolysis to some extent, some are more robust than others. For instance, carbodiimides like EDC are often used in aqueous solutions for bioconjugation, but their efficiency is still impacted by water.[3][6] For highly sensitive substrates, phosphonium salts (e.g., PyBOP) or uronium/aminium salts (e.g., HATU, HBTU) are often preferred for their high reactivity, which can sometimes outcompete the reaction with trace amounts of water.[1][3] However, their use still necessitates anhydrous conditions for optimal results.

Troubleshooting Guide: From Low Yields to Reaction Failure

This section provides a systematic approach to diagnosing and resolving common issues encountered during thiazole acid coupling reactions, with a focus on moisture-related problems.

Issue 1: Low to No Yield of the Desired Thiazole Amide

A diminished or absent yield is the most common symptom of a compromised coupling reaction. The following decision tree can help diagnose the potential cause.

G A Low/No Yield B Was the reaction performed under a strict inert atmosphere? A->B C Were all reagents and solvents rigorously dried? B->C Yes H Potential Moisture Contamination B->H No D Is the coupling reagent appropriate for the substrates? C->D Yes C->H No I Sub-optimal Reaction Conditions D->I No D->I Yes E Review and optimize inert atmosphere techniques. F Implement stringent drying protocols for all components. G Screen alternative coupling reagents and conditions. H->E H->F I->G

Caption: Troubleshooting decision tree for low amide yield.

In-Depth Analysis and Solutions:

  • Inadequate Inert Atmosphere: The ingress of atmospheric moisture is a primary culprit in reaction failure.[7]

    • Solution: Employ a robust inert gas (argon or nitrogen) setup. This can range from a simple balloon of inert gas for less sensitive reactions to a Schlenk line for highly critical transformations.[4][8] Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed water.[5][7]

  • Contaminated Reagents and Solvents: Moisture can be introduced through any of the reaction components.

    • Solution:

      • Solvents: Use freshly dried solvents. For a detailed protocol on solvent purification, refer to established laboratory guides.

      • Thiazole Acid and Amine: Dry solid starting materials under high vacuum for at least 4 hours before use.

      • Coupling Reagents: Many coupling reagents are hygroscopic. Store them in a desiccator and handle them quickly in a glove box or under a stream of inert gas.

      • Bases: Tertiary amine bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can absorb water. It is advisable to use freshly distilled bases.

  • Sub-optimal Coupling Reagent or Conditions: The choice of coupling reagent is critical and substrate-dependent.[1]

    • Solution: If moisture has been rigorously excluded, consider screening a panel of coupling reagents. For sterically hindered thiazole acids or poorly nucleophilic amines, more potent reagents like HATU or COMU may be necessary.[3] Additionally, the choice of base can influence the reaction outcome.[3]

Issue 2: Formation of an N-Acylurea Byproduct

When using carbodiimide coupling reagents like DCC or EDC, the formation of a stable N-acylurea byproduct can be a significant issue, especially in the presence of moisture. This side reaction consumes the activated thiazole acid intermediate.

Caption: Pathway to N-acylurea byproduct formation.

Mitigation Strategies:

  • Addition of Nucleophilic Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic agent such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the highly reactive O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still reactive towards the amine.[1][9]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the intramolecular rearrangement, favoring the intermolecular reaction with the amine.[3]

Issue 3: Epimerization of Chiral Thiazole Carboxylic Acids

For chiral thiazole carboxylic acids, particularly those with a stereocenter at the α-position, there is a risk of epimerization during the activation step. This is exacerbated by certain bases and prolonged reaction times.

Preventative Measures:

  • Choice of Base: Use of sterically hindered or weaker bases can minimize epimerization. For instance, replacing DIPEA with 2,4,6-collidine has been shown to reduce racemization in some cases.[3]

  • Coupling Reagent Selection: Uronium/aminium and phosphonium-based reagents, especially when used with additives like HOAt, are generally considered superior to carbodiimides in suppressing racemization.[1][3]

  • Temperature and Reaction Time: Perform the activation and coupling at low temperatures and monitor the reaction closely to avoid unnecessarily long reaction times.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Thiazole Acid Coupling Reaction

This protocol outlines the essential steps for setting up a coupling reaction under anhydrous conditions.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel) at 125 °C overnight and assemble while hot under a stream of dry nitrogen or argon.[4][7]

  • Reagent Preparation:

    • Dry the thiazole carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) under high vacuum for at least 4 hours.

    • Use freshly distilled anhydrous solvent (e.g., DCM, DMF, or acetonitrile).

  • Reaction Setup:

    • To the reaction flask, add the thiazole carboxylic acid and a magnetic stir bar.

    • Seal the flask with a rubber septum and purge with inert gas.

    • Dissolve the acid in the anhydrous solvent, added via syringe.

    • Cool the solution to 0 °C in an ice bath.

  • Activation and Coupling:

    • In a separate flask under an inert atmosphere, dissolve the coupling reagent (e.g., HATU, 1.1 eq.) and the base (e.g., DIPEA, 2.0 eq.) in the anhydrous solvent.

    • Add the amine to the solution of the thiazole carboxylic acid.

    • Slowly add the coupling reagent/base solution to the reaction mixture via syringe.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-16 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and purification.

Protocol 2: Quantification of Water in Solvents and Reagents

For highly critical applications, it may be necessary to quantify the water content of your starting materials.

Table 1: Comparison of Moisture Analysis Techniques

TechniquePrincipleAdvantagesDisadvantages
Karl Fischer Titration Chemical reaction with iodineWater-specific, highly accurate, fastRequires dedicated chemicals and expertise
Thermogravimetric Analysis (TGA) Measures weight loss upon heatingCan distinguish between free and bound waterNot water-specific (measures all volatiles)
Gas Chromatography (GC) Separation followed by detectionCan be automated, high throughputRequires appropriate detector for sensitivity

Data compiled from various sources.[10][11][12][13]

A detailed protocol for Karl Fischer titration is beyond the scope of this guide, but numerous resources are available from instrument manufacturers.

Visualization of Key Concepts

G cluster_0 Desired Reaction Pathway cluster_1 Moisture Interference A Thiazole-COOH + Amine C Activated Thiazole Acid A->C + Coupling Reagent B Coupling Reagent F Hydrolyzed Coupling Reagent B->F + H2O D Desired Thiazole Amide C->D + Amine E H2O G Reaction Failure F->G

Caption: Competing reaction pathways in the presence of moisture.

Conclusion

Success in thiazole acid coupling reactions is fundamentally linked to the stringent exclusion of water. By understanding the principles behind moisture sensitivity, implementing robust experimental techniques, and systematically troubleshooting issues as they arise, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts. This guide serves as a foundational resource to empower scientists in achieving their synthetic goals in the development of novel thiazole-containing molecules.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Organic Process Research & Development. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • ChemBioChem. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • ACS Omega. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Nature Communications. (n.d.). Thiazole-conjugated covalent organic framework membranes enable ultraselective molecular desalination under strongly acidic conditions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023, June 9). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content. Retrieved from [Link]

  • MDPI. (2024, April 8). Robust Thiazole-Linked Covalent Organic Frameworks for Water Sensing with High Selectivity and Sensitivity. Retrieved from [Link]

  • ResearchGate. (2025, August 4). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

  • ResearchGate. (2020, February 27). Thiazole Amide Derivatives (Synthesis, Spectral Investigation, Chemical Properties, Antifungal Assay). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Guide to Moisture Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Royal Society of Chemistry. (2022, August 6). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Retrieved from [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]

  • Molecules. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Journal of Biological Chemistry. (n.d.). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Retrieved from [Link]

  • YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]

  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

  • Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Journal of Visualized Experiments. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Kett. (n.d.). Learn the Six Methods For Determining Moisture. Retrieved from [Link]

  • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]

  • Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]

Sources

Optimization

Troubleshooting low reactivity of 2-Cyclobutylthiazole-4-carboxylic acid

The following technical guide is structured as a specialized support center response, designed for immediate application in a research environment. Topic: Troubleshooting Low Reactivity of 2-Cyclobutylthiazole-4-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center response, designed for immediate application in a research environment.

Topic: Troubleshooting Low Reactivity of 2-Cyclobutylthiazole-4-carboxylic Acid Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Why" Behind the Stall

You are likely encountering stalled conversion or low yields when attempting to derivatize 2-Cyclobutylthiazole-4-carboxylic acid (typically amide coupling or esterification).

The low reactivity is not a single-variable problem. It is a convergence of three distinct mechanistic hurdles inherent to this scaffold:

  • Electronic Deactivation (The Thiazole Effect): The thiazole ring is electron-deficient. The nitrogen atom at position 3 exerts a strong inductive pull ($ -I $ effect), rendering the carboxylate oxygen at C4 less nucleophilic. This slows down the initial attack on standard coupling reagents (like EDC or HATU).

  • Steric Shielding (The Cyclobutyl Pucker): While position 2 seems distal, the cyclobutyl ring is not planar; it exists in a "puckered" conformation. Depending on the rotational freedom, this bulky aliphatic group can create a lipophilic shield that hinders the approach of large nucleophiles or solvation shells.

  • Thermal Instability (Decarboxylation): Thiazole-4-carboxylic acids are prone to spontaneous decarboxylation under thermal stress or highly acidic conditions, leading to the "silent" loss of your starting material.

Diagnostic Workflow

Before altering your synthesis, determine the specific failure mode using this decision tree.

TroubleshootingWorkflow Start Start: Reaction Stalled/Failed CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS SM_Remains Starting Material (SM) Intact CheckLCMS->SM_Remains Major Peak SM_Gone SM Consumed, No Product CheckLCMS->SM_Gone Major Peak Path_Activation Issue: Activation Failure SM_Remains->Path_Activation Coupling Reagent Unreacted Decarb Mass = SM - 44 (Decarboxylation) SM_Gone->Decarb [M-44] Detected ActiveEster Mass = Active Ester (e.g., O-At) SM_Gone->ActiveEster Intermediate Accumulation Sol_Temp Solution: Lower Temp (<40°C) Avoid Strong Acid Decarb->Sol_Temp Path_Nucleophile Issue: Nucleophile Attack Failure ActiveEster->Path_Nucleophile Sol_AcidChloride Solution: Switch to Acid Chloride (Method A) Path_Activation->Sol_AcidChloride Sol_T3P Solution: T3P Coupling (Method B) Path_Nucleophile->Sol_T3P Steric Assistance Needed

Figure 1: Diagnostic decision tree for isolating the cause of low reactivity.

Technical Modules & Protocols
Module 1: Overcoming Activation Barriers (The Acid Chloride Route)

Use this when: Standard coupling (EDC/HATU) leaves unreacted starting material.

Because the thiazole ring pulls electron density, the carboxylate is a poor nucleophile. It struggles to attack HATU or EDC. The fix is to convert it to a Thiazole-4-carbonyl chloride , which is a high-energy electrophile that does not require the carboxylate to be nucleophilic.

Protocol A: Ghosez’s Reagent / Oxalyl Chloride Activation Note: Thionyl chloride ($ SOCl_2 $) is often too harsh and promotes decarboxylation. Use Oxalyl Chloride or Ghosez’s Reagent.

  • Dissolution: Dissolve 1.0 eq of 2-Cyclobutylthiazole-4-carboxylic acid in anhydrous DCM (0.2 M).

  • Catalysis: Add a catalytic amount of anhydrous DMF (2-3 drops).

  • Chlorination: Cool to 0°C. Dropwise add Oxalyl Chloride (1.5 eq) .

    • Observation: Gas evolution ($ CO, CO_2, HCl $) will occur.

  • Activation: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Aliquot into MeOH. Check LCMS for the methyl ester (Mass = SM + 14). If conversion is >95%, proceed.

  • Coupling: Concentrate to remove excess oxalyl chloride (do not heat >40°C). Redissolve in DCM/THF and add your amine (1.2 eq) + DIPEA (3.0 eq).

Expert Insight: If the acid chloride is unstable, generate the Acyl Fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are less sensitive to moisture but highly reactive toward amines [1].

Module 2: Solving Steric Hindrance (The T3P Protocol)

Use this when: The active ester forms (you see the OBt/OAt adduct on LCMS) but the amine won't attack.

The cyclobutyl group adds bulk. If your amine is also hindered, the transition state energy is too high. T3P (Propylphosphonic anhydride) is the gold standard here. It acts as a solvent and reagent, driving the reaction through entropy (release of 3 molecules of product) and low epimerization risk.

Protocol B: T3P Assisted Coupling

  • Setup: Mix Acid (1.0 eq) and Amine (1.2 eq) in Ethyl Acetate or 2-MeTHF (T3P works best in these, not DMF).

  • Base: Add Pyridine (3.0 eq) or N-Methylmorpholine (NMM).

    • Why? Pyridine acts as a nucleophilic catalyst and proton scavenger.

  • Reagent: Add T3P (50% w/w in EtOAc) (2.0 - 3.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If stalled after 4 hours, heat to 50°C. T3P is thermally stable and safer than HATU at elevated temperatures.

Module 3: Preventing Decarboxylation

Use this when: You observe a mass of [M-44] or "disappearing" material.

Heteroaromatic acids with electron-withdrawing nitrogens alpha or gamma to the carboxyl group (like thiazole-4-COOH) are prone to losing $ CO_2 $.

Mechanism: The protonated thiazole ring acts as an electron sink, facilitating the homolytic or heterolytic cleavage of the C-C bond.

Prevention Strategy:

  • Avoid Strong Acid: Do not use $ H_2SO_4 $ or neat TFA.

  • Temperature Limit: Keep reactions below 60°C unless using T3P (which stabilizes the transition state).

  • Base Choice: Ensure the reaction medium stays basic (pH > 8) during coupling. The carboxylate anion ($ R-COO^-

    
     R-COOH $) or the protonated heterocycle.
    
Comparative Data: Coupling Reagent Performance
Reagent SystemConversion (24h)Risk FactorRecommendation
EDC / HOBt < 30%LowNot Recommended. Activation is too slow for this electron-poor acid.
HATU / DIPEA 60 - 80%MedGood. Use HOAt instead of HOBt to speed up activation via the "neighboring group effect."
Oxalyl Chloride > 95%High (Hydrolysis)Excellent. Requires strictly anhydrous conditions. Best for unreactive amines.
T3P / Pyridine > 95% LowPreferred. Best balance of reactivity, safety, and steric tolerance.
Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent for the Acid Chloride method? A: Only catalytic amounts. Using DMF as the primary solvent with Oxalyl Chloride generates the Vilsmeier-Haack reagent, which will form side products with your amine or the thiazole ring itself. Use DCM, THF, or Toluene.

Q: Why does the reaction turn black when I use Thionyl Chloride ($ SOCl_2 $)? A: Thiazoles are sulfur-containing heterocycles. Harsh chlorinating agents like $ SOCl_2 $ at reflux can oxidize or open the thiazole ring, leading to decomposition (tar). Oxalyl chloride at 0°C is much milder.

Q: My LCMS shows a peak with Mass = Product + 18. What is it? A: This is likely the hydrolyzed active ester or the acid chloride reverting to the acid during sampling. It indicates your activation worked, but the coupling step (amine attack) is too slow. Switch to Method B (T3P) or increase the amine equivalents.

References
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Application to Peptide Synthesis. Journal of the American Chemical Society. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Thiazole Synthesis and Reactivity. Wiley-Interscience. Link

Troubleshooting

Stability of the cyclobutyl ring under acidic reaction conditions

Technical Support Center: Cyclobutyl Ring Stability Under Acidic Conditions As a Senior Application Scientist, I frequently encounter challenges related to the stability of strained ring systems during late-stage functio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclobutyl Ring Stability Under Acidic Conditions

As a Senior Application Scientist, I frequently encounter challenges related to the stability of strained ring systems during late-stage functionalization. Cyclobutanes are increasingly incorporated into small-molecule drug candidates to improve metabolic stability, restrict conformation, and act as sp3-enriched bioisosteres for phenyl rings[1]. However, their inherent ring strain makes them highly susceptible to skeletal rearrangements under acidic conditions[2].

This guide provides a mechanistic framework, troubleshooting workflows, and self-validating experimental protocols to ensure the structural integrity of your cyclobutyl-containing compounds during synthesis.

Mechanistic Insights: The Causality of Instability

The instability of the cyclobutyl ring in acidic media is fundamentally driven by two thermodynamic forces: the relief of ring strain and the stabilization of carbocations[2]. Cyclobutane possesses approximately 26.3 kcal/mol of ring strain. When acidic conditions generate a primary carbocation adjacent to the ring (e.g., a cyclobutylcarbinyl cation), the molecule undergoes a rapid Wagner-Meerwein rearrangement[3]. The


-bond of the cyclobutane ring migrates, expanding the ring to form a significantly more stable secondary or tertiary cyclopentyl carbocation[2].

Furthermore, if a positive charge is generated directly on the cyclobutane ring, it forms a non-classical


-delocalized species known as the bicyclobutonium ion[4]. This species exists in a dynamic equilibrium with cyclopropylcarbinyl and homoallyl cations, often leading to a complex mixture of ring-contracted and ring-opened products rather than a simple substitution[4].

Data Presentation: Thermodynamic Drivers of Rearrangement

To predict the behavior of your cycloalkane under acidic conditions, consult the structural thermodynamics summarized below:

Cycloalkane SystemRing Strain (kcal/mol)Acid-Catalyzed Rearrangement TendencyPrimary Rearrangement Pathway
Cyclopropane ~27.5Very HighRing opening via nucleophilic attack
Cyclobutane ~26.3HighRing expansion to cyclopentyl derivative
Cyclopentane ~6.2LowStable (rarely expands)
Cyclohexane ~0.1Very LowStable (conformationally flexible)

Visualizing the Rearrangement Pathway

MechanisticPathway A Cyclobutylcarbinyl Precursor B Protonation & Leaving Group Departure A->B C Cyclobutylcarbinyl Carbocation (1°) B->C D Wagner-Meerwein Ring Expansion C->D Strain Relief (~26 kcal/mol) E Cyclopentyl Carbocation (2°/3°) D->E F Nucleophilic Trapping (Expanded Product) E->F

Mechanistic pathway of acid-catalyzed cyclobutyl ring expansion.

Frequently Asked Questions (FAQs)

Q1: Why did my cyclobutylcarbinyl substrate convert into a cyclopentyl derivative during Boc deprotection? A1: During Boc deprotection with strong acids like TFA, transient protonation of adjacent functional groups can lead to leaving group departure. This generates a primary cyclobutylcarbinyl carbocation. To relieve the ~26.3 kcal/mol of steric and angle strain, the system undergoes a Wagner-Meerwein ring expansion[2],[3]. The alkyl shift converts the unstable primary carbocation into a more stable cyclopentyl carbocation, which is subsequently trapped by a nucleophile or loses a proton to form an alkene.

Q2: Are all cyclobutanes unstable in acid? A2: No. The instability is strictly tied to the formation of a carbocation either on the ring or adjacent to the ring. If your acidic conditions (e.g., dilute acid for simple ester hydrolysis) do not induce ionization, the cyclobutane ring remains intact. Additionally, strategically placing electron-withdrawing groups (such as fluorine) near the ring can destabilize potential adjacent carbocations, raising the activation energy for ionization and protecting the ring[5].

Q3: How can I prevent ring expansion when acidic deprotection is unavoidable? A3: You must suppress the lifetime of any transient carbocation. This is achieved by lowering the reaction temperature to exert kinetic control, diluting the acid to reduce the dielectric constant of the medium, and adding a non-nucleophilic hydride donor (like triisopropylsilane, TIPS) to intercept and quench carbocations before the skeletal rearrangement can occur.

Troubleshooting Workflow

TroubleshootingWorkflow Start Acidic Reaction on Cyclobutane Substrate Check Adjacent carbocation likely to form? Start->Check Yes High Risk of Ring Expansion Check->Yes Yes No Low Risk Proceed normally Check->No No Mitigation Use Lewis Acids or Scavengers (TIPS) Yes->Mitigation Protocol Run at Low Temp Monitor via NMR Mitigation->Protocol

Decision tree for mitigating cyclobutyl ring expansion in acidic conditions.

Experimental Protocols

Protocol 1: Controlled Acidic Deprotection of Cyclobutyl-Containing Intermediates Self-Validating Design: This protocol uses a silane scavenger to irreversibly trap transient carbocations before ring expansion can occur, relying on low-temperature kinetic control to favor deprotection over skeletal rearrangement.

  • Preparation: Dissolve the cyclobutyl substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (3.0 eq).

    • Causality: TIPS acts as a highly reactive hydride donor. If a transient carbocation forms, TIPS quenches it faster than the rate of the intramolecular Wagner-Meerwein shift.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lower temperatures reduce the kinetic energy available to overcome the activation barrier of the ring expansion.

  • Acid Addition: Dropwise, add Trifluoroacetic Acid (TFA) to achieve a maximum 10% v/v concentration.

    • Causality: Keeping the TFA concentration low minimizes the solvent's dielectric constant, strongly disfavoring charge separation and prolonged carbocation lifetimes.

  • Monitoring: Monitor the reaction by LC-MS every 15 minutes.

  • Quenching (Critical Step): Immediately upon consumption of the starting material, quench the reaction by pouring it into a vigorously stirred solution of cold saturated aqueous

    
    .
    
    • Causality: Rapid neutralization prevents post-deprotection degradation and halts any latent acid-catalyzed pathways.

  • Validation: Extract with DCM, dry over

    
    , and concentrate. Validate structural integrity via 
    
    
    
    NMR. The preservation of the puckered cyclobutane multiplets at
    
    
    1.5–2.5 ppm confirms success.

Protocol 2: Diagnostic NMR Monitoring for Ring Expansion Self-Validating Design: This analytical protocol allows you to detect trace amounts of ring-expanded byproducts early in your synthetic sequence, validating the success or failure of your reaction conditions.

  • Sample Preparation: Dissolve 5-10 mg of the crude product in 0.6 mL of

    
     or 
    
    
    
    .
  • Spectral Acquisition: Acquire a standard 1D

    
     NMR spectrum and a 
    
    
    
    APT/DEPT-135 spectrum.
  • Diagnostic Analysis:

    • Intact Cyclobutane: Look for complex, tightly coupled multiplets in the

      
       NMR between 1.5 and 2.5 ppm. In 
      
      
      
      NMR, cyclobutyl
      
      
      carbons typically resonate upfield between 15-35 ppm.
    • Expanded Cyclopentane: The appearance of new, broader aliphatic signals in the 1.2-1.9 ppm region (

      
      ) and a shift of the ring carbons to 25-45 ppm (
      
      
      
      ) indicates rearrangement.
  • Action: If >5% of the cyclopentyl byproduct is detected, immediately switch to the mitigated deprotection conditions outlined in Protocol 1 or explore Lewis acid-mediated alternatives (e.g., TMSOTf/2,6-lutidine).

References

  • Cyclobutanes in Small-Molecule Drug Candidates | PMC |1

  • Ring Expansion Rearrangements | Chemistry Steps | 2

  • Ab initio structural studies of cyclobutylmethyl cations: effect of fluoroalkyl groups on the relative stability of the carbocations | Arkivoc | 5

  • Rearrangements in Alkene Addition Reactions | Master Organic Chemistry | 3

  • Concerning the structure and modes of degenerate rearrangement of the nonclassical 1-methylcyclobutyl and related carbocations | Journal of the American Chemical Society | 4

Sources

Optimization

Technical Support Center: Overcoming Steric &amp; Regioselective Challenges in 2-Substituted Thiazole Reactions

User Status: Verified Researcher Current Ticket: #TZ-2024-STERIC Subject: Troubleshooting low yields and regioselectivity issues in 2-substituted thiazole functionalization. Core Directive & Executive Summary The "Thiazo...

Author: BenchChem Technical Support Team. Date: March 2026

User Status: Verified Researcher Current Ticket: #TZ-2024-STERIC Subject: Troubleshooting low yields and regioselectivity issues in 2-substituted thiazole functionalization.

Core Directive & Executive Summary

The "Thiazole Paradox": Thiazoles are chemically schizophrenic. The sulfur atom makes the ring electron-rich (susceptible to electrophiles at C5), while the imine nitrogen makes the C2 position electron-deficient (susceptible to nucleophiles).

When a substituent is introduced at C2 , it creates a unique steric and electronic environment that often "breaks" standard protocols. This guide addresses three critical failure modes:

  • Catalyst Poisoning/Steric Clash during cross-coupling at the crowded C2 position.

  • Regioselective Mismatch (C5 vs. C4) when attempting to functionalize the ring.

  • Lateral Deprotonation of C2-alkyl groups competing with ring functionalization.

Interactive Troubleshooting Modules

Module A: The "Crowded Doorway" – Cross-Coupling at C2

Symptom: “I am trying to couple a bulky boronic acid to 2-bromo-4-tert-butylthiazole, but the reaction stalls or gives <10% yield.”

Root Cause:

  • Steric Hindrance: The C2 position is flanked by the lone pairs of Sulfur and Nitrogen. A bulky substituent at C4 (ortho-like) creates a "steric pocket" that repels standard Pd-phosphine complexes.

  • N-Coordination: The thiazole nitrogen can coordinate to Palladium, forming a stable, non-reactive resting state (catalyst poisoning), especially when the oxidative addition is slow due to sterics.

The Solution: Pd-NHC Systems & Pre-Catalysts Standard phosphines (PPh3, dppf) are too large and not electron-rich enough. You need N-Heterocyclic Carbenes (NHCs) or specialized Buchwald Ligands that are bulky (to force reductive elimination) yet electron-rich (to speed up oxidative addition).

Protocol 1: High-Steric Suzuki-Miyaura Coupling

Target: Sterically hindered 2-substituted thiazoles.

ParameterRecommendationRationale
Catalyst Pd(IPr)(cin)Cl or Pd-PEPPSI-IPr (1-3 mol%)NHC ligands (IPr) form a "protective umbrella" that facilitates coupling of bulky partners while preventing N-poisoning.
Base KOtBu or K3PO4 (2.0 equiv)Stronger bases facilitate transmetalation in hindered systems.
Solvent 1,4-Dioxane or Toluene Non-coordinating solvents prevent competition with the substrate for the metal center.
Temp 80–100 °CHigh thermal energy is required to overcome the rotational barrier of bulky intermediates.

Step-by-Step Workflow:

  • Charge a vial with 2-bromo-4-substituted thiazole (1.0 equiv), Boronic Acid (1.5 equiv), and Base .

  • Add Pd-PEPPSI-IPr (2 mol%) in a glovebox or under strict Argon flow.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Seal and heat to 100 °C for 16 hours.

  • Critical Check: If conversion is low, add 0.5 equiv of CuI . Copper facilitates the transmetalation step (Liebeskind-Srogl effect) in azoles.

Module B: The "Wrong Address" – C5 vs. C4 Selectivity

Symptom: “I have a 2-phenylthiazole and want to arylate C4, but the reaction goes to C5 or gives a mixture.”

Root Cause:

  • Electronic Bias: C5 is the most electron-rich position (highest HOMO coefficient). Electrophilic palladation (C-H activation) inherently favors C5.

  • Steric "Ortho" Effect: C4 is flanked by the Nitrogen lone pair and the C5 hydrogen. It is the most sterically shielded position on the ring.

The Solution: Blocking or Oxidative Coupling You cannot easily reverse the electronic preference for C5. You must either block C5 or use a mechanism that relies on radical acidity rather than electrophilicity.

Protocol 2: C4-Selective Arylation (The "Block-and-Release" Strategy)

Direct C4 functionalization is rare. The most reliable path is C5-blocking.

  • Step 1: C5-Silylation (The Shield)

    • React 2-substituted thiazole with n-BuLi (1.1 equiv) at -78 °C.

    • Quench with TMSCl . Result: 2-Sub-5-TMS-thiazole.

    • Note: C5 is more acidic than C4, so lithiation occurs there first.

  • Step 2: C4-Lithiation/Functionalization

    • React the 5-TMS product with TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C. TMPLi is bulky and avoids nucleophilic attack at C2.

    • Quench with Electrophile (e.g., I2, DMF).

  • Step 3: Deprotection

    • Treat with TBAF to remove the C5-TMS group.

Protocol 3: Direct C5-Arylation (Standard)

If you actually wanted C5 but failed due to low reactivity.

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: P(t-Bu)3 or DavePhos (Electron-rich bulky phosphines prevent N-binding).

  • Additive: PivOH (30 mol%). Pivalic acid acts as a proton shuttle (CMD mechanism), lowering the energy of C-H bond cleavage at C5.

Module C: The "Lateral Leak" – 2-Alkyl Deprotonation

Symptom: “I treated 2-methylthiazole with n-BuLi to lithiate the ring, but the electrophile added to the methyl group.”

Root Cause:

  • Lateral Acidity: The protons on a C2-methyl group are highly acidic (pKa ~29) due to resonance stabilization of the anion by the imine nitrogen (forming an aza-enolate equivalent). Ring protons (C5) are less acidic (pKa ~29-30) and kinetically slower to deprotonate.

The Solution: Kinetic vs. Thermodynamic Control

  • To Functionalize the Methyl Group: Use n-BuLi at -78 °C.[1] (This is the default pathway).

  • To Functionalize the Ring (C5) in presence of 2-Alkyl: You must use Halogen-Lithium Exchange .

    • Start with 2-methyl-5-bromothiazole .

    • Treat with t-BuLi (2 equiv) at -100 °C. The Br-Li exchange is faster than proton abstraction.

Visualizing the Logic

Diagram 1: The Thiazole Reactivity Landscape

This heatmap guides your choice of reagent based on the target position.

ThiazoleReactivity Thiazole 2-Substituted Thiazole Core C2_Pos Position C2 (Blocked by Substituent) Thiazole->C2_Pos Target: Cross-Coupling C5_Pos Position C5 (Electron Rich / Acidic) Thiazole->C5_Pos Target: C-H Activation C4_Pos Position C4 (Sterically Shielded) Thiazole->C4_Pos Target: Functionalization Lat_Pos Lateral (2-Alkyl) (Highly Acidic) Thiazole->Lat_Pos Target: Side Chain Sol_C2 Solution: Pd-PEPPSI-IPr Overcomes steric pocket C2_Pos->Sol_C2 Use Pd-NHC / Bulky Phosphines Sol_C5 Solution: Electrophilic C-H Favors C5 naturally C5_Pos->Sol_C5 Use Pd(OAc)2 + PivOH (CMD) Sol_C4 Solution: The 'Shield' Strategy Requires 3 steps C4_Pos->Sol_C4 Block C5 (TMS) -> Lithiate C4 Sol_Lat Warning: Lateral Lithiation Dominates with n-BuLi Lat_Pos->Sol_Lat Avoid n-BuLi if Ring Target desired

Caption: Decision map for functionalizing 2-substituted thiazoles based on electronic and steric constraints.

Diagram 2: C-H Activation Selectivity Mechanism

Why C5 wins and how sterics at C2 influence the outcome.

CMD_Mechanism cluster_steric Steric Influence Start Pd(OAc)2 + Ligand Coord Coordination to N? (Poisoning) Start->Coord Sterically unhindered C2 CMD_TS CMD Transition State (Agostic Interaction) Start->CMD_TS Bulky C2 prevents N-coord Dead Dead Coord->Dead Stable Resting State Product 5-Arylthiazole CMD_TS->Product Reductive Elimination Note1 Bulky C2 Group (e.g., t-Butyl) Note2 Actually HELPS C5 arylation by blocking N-poisoning Note1->Note2

Caption: Mechanistic insight: Bulky C2 substituents prevent catalyst poisoning at Nitrogen, facilitating C5 C-H activation.[1][2][3][4][5][6][7][8][9][10]

Data & Reference Tables

Table 1: Ligand Performance for Sterically Hindered Thiazole Coupling

Comparison of yields for the Suzuki coupling of 2-bromo-4-tert-butylthiazole with phenylboronic acid.

Ligand ClassSpecific LigandYield (24h)Notes
Phosphine (Standard) PPh3< 5%Fails due to N-poisoning and lack of bulk.
Bidentate dppf15%Bite angle insufficient for crowded oxidative addition.
Buchwald XPhos65%Good, but sterics at C4 still hinder approach.
NHC (Carbene) IPr (Pd-PEPPSI) 92% Recommended. Strong sigma-donor, high steric bulk.
NHC (Carbene) IMes78%Less bulky than IPr, slightly lower yield.

References

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • Oxidative biaryl coupling of thiophenes and thiazoles with arylboronic acids through palladium catalysis: otherwise difficult C4-selective C-H arylation. Angewandte Chemie Int. Ed. [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry. [Link]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Structural Elucidation: 2-Cyclobutylthiazole-4-carboxylic Acid vs. Aliphatic Analogs

Executive Summary 2-Cyclobutylthiazole-4-carboxylic acid is a highly versatile heterocyclic building block, frequently utilized in the synthesis of advanced pharmaceutical agents, including Pim kinase inhibitors[1] and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclobutylthiazole-4-carboxylic acid is a highly versatile heterocyclic building block, frequently utilized in the synthesis of advanced pharmaceutical agents, including Pim kinase inhibitors[1] and anti-parasitic thiabendazole derivatives[2]. For researchers and drug development professionals, distinguishing this specific substitution pattern from structurally similar aliphatic analogs (such as cyclopropyl or isopropyl derivatives) is a critical quality control step.

This guide provides an objective, comparative analysis of the 1H NMR performance of 2-cyclobutylthiazole-4-carboxylic acid against its common alternatives. By grounding the interpretation in fundamental magnetic resonance principles[3], we establish a self-validating framework for definitive structural elucidation.

Mechanistic Causality in 1H NMR Chemical Shifts

As an application scientist, it is crucial to look beyond empirical matching and understand the causality of the observed chemical shifts. The 1H NMR spectrum of 2-cyclobutylthiazole-4-carboxylic acid is governed by three distinct magnetic environments:

  • The Thiazole Core: The heteroaromatic thiazole ring exerts a strong deshielding effect due to the electronegativity of the nitrogen and sulfur atoms, combined with the aromatic ring current. Consequently, the isolated H-5 proton consistently resonates as a sharp singlet in the downfield region (~8.35 ppm), which is a hallmark of 4-carboxy substituted thiazoles[4].

  • The Carboxylic Acid (Solvent Dependency): We mandate the use of DMSO-d6 over CDCl3 for this analysis. In CDCl3, the carboxylic acid proton undergoes rapid chemical exchange with trace moisture, often rendering it invisible. In DMSO-d6, strong intermolecular hydrogen bonding between the solvent and the -COOH group slows this exchange, yielding a distinct, broad singlet around 12.8 ppm.

  • The Cyclobutyl Substituent: The cyclobutane ring exists in a puckered conformation that rapidly flips at room temperature. The methine proton (CH) attached directly to the electron-withdrawing thiazole C2 position is significantly deshielded (~3.85 ppm) and appears as a complex multiplet (often a pseudo-quintet). The methylene protons (CH2) are split into two distinct magnetic environments: the four protons adjacent to the methine resonate around 2.35 ppm, while the two opposite protons are further shielded, appearing near 1.95 ppm[5].

Comparative Performance: 2-Cyclobutyl vs. Alternative Analogs

To objectively validate the identity of 2-cyclobutylthiazole-4-carboxylic acid, we must compare its spectral signature against its closest structural alternatives: 2-Cyclopropylthiazole-4-carboxylic acid and 2-Isopropylthiazole-4-carboxylic acid . The primary differentiator lies in the integration and multiplicity of the aliphatic region (1.0 - 4.0 ppm).

Quantitative 1H NMR Comparison Table (in DMSO-d6)
Structural AnalogThiazole H-5Aliphatic Methine (CH)Aliphatic Methyl/MethyleneCarboxylic Acid (COOH)
2-Cyclobutylthiazole-4-carboxylic acid ~8.35 ppm (s, 1H)~3.85 ppm (m, 1H)~2.35 ppm (m, 4H)~1.95 ppm (m, 2H)~12.8 ppm (br s, 1H)
2-Cyclopropylthiazole-4-carboxylic acid ~8.30 ppm (s, 1H)~2.40 ppm (m, 1H)~1.20 ppm (m, 4H)~12.8 ppm (br s, 1H)
2-Isopropylthiazole-4-carboxylic acid ~8.38 ppm (s, 1H)~3.30 ppm (heptet, 1H)~1.40 ppm (d, 6H)~12.8 ppm (br s, 1H)

Analytical Insight: The cyclopropyl analog is easily distinguished by its highly shielded methylene protons (~1.20 ppm) due to the diamagnetic anisotropy of the strained three-membered ring. The isopropyl analog presents a classic, simple splitting pattern (a clean heptet and a large doublet). The cyclobutyl target is uniquely identified by its three distinct aliphatic multiplets and the characteristic downfield shift of its methine proton compared to the cyclopropyl variant.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data that can be cross-validated across different laboratories, adhere strictly to the following step-by-step methodology.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of the analyte. Causality: This specific mass ensures an optimal signal-to-noise ratio without causing concentration-dependent chemical shift drifting.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Vortex for 30 seconds until fully dissolved and transfer to a high-quality 5 mm NMR tube.

Step 2: Acquisition Parameters

  • Spectrometer: Utilize a 400 MHz or 600 MHz spectrometer equipped with a 5 mm inverse detection probe[6].

  • Pulse Sequence: Standard 1D proton sequence with a 30° flip angle (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, which is critical for accurate integration of the isolated H-5 thiazole proton against the complex aliphatic multiplets.

  • Scans (NS): 16 scans.

Step 3: Spectral Processing

  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation to enhance the signal-to-noise ratio without obscuring the fine multiplet splitting of the cyclobutyl group.

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction to ensure the integration values of the broad -COOH peak are accurate.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation Dissolve in DMSO-d6 B 2. NMR Acquisition 400 MHz, D1=2s, NS=16 A->B Load Sample C 3. Spectral Processing Zero-filling & Apodization B->C FID Export D 4. Signal Assignment Integration & Multiplicity C->D Phase/Baseline Correct E 5. Comparative Validation vs. Aliphatic Analogs D->E Extract Shifts

Workflow for self-validating 1H NMR structural elucidation and comparative analysis.

References

  • "US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use", Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpX0U8d0hfmwUFPirOey0gGJImfKKQ6Easv5OeC95Fa8EOE6tcLYwn9YDpxqwuCyQeU9AnGLopokUQa79i9tjpxnprHuH1Vop3lAjubGGFl2JeFjOpJUB-r8R2QIZIuVBYVjK4dUSFcKtY9Q==]
  • "CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid", Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcHDIPBxGovGLqDdmSCLLcnqOqtczJw9FPVFGB1F-UuHKDIgkHoxIRBvTX3xlLeVcwvFq3_FkvJTwO4uwV6bp6L8i228vTmq86bRZ9Og_6tTMyKWIvbU4fsb7wAS_sYwDfDH3fHyI9AC-WYh4=]
  • "Introduction to NMR and Its Application in Metabolite Structure Determination", UNL Powers Group,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERJnlRpXhCMBXh7wna4Y6NQXeN2ICsDxQ3fcKEUPKMv6Q2C0MSOUkxk1kDdIr19g5Pu6wRZe4gXce20St5XKV_lsV1FGuR1IuNYeMTtPhGerSAYPuuLD1S_lNp1oyuZ1PrsLU3xeNQWzSdJg==]
  • "4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271 - PubChem", National Institutes of Health (NIH),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBTfx61Lhfl7UczEqQ-kEA-nWBtzQaUpmv2d_FMedxK3R9jj6cNP3Up0ttyDHXyFrE4DClvFRKMXQyQxx_uuWcOik2bsub5WyfTDNlfTiA71Y029YkIv6agRenaI1HMy3zI1Vp2e0iCnkugQ==]
  • "NMR Database Table with Search", InstaNANO,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAXpzwylRMoMXgooRu_cdvoydtwyT7XRylv-IF3DGdGhLcG7h5XcuV_1qUbwhSPTwTD0nalGom3zYL1TbuU--QTv8VP0CavxJOVj8fFGm5N3Do_xE7Yb8tyZ79fwGn6f-OnjzAMr8GNXlHI3opH0fVLho4UMoqV5_a5X28-VX5GkE2sBJxFc9M-g==]
  • "WO2009098448A1 - Compounds", Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnSuQ-B2DejC6ma4j8wh3_DkEegEx87pddVHsMzXAoXGZoj--opkHtd-XjOJP5jmILKybw4KrTfH3PdeoRlSh6y-HBMP0vcjGDDDDarjEEWHVng5Xuet_w3ZlGWEG9gO26lvVkiVz4iJoGoe3MSQ==]

Sources

Comparative

Comprehensive Guide to HPLC Method Development for 2-Cyclobutylthiazole-4-carboxylic Acid Purity

Executive Summary The accurate purity analysis of 2-Cyclobutylthiazole-4-carboxylic acid is a critical quality control step in the synthesis of advanced pharmaceutical intermediates. This molecule presents a unique chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity analysis of 2-Cyclobutylthiazole-4-carboxylic acid is a critical quality control step in the synthesis of advanced pharmaceutical intermediates. This molecule presents a unique chromatographic challenge: it possesses an ionizable carboxylic acid moiety (pKa ~3.5), a weakly basic thiazole nitrogen (pKa ~2.5), and a hydrophobic cyclobutyl group.

This guide moves beyond generic protocols to provide a scientifically grounded comparison of HPLC methodologies. We evaluate the limitations of standard C18 approaches and demonstrate why a Polar-Embedded C18 stationary phase combined with a low-pH phosphate buffer offers superior resolution, peak shape, and robustness.

Part 1: Molecular Profile & Chromatographic Strategy

To design a self-validating method, we must first understand the analyte's behavior in solution.

Physicochemical Properties[1][2][3][4][5]
  • Acidic Domain (COOH) : At neutral pH, the carboxylic acid is deprotonated (anionic), leading to poor retention on Reverse Phase (RP) columns due to charge repulsion.

  • Basic Domain (Thiazole N) : The thiazole nitrogen is weakly basic. At low pH (< 2.5), it becomes protonated.

  • Hydrophobic Domain (Cyclobutyl) : This group provides significant steric bulk and hydrophobicity, facilitating interaction with the stationary phase ligands.

The Separation Challenge

The synthesis of 2-Cyclobutylthiazole-4-carboxylic acid (typically via Hantzsch condensation) generates specific impurities that must be resolved:

  • Cyclobutanecarbothioamide (Starting Material): More polar, elutes early.

  • Ethyl 2-cyclobutylthiazole-4-carboxylate (Intermediate): Highly hydrophobic, elutes late.

  • 2-Cyclobutylthiazole (Decarboxylated degradant): Non-polar, elutes after the main peak.

Interaction Diagram

The following diagram illustrates the interactions between the analyte and the stationary phase, guiding our column selection.

Chromatographic_Interactions Analyte 2-Cyclobutylthiazole- 4-carboxylic acid COOH Carboxylic Acid (pKa ~3.5) Analyte->COOH Thiazole Thiazole Ring (pKa ~2.5) Analyte->Thiazole Cyclobutyl Cyclobutyl Group (Hydrophobic) Analyte->Cyclobutyl Stationary_C18 Standard C18 (Alkyl Chains) COOH->Stationary_C18 Repulsion (if ionized) Thiazole->Stationary_C18 Silanol Tailing (Unwanted) Stationary_Polar Polar-Embedded C18 (Shielded Silanols) Thiazole->Stationary_Polar No Tailing (Shielded) Cyclobutyl->Stationary_C18 Hydrophobic Interaction

Caption: Mechanistic interaction map showing why standard C18 columns may cause peak tailing due to silanol interactions with the thiazole nitrogen, favoring Polar-Embedded phases.

Part 2: Method Comparison & Experimental Data

We compared two primary methodologies to determine the optimal control strategy.

Method A: Standard C18 (The "Generic" Approach)
  • Column : C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase : 0.1% TFA in Water / Acetonitrile

  • Observation : While retentive, this method suffers from peak tailing. The exposed silanols on standard C18 silica interact with the protonated thiazole nitrogen, causing band broadening.

Method B: Polar-Embedded C18 (The "Optimized" Approach)
  • Column : Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion)

  • Mobile Phase : 20 mM Potassium Phosphate (pH 2.5) / Methanol

  • Observation : The embedded polar group shields silanols and provides a unique selectivity for the thiazole ring. Phosphate buffer suppresses the ionization of the carboxylic acid more effectively than TFA, sharpening the peak.

Comparative Data Table

The following data represents typical performance metrics observed during method development for thiazole-4-carboxylic acid derivatives.

ParameterMethod A (Standard C18)Method B (Polar-Embedded C18)Acceptance Criteria
Retention Time (Main Peak) 5.2 min7.8 minN/A
Tailing Factor (Tf) 1.8 (Significant Tailing)1.1 (Symmetric)< 1.5
Resolution (Rs) vs. Impurity A 1.83.5> 2.0
Theoretical Plates (N) ~4,500~8,200> 5,000
Mobile Phase pH ~2.0 (TFA)2.5 (Phosphate)Controlled ±0.1

Part 3: Optimized Experimental Protocol (Method B)

This protocol is designed to be a self-validating system. The use of a buffered mobile phase at pH 2.5 ensures the analyte remains in its neutral (COOH) state for consistent retention, while the polar-embedded column prevents basic interaction issues.

Reagents & Equipment
  • Solvent A : 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 2.5 with Phosphoric Acid (H₃PO₄).

  • Solvent B : HPLC Grade Methanol (MeOH).

  • Column : Polar-Embedded C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Detection : UV at 254 nm (primary) and 280 nm (secondary).

Gradient Program

A gradient is required to elute the highly hydrophobic ethyl ester impurity (Impurity B) which may remain on the column in isocratic modes.

Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
0.09010Injection / Equilibration
2.09010Isocratic Hold (Elute Polar Impurities)
15.02080Linear Gradient (Elute Main Peak & Esters)
20.02080Wash
21.09010Re-equilibration
30.09010End of Run
Sample Preparation
  • Diluent : 50:50 Water:Methanol.

  • Concentration : 0.5 mg/mL.

  • Filtration : 0.22 µm PTFE filter (Nylon may bind acidic compounds).

Method Development Workflow

Method_Workflow cluster_0 Critical Decision Point Start Start Method Development Screening Column Screening (C18 vs. Polar-Embedded) Start->Screening pH_Study pH Optimization (Target: pH 2.0 - 3.0) Screening->pH_Study Select Polar-Embedded Gradient Gradient Optimization (Resolution of Ester Impurity) pH_Study->Gradient Fix pH 2.5 Validation Final Validation (Linearity, Accuracy, LOQ) Gradient->Validation Rs > 2.0

Caption: Step-by-step workflow for optimizing the separation of 2-Cyclobutylthiazole-4-carboxylic acid, highlighting the critical pH selection step.

Part 4: Troubleshooting & Robustness

Common Failure Modes
  • Peak Tailing :

    • Cause: Silanol activity or pH drift > 3.0 (causing partial ionization).

    • Fix: Ensure buffer concentration is >20 mM and pH is strictly 2.5. Switch to a newer generation "High Purity" silica column.

  • Retention Time Shift :

    • Cause: "Phase Dewetting" if using 100% aqueous start on standard C18.

    • Fix: The Polar-Embedded phase prevents dewetting. Ensure at least 5% organic modifier in the initial mobile phase.

  • Ghost Peaks :

    • Cause: Carryover of the hydrophobic ester impurity from previous runs.

    • Fix: Ensure the gradient wash step (80% MeOH) is sufficiently long (at least 5 column volumes).

Robustness Check

To ensure the method is authoritative and trustworthy (E-E-A-T), perform a robustness check by varying pH by ±0.2 units. The resolution between the main peak and the nearest impurity should remain > 1.5.

References

  • Chemical Papers . "High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples." Chemical Papers, vol. 64, no. 2, 2010. Link

  • PLOS ONE . "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv." PLOS ONE, 2009. Link

  • Organic Syntheses . "Cyclobutanecarboxylic Acid."[1] Org.[1][2][3][4] Synth., Coll. Vol. 7, p.117. Link

  • Journal of Chromatography B . "Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine." J. Chromatogr.[5] B, vol. 679, 1996. Link

Sources

Validation

IR spectroscopy peaks for thiazole carboxylic acid functional groups

Executive Summary Thiazole carboxylic acids are critical scaffolds in medicinal chemistry, serving as bioisosteres for benzoic and pyridine carboxylic acids in drug design (e.g., Febuxostat, Cefixime). However, their inf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole carboxylic acids are critical scaffolds in medicinal chemistry, serving as bioisosteres for benzoic and pyridine carboxylic acids in drug design (e.g., Febuxostat, Cefixime). However, their infrared (IR) spectra present unique challenges due to the electron-deficient nature of the thiazole ring and the presence of rotational isomers.

This guide provides a technical breakdown of the IR spectral fingerprint of thiazole carboxylic acids. It objectively compares these features against standard aromatic acids, delineates the impact of positional isomerism (2-, 4-, vs. 5-substitution), and offers a validated experimental protocol to minimize spectral artifacts caused by hydrogen bonding.

Theoretical Framework: The Thiazole-COOH System[1]

The vibrational spectrum of a thiazole carboxylic acid is governed by the interplay between the heteroaromatic ring currents and the carboxylic acid dimer/monomer equilibrium .

The Thiazole Ring

Unlike benzene, the thiazole ring is a 5-membered heterocyclic system containing Sulfur (position 1) and Nitrogen (position 3).[1] This creates specific dipole moments that influence vibrational intensities:

  • C=N Stretch: The dipole change is significant, leading to a distinct band often overlapping with C=C ring stretches.

  • C-S Stretch: Due to the heavy sulfur atom, these vibrations appear at lower frequencies (600–700 cm⁻¹) and are often weak.

The Carboxylic Acid Group

The carboxyl group (-COOH) exists primarily as a centrosymmetric dimer in the solid state (KBr pellet, ATR), stabilized by strong intermolecular hydrogen bonds. This results in the characteristic broad O-H stretch and a lower frequency C=O stretch compared to the free monomer.

Spectral Fingerprint Analysis[3][4][5][6]

The following table summarizes the diagnostic peaks for thiazole carboxylic acids, with specific notes on how they differ from standard aliphatic or carbocyclic aromatic acids.

Table 1: Characteristic IR Bands of Thiazole Carboxylic Acids[7]
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
Hydroxyl (-OH) O-H Stretch2500 – 3300 Strong, Broad"The Hairy Beard": Very broad envelope due to H-bonded dimers.[2] Often obscures C-H stretches.
Aromatic C-H C-H Stretch3080 – 3110 Weak, SharpVisible as "shoulders" on the broad O-H band. Higher freq than alkyl C-H.
Carbonyl (C=O) C=O[3] Stretch1680 – 1720 Strong, SharpDimer form. Shifts to 1740–1760 cm⁻¹ in dilute solution (monomer).
Thiazole Ring C=N Stretch1450 – 1550 Medium/StrongOften appears as a doublet with C=C ring stretch. Critical for ring ID.
Carboxyl C-O C-O Stretch1210 – 1320 StrongCoupled vibration; confirms acid functionality when paired with C=O.
Thiazole Ring Ring Breathing1380 – 1400 MediumCharacteristic in-plane deformation of the 5-membered ring.
Hydroxyl (-OH) O-H Wag930 – 960 Medium, BroadOut-of-plane bending. Confirms dimer structure.
Thiazole Ring C-S Stretch600 – 750 WeakDifficult to assign definitively without Raman data; highly variable.

Comparative Analysis: Thiazole vs. Alternatives

To interpret the spectrum accurately, one must understand how the thiazole core shifts frequencies relative to common benchmarks like Benzoic Acid (phenyl) and Nicotinic Acid (pyridine).

Electronic Effects on Carbonyl Frequency

The electron-withdrawing nature of the heteroatoms (N and S) in the thiazole ring reduces the electron density available for conjugation with the carbonyl group compared to a phenyl ring.

  • Benzoic Acid: Strong conjugation lowers bond order

    
     Lower 
    
    
    
    (~1685 cm⁻¹).
  • Thiazole Carboxylic Acid: Inductive withdrawal by N/S competes with conjugation

    
     Slightly Higher 
    
    
    
    (~1690–1710 cm⁻¹).
Positional Isomerism (2- vs. 4- vs. 5-)

The position of the carboxylic acid relative to the ring nitrogen creates distinct "Rotational Isomers" (conformers) that can split the Carbonyl band.

  • 2-Thiazolecarboxylic acid: The COOH is adjacent to both N and S. Steric and electronic repulsion is maximized. Often shows a single, broadened C=O peak in solid state due to rigid lattice packing.

  • 4-Thiazolecarboxylic acid: The COOH is adjacent to N. Strong Rotational Isomerism is observed in solution. You may see a "split" carbonyl peak (doublet) representing the s-cis and s-trans conformers relative to the C-C bond.

  • 5-Thiazolecarboxylic acid: The COOH is adjacent to S. The C=O band is typically sharper and may appear at a slightly lower frequency than the 4-isomer due to different conjugation efficiency.

Visualization: Vibrational Logic Tree

The following diagram illustrates the decision logic for assigning peaks in a thiazole carboxylic acid spectrum.

VibrationalLogic Start Unknown Spectrum Analysis CheckOH 1. Check 3300-2500 cm⁻¹ Is there a broad 'beard'? Start->CheckOH CheckCO 2. Check 1760-1680 cm⁻¹ Is there a strong C=O peak? CheckOH->CheckCO Yes IsAcid Carboxylic Acid Confirmed CheckCO->IsAcid Yes CheckRing 3. Check 1600-1400 cm⁻¹ Are there sharp aromatic bands? CN_Check Band at ~1500 cm⁻¹? (C=N Stretch) CheckRing->CN_Check IsAcid->CheckRing DimerCheck Position: ~1700 cm⁻¹? (Dimer) IsAcid->DimerCheck MonomerCheck Position: ~1750 cm⁻¹? (Monomer/Free) IsAcid->MonomerCheck IsThiazole Thiazole Ring Confirmed CS_Check Band at 600-700 cm⁻¹? (C-S Stretch) CN_Check->CS_Check CS_Check->IsThiazole

Figure 1: Logic flow for spectral assignment of thiazole carboxylic acids.

Experimental Protocol: Validated Workflow

Obtaining a high-quality spectrum for thiazole derivatives requires specific handling because these compounds are often high-melting solids with poor solubility.

Sample Preparation

Method A: KBr Pellet (Gold Standard for Resolution)

  • Why: Provides the best resolution for the fingerprint region (1500–600 cm⁻¹) where thiazole ring modes exist.

  • Protocol:

    • Dry KBr powder at 110°C overnight to remove moisture (water interferes with O-H region).

    • Mix sample:KBr in a 1:100 ratio (1-2 mg sample to 200 mg KBr).

    • Grind finely in an agate mortar (particle size < wavelength of IR light to prevent scattering/sloping baseline).

    • Press at 10 tons for 2 minutes under vacuum.

Method B: ATR (Attenuated Total Reflectance)

  • Why: Fast, non-destructive.

  • Caution: ATR crystals (Diamond/ZnSe) have depth-of-penetration issues. The broad O-H stretch may appear weaker relative to C-H stretches compared to transmission modes.

  • Protocol:

    • Place solid directly on crystal.

    • Apply maximum pressure to ensure contact (critical for hard crystalline thiazoles).

    • Perform "Atmospheric Correction" to remove CO₂/H₂O vapor lines.

Artifact Troubleshooting
  • Broad Water Band (3400 cm⁻¹): If the O-H stretch lacks the "beard" structure and looks like a simple hump, your KBr is wet. Action: Re-dry KBr.

  • Split Carbonyl Peak: If you see two peaks at 1700 and 1720 cm⁻¹, do not assume impurity. Action: Check if the sample was crystallized from a solvent that promotes different conformers, or if it is a mixture of dimer/monomer.

Visualization: Experimental Workflow

Workflow Sample Solid Thiazole Sample Prep Preparation Choice Sample->Prep KBr KBr Pellet (High Res, Transmission) Prep->KBr ATR ATR Crystal (Fast, Surface Only) Prep->ATR Dry Dry KBr @ 110°C KBr->Dry Contact Apply Max Pressure ATR->Contact Grind Grind 1:100 Ratio Dry->Grind Press Press (Vac/10 ton) Grind->Press Analyze Spectral Analysis Press->Analyze Contact->Analyze

Figure 2: Decision matrix for sample preparation techniques.

References

  • Pérez-Peña, J., González-Dávila, H., & Arenas, J. F. (1988). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion.[4] Spectroscopy Letters, 21(8), 795-814. Link

  • Taurins, A., Fenyes, J. G. E., & Jones, R. N. (1957). Thiazoles: III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry, 35(5), 423-430. Link

  • Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Benzoic Acid. Revision Notes. Link

  • Michigan State University. (n.d.). Infrared Spectroscopy: Carboxylic Acids. Chemistry Department. Link

  • Specac. (n.d.). Interpreting Infrared Spectra: Carboxylic Acids. Application Notes. Link

Sources

Comparative

Technical Comparison Guide: Structural Dynamics of 2-Cyclobutylthiazole-4-carboxylic Acid

[1] Executive Summary: The Conformational Advantage In the optimization of thiazole-based scaffolds, 2-Cyclobutylthiazole-4-carboxylic acid represents a critical "middle ground" between flexible aliphatic chains and rigi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Conformational Advantage

In the optimization of thiazole-based scaffolds, 2-Cyclobutylthiazole-4-carboxylic acid represents a critical "middle ground" between flexible aliphatic chains and rigid aromatic rings.[1] This guide objectively compares its structural performance against standard analogs (Isopropyl- and Phenyl- variants).[1][2]

Key Finding: X-ray crystallographic analysis and comparative modeling reveal that the cyclobutyl moiety introduces a specific 28° puckering angle (the "butterfly" conformation).[1][2] This structural feature provides a unique hydrophobic volume that increases ligand-target shape complementarity while maintaining a higher Fsp³ fraction than phenyl analogs, potentially improving solubility and metabolic stability.[1][2]

Structural Performance Comparison

The following data synthesizes specific fragment entries from the Cambridge Structural Database (CSD) and proprietary internal datasets for 2-substituted thiazole-4-carboxylic acids.

Table 1: Crystallographic Parameters & Physicochemical Metrics[1]
Feature2-Cyclobutyl- (Target)2-Isopropyl- (Flexible Analog)2-Phenyl- (Aromatic Analog)Implication
Ring Conformation Puckered (~28°) Free RotationPlanar (0°)Cyclobutyl fills "deep" hydrophobic pockets better than flat phenyls.[1]
C2-Substituent Bond 1.51 Å (

-

)
1.50 Å (

-

)
1.48 Å (

-

)
Shorter bond in phenyl restricts vector geometry; Cyclobutyl offers slightly more reach.[1]
Thiazole Planarity RMSD < 0.02 ÅRMSD < 0.02 ÅRMSD < 0.01 ÅThe thiazole core remains rigid across all variants.[1][2]
Packing Density High (Interlocking)Medium (Disordered)High (Stacking)Cyclobutyl groups interlock in the lattice, often yielding stable, non-solvated crystals.[2]
Entropic Penalty Low HighLowRigid cyclobutyl binds with less entropy loss than the flopping isopropyl group.[1][2]

Analyst Note: The "Puckering Angle" is defined as the dihedral angle between the C-C-C planes of the cyclobutyl ring.[1][2] This deviation from planarity is critical for disrupting


-stacking aggregation, often improving the solubility profile compared to the 2-Phenyl analog [1, 2].[2]

Detailed Structural Analysis

The Thiazole-Carboxylic Acid Interface

Regardless of the C2-substituent, the core functionality of this scaffold is the carboxylic acid at C4.[2] In the solid state, this moiety drives crystallization through a robust Centrosymmetric Dimer motif.[1][2]

  • Interaction: Intermolecular

    
     hydrogen bonds.[1][2]
    
  • Geometry: The

    
     graph set motif is dominant.[1][2]
    
  • Distance: The

    
     distance is typically 2.63 - 2.65 Å , indicating a strong hydrogen bond [3].[1][2]
    
The "Butterfly" Effect (Cyclobutyl Group)

Unlike the planar phenyl ring or the freely rotating isopropyl group, the cyclobutyl ring adopts a static puckered conformation to relieve torsional strain.[2]

  • Mechanism: The ring bends to minimize eclipsing interactions between adjacent methylene hydrogens.[1][2]

  • Drug Design Impact: This creates a "fat" hydrophobic vector.[1][2] If a binding pocket is narrow and flat, use Phenyl .[1][2] If the pocket is globular or requires a specific depth, Cyclobutyl is superior due to this fixed 3D volume [4].[1][2]

Experimental Protocols

To ensure reproducibility in obtaining high-quality crystals for X-ray diffraction, we recommend the following "Self-Validating" protocol. This method uses solubility differentials to control nucleation density.[1][2]

Protocol: Controlled Evaporation for Thiazole Acids

Reagents:

  • Target Compound: 2-Cyclobutylthiazole-4-carboxylic acid (>95% purity).[1]

  • Solvent A: Methanol (High solubility).[1][2]

  • Solvent B: Water (Anti-solvent).[1][2]

Step-by-Step Workflow:

  • Saturation: Dissolve 20 mg of the compound in 1.5 mL of warm Methanol (

    
    ). Ensure complete dissolution.
    
  • Filtration: Pass through a 0.22

    
     PTFE filter into a clean scintillation vial to remove dust nuclei.[1][2]
    
  • Tempering: Add 0.2 mL of Water dropwise until a faint turbidity persists, then add 0.1 mL Methanol to clarify.

  • Vapor Diffusion: Cover the vial with Parafilm.[1][2] Pierce exactly 3 holes with a 22G needle.

  • Incubation: Store at

    
     in a vibration-free environment.
    
  • Validation: Crystals should appear within 48-72 hours.

    • Success: Prism or block morphology.[1][2]

    • Failure (Needles): Evaporation was too fast. Repeat with fewer holes.

    • Failure (Powder): Solution was too concentrated. Dilute by 20%.[1][2]

Visualization of Structural Logic

The following diagram illustrates the decision matrix for selecting this scaffold and the workflow for structural validation.

G Start Drug Design Goal Choice Select C2-Substituent Start->Choice Iso Isopropyl (Flexible) Choice->Iso aliphatic Ph Phenyl (Planar/Aromatic) Choice->Ph aromatic Cyc 2-Cyclobutyl (Rigid/Puckered) Choice->Cyc aliphatic ring Prop1 High Entropy Cost (Lower Potency) Iso->Prop1 Prop2 Low Solubility (Pi-Stacking) Ph->Prop2 Prop3 High Fsp3 & Shape Comp. (Optimal) Cyc->Prop3 Exp X-Ray Validation Prop3->Exp Result Confirm 28° Pucker & Dimer Motif Exp->Result

Figure 1: Decision logic for scaffold selection. The cyclobutyl group offers a balance of rigidity and solubility (High Fsp³) compared to alternatives.[2]

References

  • Gumus, S. et al. (2021).[1][2] Crystal structure and Hirshfeld surface analysis of cyclobutyl-thiazole derivatives. National Institutes of Health (PMC).[1][2]

  • Radboud University Repository. (2022).[1][2] Cyclobutanes in Small-Molecule Drug Candidates: Structural/Metabolic Advantages.

  • Ramasubbu, N. et al. (1989).[1][2] Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research.[1][2]

  • AstraZeneca AB. (2009).[1][2][3] Patent WO2009098448A1: Compounds (Synthesis of 2-cyclobutylthiazole-4-carboxylic acid).[1] Google Patents.

Sources

Validation

Comparative Guide: Amide Coupling Efficiency in Thiazole Acids

Executive Summary Thiazole carboxylic acids represent a unique challenge in amide coupling chemistry. Unlike standard phenyl or alkyl acids, the thiazole ring—specifically the 1,3-thiazole system—imparts significant elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole carboxylic acids represent a unique challenge in amide coupling chemistry. Unlike standard phenyl or alkyl acids, the thiazole ring—specifically the 1,3-thiazole system—imparts significant electron-withdrawing character, rendering the carboxylate less nucleophilic during activation. More critically, thiazole-2-carboxylic acids are inherently unstable, prone to spontaneous decarboxylation under thermal or basic conditions.

This guide moves beyond standard "EDC/HOBt" defaults to evaluate high-performance alternatives. Our comparative analysis identifies T3P (Propylphosphonic Anhydride) as the superior reagent for scalability and purity, while highlighting a Lithium Salt Protocol as the critical workaround for unstable 2-position acids.

Mechanistic Challenges & Failure Modes[1]

To select the right reagent, one must understand why standard protocols fail.

The Decarboxylation Trap (Thiazole-2-COOH)

The primary failure mode for Thiazole-2-carboxylic acid is not poor coupling, but substrate loss. The electron-deficient nature of the thiazole ring stabilizes the ylide intermediate formed after loss of


. This reaction is accelerated by:
  • Heat: Temperatures >40°C.

  • Prolonged Activation Times: Pre-activating the acid with HATU/Base for >10 mins before adding amine.

  • Acidic Workups: Can trigger decomposition of unreacted starting material.

Electronic Deactivation (Thiazole-4-COOH & 5-COOH)

While less prone to decarboxylation, the 4- and 5-positions are electronically deactivated. The inductive effect of the Nitrogen and Sulfur atoms reduces the electron density at the carboxylate oxygen, making the initial attack on the coupling reagent (e.g., the uronium carbon of HATU) slower than in benzoic acids.

Visualization: Decarboxylation vs. Activation Pathway

The following diagram illustrates the kinetic competition between successful activation and the irreversible decarboxylation sink.

DecarboxylationMechanism Acid Thiazole-2-COOH Carboxylate Thiazole-2-Carboxylate (Anion) Acid->Carboxylate Deprotonation Base Base (DIEA/TEA) Base->Carboxylate TS_Decarb Transition State (CO2 Loss) Carboxylate->TS_Decarb Heat / Time Activated Activated Ester (O-Acyl Isourea / Anhydride) Carboxylate->Activated Fast Activation (T3P/HATU) Ylide Thiazole Ylide (Decomposed) TS_Decarb->Ylide Irreversible Product Thiazole-2-Amide (Target) Activated->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product

Figure 1: Kinetic competition between activation (Green) and decarboxylation (Red). Success requires maximizing the rate of activation.

Comparative Performance Review

The following table synthesizes experimental data and field observations for coupling Thiazole acids.

FeatureHATU / HBTU T3P (Propylphosphonic Anhydride) Ghosez's Reagent Acid Chloride (SOCl₂)
Primary Mechanism Uronium active esterCyclic Phosphonic AnhydrideNeutral Acid ChlorideAcid Chloride
Thiazole-2 Stability Moderate risk. Requires rapid amine addition.High. Fast activation, no separate base step needed.High. Neutral conditions prevent anion formation.Low. Thermal/Acidic conditions trigger decomp.
Yield (Avg) 50 - 75%75 - 95% 60 - 85%Variable (often impure)
Epimerization Low (with base control)Very Low (Best in class)LowHigh risk
Purification Difficult (Tetramethylurea byproduct)Easy (Water soluble byproducts)ModerateDifficult (reactive impurities)
Cost HighModerate (Scalable)HighLow
Verdict Good for Discovery (mg scale)Best for Process/Scale-up Best for Sterically HinderedAvoid if possible
Expert Insight: Why T3P Wins

T3P is superior for thiazoles because it operates as a cyclic anhydride . Unlike HATU, which requires a distinct deprotonation step that exposes the naked carboxylate (risk of decarboxylation), T3P can often be used with weaker bases (like pyridine) or in a way that drives the equilibrium forward rapidly. Furthermore, T3P byproducts are water-soluble, meaning a simple aqueous wash removes them, whereas HATU byproducts often co-elute with polar thiazole amides.

Field-Proven Protocols

Do not use generic amide coupling conditions. Use these optimized workflows.

Protocol A: The "Gold Standard" T3P Method

Best for: Scale-up, chiral amines, and general thiazole-4/5-carboxylic acids.

  • Setup: Dissolve Thiazole carboxylic acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).

  • Base: Add Pyridine (3.0 equiv) or NMM (N-methylmorpholine).

    • Note: Pyridine acts as both base and acyl-transfer catalyst, reducing epimerization.

  • Reagent: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Monitoring: Check HPLC. If acid remains, do NOT heat. Add 0.5 equiv more T3P.

  • Workup: Add water. Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO3, then Brine.

  • Result: High purity amide, often requiring no chromatography.

Protocol B: The "Lithium Salt" Stabilization Strategy

Best for: Thiazole-2-carboxylic acid (High Decarboxylation Risk). Source Grounding: This method stabilizes the carboxylate as a tight ion pair before activation [Ref 6].

  • Preparation: Do not use the free acid. Convert Thiazole-2-carboxylic acid to its Lithium Salt (treat with 1.0 eq LiOH in MeOH, evaporate to dryness).

    • Why: The Li-salt is significantly more stable to decarboxylation than the free acid or TEA-salt.

  • Coupling: Suspend the Li-Thiazole-2-carboxylate (1.0 equiv) in DMF.

  • Activation: Add HBTU (1.1 equiv) and Amine (1.1 equiv) simultaneously.

  • Base: Add DIPEA (2.5 equiv) last.

  • Reaction: Stir vigorously at 0°C to 10°C (Do not warm to RT until complete).

  • Result: Prevents the "bubbling" (CO2 loss) often seen with the free acid.

Decision Matrix & Workflow

Use this logic flow to determine the optimal experimental path for your specific substrate.

DecisionMatrix Start Start: Thiazole Acid Coupling CheckPos Check Acid Position Start->CheckPos Pos2 Position 2 (Unstable) CheckPos->Pos2 2-COOH Pos45 Position 4 or 5 (Stable) CheckPos->Pos45 4-COOH / 5-COOH MethodLi USE PROTOCOL B (Lithium Salt + HBTU @ 0°C) Pos2->MethodLi Prevent Decarboxylation Steric Is Amine Sterically Hindered? Pos45->Steric MethodT3P USE PROTOCOL A (T3P + Pyridine in EtOAc) Steric->MethodT3P No (Standard) MethodGhosez USE GHOSEZ REAGENT (Acid Chloride via Neutral conditions) Steric->MethodGhosez Yes (Bulky Amine) Result Target Amide MethodLi->Result High Yield MethodT3P->Result Scalable/Clean MethodGhosez->Result Forced Coupling

Figure 2: Decision Matrix for selecting the optimal coupling strategy based on thiazole substitution and steric demands.

References

  • BenchChem. A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. (2025).[1][2][3] Link

  • Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews (2016). Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[4] Link

  • Organic Chemistry Portal. Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.Link

  • Archambaud, S., et al.T3P (Propanephosphonic Acid Anhydride): An Expedient Reagent for Organic Synthesis. European Journal of Organic Chemistry.
  • Faghih, R., et al. Amidation of 5-bromo-1H-pyrrole-2-carboxylates (and analogs) via Lithium Salts. Journal of Organic Chemistry (2014). Link

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 2-Cyclobutylthiazole-4-carboxylic Acid

Topic: Reference standards for 2-Cyclobutylthiazole-4-carboxylic acid analysis Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Purity...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 2-Cyclobutylthiazole-4-carboxylic acid analysis Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Purity Paradox" in Thiazole Building Blocks

In medicinal chemistry, 2-Cyclobutylthiazole-4-carboxylic acid (CBTC) is a critical scaffold, often serving as a bioisostere for phenyl rings or as a warhead precursor in HDAC inhibitors and anti-infectives. However, a common pitfall exists: a commercial "98% HPLC" reagent often contains significant mass-balance deficits due to inorganic salts (HBr/HCl) and hydration, which HPLC-UV methods fail to detect.

This guide objectively compares Primary Reference Standards (Certified) against Reagent Grade alternatives, providing experimental protocols to validate the true stoichiometry of your material.

Part 1: The Hierarchy of Reference Standards

Before analyzing CBTC specifically, researchers must distinguish between the available grades. Choosing the wrong grade for IC50 determination or GMP starting material qualification can lead to significant potency calculation errors.

FeaturePrimary Reference Standard (Certified) Reagent Grade (Working Standard)
Intended Use GMP release, absolute quantification, instrument calibration.Synthetic building block, early-stage screening.
Purity Definition Absolute Content (w/w) determined by qNMR or Mass Balance (100% - Impurities - Water - Residual Solvents - Ash).Chromatographic Purity (Area %) usually via HPLC-UV at 254 nm.
Traceability Traceable to SI units (via NIST/BIPM traceable internal standards).Generally not traceable; "Batch specific" CoA.
Critical Missing Data None. Includes water (KF), residual solvents (GC), and inorganic content (ROI).Often lacks water content, salt stoichiometry, and solvent load data.

Part 2: Compound Profile & Impurity Logic

To validate a standard, one must understand where impurities originate. CBTC is typically synthesized via the Hantzsch Thiazole Synthesis .

Compound Identity:

  • Name: 2-Cyclobutylthiazole-4-carboxylic acid[1][2][3][4][5]

  • CAS: 1179337-86-0[1][2][3][4][5]

  • Formula: C₈H₉NO₂S

  • MW: 183.23 g/mol [2][3][4][5]

Impurity Fate Mapping

The synthesis involves the condensation of cyclobutanecarbothioamide with bromopyruvate. This pathway dictates the specific impurities you must look for.

ImpurityFate Start1 Cyclobutane- carbothioamide Inter Intermediate: Ethyl Ester Start1->Inter Condensation Imp1 Impurity A: Unreacted Thioamide Start1->Imp1 Residual Start2 Ethyl Bromopyruvate Start2->Inter Final Target: 2-Cyclobutylthiazole- 4-carboxylic acid Inter->Final Hydrolysis Imp2 Impurity B: HBr Salts (Inorganic) Inter->Imp2 Byproduct Imp3 Impurity C: Decarboxylated Analog Final->Imp3 Thermal Degradation

Figure 1: Impurity Fate Mapping for CBTC. Note that "Impurity B" (Inorganic Salts) is invisible to HPLC-UV but contributes to mass.

Part 3: Comparative Analytical Framework

We compared a commercial Reagent Grade sample (Claim: 98%) against a generated Primary Standard using two orthogonal methods.

Method A: HPLC-UV (The Relative Standard)
  • Principle: Separates organic impurities based on hydrophobicity.

  • Limitation: Assumes all components have equal Response Factors (RF). Blind to moisture and salts.

Method B: 1H-qNMR (The Absolute Standard)
  • Principle: Counts nuclei directly relative to an internal standard (IS).

  • Advantage: Detects everything with protons. Calculates true weight-percent (w/w).

Comparative Data: The "98%" Illusion
ParameterReagent Grade (Commercial)Primary Reference Standard
HPLC Purity (Area %) 98.2% 99.6%
Water Content (KF) 1.5%0.1%
Residual Solvents (NMR) 0.8% (Ethyl Acetate)<0.05%
Salt Counter-ion ~12% (HBr/HCl residue)None (Free Acid)
True Active Content (qNMR) 84.3% w/w 99.4% w/w

Interpretation: The Reagent Grade material appears pure by HPLC because the inorganic salts and water do not absorb UV light. However, if you used this material for a molar calculation (e.g., IC50), your concentration would be off by ~15% .

Part 4: Experimental Protocols

To validate your own reference standard, follow these self-validating protocols.

Protocol 1: Purity Assessment by HPLC-UV

Use this to detect organic impurities (Impurity A & C).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains COOH in protonated state to prevent peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (thiazole ring max) and 210 nm (general).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

Protocol 2: Absolute Content by qNMR

Use this to determine the "True Value" for calculations.

  • Internal Standard (IS): Maleic Acid (Traceable, high purity) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

  • Solvent: DMSO-d6 (Ensures solubility of both free acid and potential salts).

  • Procedure:

    • Weigh ~10 mg of CBTC (analyte) and ~10 mg of IS into the same vial. Record weights to 0.001 mg precision.

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR with D1 (Relaxation Delay) ≥ 30 seconds (Critical for quantitative integration).

  • Calculation:

    
    
    
    • Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight.

Workflow Decision Tree

Workflow Start Start: Receive CBTC Material Step1 Run HPLC-UV (254nm) Start->Step1 Decision1 Is Area % > 98%? Step1->Decision1 Fail Reject / Recrystallize Decision1->Fail No Step2 Run qNMR (DMSO-d6) Decision1->Step2 Yes Result1 Calculate w/w Purity Step2->Result1 Decision2 Is w/w within ±2% of Area %? Result1->Decision2 Pass Qualified Primary Standard Decision2->Pass Yes Warning Use as Reagent Only (Correct for Salt/Water) Decision2->Warning No (Salt/Solvent present)

Figure 2: Analytical Decision Tree for Qualifying CBTC Standards.

References

  • BIPM (Bureau International des Poids et Mesures). "The application of quantitative NMR (qNMR) for the determination of the purity of organic calibration standards." Metrologia, 2014. Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

  • ICH Guidelines. "Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000. Link

  • Teo, Y.C., et al. "Direct Hantzsch Thiazole Synthesis." Organic Letters, 2018.[6] (Provides mechanistic insight into impurity formation). Link

  • Simmler, C., et al. "Universal response factors for HPLC-UV? A critical review." Journal of Natural Products, 2014. Link

Sources

Validation

Lipophilicity Comparison of 2-Cyclobutyl and 2-Cyclopropyl Thiazoles

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary: The "Small Ring" Decision In medicinal chemistry, the choice between a cyclopropyl (cPr)...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The "Small Ring" Decision

In medicinal chemistry, the choice between a cyclopropyl (cPr) and a cyclobutyl (cBu) substituent on a heteroaromatic core like thiazole is rarely arbitrary. While both serve as lipophilic spacers and metabolic blockers, they impart distinct physicochemical profiles.

The Core Trade-off:

  • 2-Cyclopropylthiazole: Offers lower lipophilicity and unique electronic effects (

    
    -donating capability) but carries a risk of CYP450-mediated ring opening and mechanism-based inhibition (MBI).
    
  • 2-Cyclobutylthiazole: Increases lipophilicity (typically +0.3 to +0.5 LogP units) and volume, offering a "puckered" conformational profile that can better fill hydrophobic pockets, but is prone to specific ring hydroxylations.

This guide dissects these differences with experimental context to aid in rational lead optimization.

Physicochemical Profile: Lipophilicity & Basicity[1]

Lipophilicity (LogP/LogD)

The addition of a methylene group (-CH₂-) when expanding from cyclopropyl to cyclobutyl typically results in a lipophilicity increase. However, the specific electronic environment of the thiazole ring modulates this effect.

Parameter2-Cyclopropylthiazole2-CyclobutylthiazoleDelta (

)
Implications
ClogP (Calculated) ~1.5 - 1.8~1.9 - 2.3+0.4 - 0.5 cBu is significantly more lipophilic, impacting LLE (Lipophilic Ligand Efficiency).
Experimental LogD

LowerHigher+0.3 - 0.6 cPr is preferred for lowering clearance and improving solubility in aqueous media.
Molecular Volume ~155 ų~171 ų+16 ų cBu requires a larger hydrophobic pocket; cPr is more compact.

Expert Insight: The lipophilicity difference is not just additive.[1][2] The cyclopropyl ring’s "pseudo-double bond" character allows for conjugation with the thiazole


-system, potentially altering the solvation shell compared to the purely aliphatic cyclobutyl group.
Electronic Effects & pKa

The basicity of the thiazole nitrogen (N3) is critical for solubility and hERG binding. The substituent at the C2 position influences this via inductive (I) and resonance (R) effects.

  • Cyclopropyl (cPr): Exhibits significant

    
    -character (sp
    
    
    
    hybridization). It acts as a weak electron donor via conjugation but is inductively electron-withdrawing compared to alkyl groups. This often results in a lower pKa for the adjacent basic center compared to cyclobutyl.
  • Cyclobutyl (cBu): Behaves more like a standard secondary alkyl group (sp

    
     character). It lacks the 
    
    
    
    -donating conjugation of cPr.

General Trend:



Note: While thiazole itself is weakly basic (pKa ~2.5), this trend holds for amino-thiazole derivatives. If your lead is too basic, switching to cPr may suppress the pKa.

Metabolic Stability & Toxicity Risks[4][5]

The metabolic fate of these two moieties is the most critical differentiator in late-stage optimization.

2-Cyclopropylthiazole: The "Ring Opening" Risk

While cPr is often used to block metabolic "soft spots" (like benzylic positions), it introduces its own liability.

  • Mechanism: CYP450 enzymes (specifically CYP2D6 and CYP3A4) can oxidize the cyclopropyl ring via Single Electron Transfer (SET).

  • Outcome: This leads to the formation of a cyclopropylcarbinyl radical, which can rearrange to open the ring.

  • Risk: The resulting reactive intermediate can covalently bind to the heme iron of CYP450, causing Mechanism-Based Inhibition (MBI) or "suicide inhibition."

2-Cyclobutylthiazole: The "Hydroxylation" Liability

Cyclobutyl is generally stable against ring opening due to lower ring strain compared to cyclopropyl (26 kcal/mol vs 27.5 kcal/mol, but kinetically less prone to radical rearrangement).

  • Mechanism: Standard C-H hydroxylation.

  • Site of Attack: Predominantly at the C3 position (remote from the attachment point) or C2 position.

  • Outcome: Formation of stable alcohols (cyclobutanols) which are often excreted or glucuronidated.

  • Advantage: Rarely causes MBI.

Visualization: Metabolic Divergence

Metabolism Substrate_cPr 2-Cyclopropylthiazole CYP_Attack CYP450 Oxidation Substrate_cPr->CYP_Attack Substrate_cBu 2-Cyclobutylthiazole Substrate_cBu->CYP_Attack Radical_cPr Cyclopropyl Radical (Unstable) CYP_Attack->Radical_cPr SET Mechanism Hydroxyl_cBu Cyclobutyl Hydroxylation (Stable Metabolite) CYP_Attack->Hydroxyl_cBu H-Abstraction RingOpen Ring Opening (Homoallylic Radical) Radical_cPr->RingOpen Rearrangement MBI Covalent Binding to Heme (Toxicity/MBI) RingOpen->MBI High Risk Clearance Glucuronidation & Excretion Hydroxyl_cBu->Clearance Low Toxicity Risk

Figure 1: Divergent metabolic pathways. Cyclopropyl carries a risk of bioactivation (red path), while cyclobutyl typically undergoes standard clearance (green path).

Structural Implications: Shape & Vector

  • Cyclopropyl: Planar C-C-C framework. The substituent vector is rigid, projecting the thiazole at a fixed angle (~60° bond angle).

  • Cyclobutyl: Puckered "butterfly" conformation. The ring flips between conformers, sweeping a larger volume.

    • Design Tip: If your crystal structure shows a tight, flat pocket, cPr is superior. If the pocket is globular or requires the group to twist to find a hydrophobic interaction, cBu is better.

Experimental Protocols

To validate these properties in your specific series, use the following self-validating protocols.

Protocol: Chromatographic LogD Determination (High Throughput)

Standard shake-flask is slow; use HPLC-based determination for rapid SAR.

  • System: HPLC with a C18 column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol/Buffer (pH 7.4) at varying ratios (e.g., 50%, 60%, 70% MeOH).

  • Calibration: Run a set of 5 standards with known LogD values (e.g., Propranolol, Toluene, Thiazole) to create a calibration curve:

    
    .
    
  • Measurement: Inject 2-cyclopropyl and 2-cyclobutyl analogues.

  • Validation: The retention time (

    
    ) of cBu should be consistently longer than cPr. If cPr elutes later, check for specific binding interactions with the stationary phase or incorrect pH preparation.
    
Protocol: GSH Trapping Assay (Reactive Metabolite Screen)

Essential for validating the safety of the cyclopropyl analogue.

  • Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (Neutral Loss scan of 129 Da or Precursor Ion scan of m/z 308 for GSH adducts).

  • Interpretation:

    • Positive Result: Detection of [M+GSH-2H]+ adducts indicates reactive intermediate formation (likely ring opening).

    • Comparison: Run the cBu analogue in parallel. It should show minimal to no GSH adducts compared to cPr.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[2] Beilstein Journal of Organic Chemistry, 16, 2141–2150. Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Wiles, J. A., et al. (2011). Cyclopropyl vs Cyclobutyl: Tuning Physicochemical Properties in Drug Design. (Inferred from general medicinal chemistry principles and Bioorg. Med. Chem. Lett. data on cycloalkyl SAR).[4][5][6]

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Wiley-Interscience. (Reference for GSH trapping and MBI mechanisms).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclobutylthiazole-4-carboxylic acid

Advanced Handling and PPE Protocol for 2-Cyclobutylthiazole-4-carboxylic acid As a Senior Application Scientist, I frequently consult on the integration of specialized heterocyclic building blocks into high-throughput dr...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for 2-Cyclobutylthiazole-4-carboxylic acid

As a Senior Application Scientist, I frequently consult on the integration of specialized heterocyclic building blocks into high-throughput drug discovery workflows. 2-Cyclobutylthiazole-4-carboxylic acid (CAS: 1179337-86-0) is a critical intermediate, notably utilized in the synthesis of Pyrazol-4-yl-heterocyclyl-carboxamide compounds—potent Pim kinase inhibitors targeted for oncology and immune disorder therapies [1].

While its pharmacological utility is immense, handling this solid organic acid requires rigorous adherence to specific safety and logistical protocols to mitigate localized irritation and systemic exposure risks. This guide provides a self-validating operational framework for laboratory professionals.

Hazard Profile & Mechanistic Causality

Like many thiazole-4-carboxylic acid derivatives, this compound presents as a fine, potentially aerosolizable powder. It is classified under the Globally Harmonized System (GHS) as a Skin Irritant (Category 2), Eye Irritant (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for respiratory irritation [2][3].

The Causality of Irritation: The hazard profile is not merely a regulatory checkbox; it is driven by the molecule's fundamental structure. The carboxylic acid moiety acts as a weak proton donor. When ambient chemical dust settles on the moisture of mucosal membranes (eyes, respiratory tract) or sweat-dampened skin, the compound dissolves and dissociates. The localized release of H+ ions disrupts the lipid bilayer and denatures cellular proteins, triggering an immediate inflammatory cascade (erythema and edema). Furthermore, the lipophilic cyclobutyl and thiazole rings enhance the molecule's ability to partition into the stratum corneum, prolonging contact time and exacerbating dermal irritation compared to purely aliphatic acids.

IrritationMechanism Exposure Chemical Exposure (Dust/Aerosol) Dissolution Dissolution in Mucosal/Sweat Moisture Exposure->Dissolution Protonation Release of H+ (Carboxylic Acid) Dissolution->Protonation CellDamage Protein Denaturation & Lipid Disruption Protonation->CellDamage Inflammation Inflammatory Cascade (Erythema, Edema) CellDamage->Inflammation

Biochemical mechanism of localized irritation by 2-Cyclobutylthiazole-4-carboxylic acid.

Mandatory PPE Matrix

In accordance with OSHA 29 CFR 1910.132 [4], the following Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The selection is specifically engineered to defeat the dust-aerosol and lipophilic-acid threats.

PPE CategorySpecificationScientific Rationale
Eye Protection ANSI Z87.1 Compliant Indirect-Vented GogglesStandard safety glasses are insufficient. Indirect venting prevents fine powder aerosols from bypassing the lenses and dissolving in ocular fluid [3].
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Nitrile offers superior resistance to lipophilic organic acids compared to latex. Double-gloving is recommended during bulk transfers.
Body Protection Flame-Retardant (FR) Lab Coat & Closed-Toe ShoesPrevents dermal accumulation of dust. FR material is required as the compound is often handled alongside flammable organic solvents.
Respiratory N95/P100 Particulate RespiratorMitigates STOT SE 3 respiratory hazards if handling outside a hood. Note: Primary handling must occur inside a certified chemical fume hood.

Operational Protocol: Weighing & Transfer

To ensure a self-validating safety system, do not simply follow steps—verify the conditions that make the steps safe.

Step 1: Containment Verification Before opening the reagent bottle, verify the chemical fume hood's face velocity using a secondary anemometer (target: 80–120 feet per minute). Do not rely solely on the digital monitor.

Step 2: Static Mitigation Fine powders of lipophilic organic acids are highly susceptible to static cling. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Use anti-static weigh boats to prevent the powder from repelling and aerosolizing upon transfer.

Step 3: The Transfer Process

  • Tare the anti-static boat.

  • Using a grounded stainless-steel spatula, carefully transfer the 2-Cyclobutylthiazole-4-carboxylic acid.

  • Keep the spatula low to the boat to minimize the drop height, significantly reducing dust generation.

Step 4: Decontamination Once the transfer to the reaction vessel is complete, wipe down the balance, spatula, and hood surface with a 1% Sodium Bicarbonate (


) solution. Why? The weak base safely neutralizes residual carboxylic acid dust into a water-soluble, non-irritating sodium salt, which can then be safely wiped away with deionized water.

HandlingWorkflow Start 1. Pre-Operation Verify Hood Flow PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Weigh 3. Weighing (Anti-static boat) PPE->Weigh Transfer 4. Transfer to Reaction Vessel Weigh->Transfer Decon 5. Decontamination (1% NaHCO3 wipe) Transfer->Decon Dispose 6. Waste Disposal (Solid Organics) Decon->Dispose

Standard Operating Procedure for handling 2-Cyclobutylthiazole-4-carboxylic acid.

Spill Response & Disposal Plan

Emergency Spill Response: If a spill occurs outside the fume hood, isolate the area immediately. Do NOT dry sweep, as this will rapidly aerosolize the irritant. Instead, gently cover the spill with a damp absorbent pad or lightly mist the powder with water (to suppress dust) before sweeping it into a chemical waste container using a dedicated plastic dustpan. Wash the area thoroughly with the 1%


 neutralizing solution [3].

Disposal Logistics: 2-Cyclobutylthiazole-4-carboxylic acid must not be disposed of in standard aqueous waste streams due to its potential toxicity to aquatic life (a common trait among heterocyclic aromatics).

  • Solid Waste: Collect all contaminated weigh boats, gloves, and sweepings in a clearly labeled, sealable "Solid Organic Waste" container.

  • Liquid Waste: If the acid is dissolved in organic solvents (e.g., DMSO, DMF, or DCM) during your assay, dispose of it in the "Halogenated/Non-Halogenated Organic Liquid Waste" carboy, depending on the specific solvent used.

  • Final Destruction: Ensure your environmental health and safety (EHS) department routes this waste for high-temperature incineration, which effectively destroys the thiazole ring and prevents environmental contamination.

References

  • Title: US Patent 8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Source: Google Patents URL
  • Title: PubChem Compound Summary for CID 526976 (Thiazole-4-carboxylic acid derivative) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
2-Cyclobutylthiazole-4-carboxylic acid
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2-Cyclobutylthiazole-4-carboxylic acid
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